6-Chloro-6-defluoro Ciprofloxacin
Description
Properties
IUPAC Name |
6-chloro-1-cyclopropyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24/h7-10,19H,1-6H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHQUWATYOBFNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93106-58-2 | |
| Record name | 6-Chloro-6-defluoro ciprofloxacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093106582 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-CHLORO-6-DEFLUORO CIPROFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SXU2HM2W4Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of 6-Chloro-6-defluoro Ciprofloxacin
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the mechanism of action of 6-Chloro-6-defluoro Ciprofloxacin, a halogenated quinolone derivative. By delving into its molecular interactions and cellular consequences, this document serves as a comprehensive resource for researchers engaged in antibacterial drug discovery and development.
Introduction: The Chemical Identity and Rationale for Investigation
This compound is a synthetic antibacterial agent structurally related to the widely used fluoroquinolone, ciprofloxacin.[1][2][3] Its defining feature is the substitution of the fluorine atom at the C-6 position of the quinolone core with a chlorine atom.[1] This modification places it within the class of 6-halo-quinolones and non-fluorinated quinolones (NFQs), a group of compounds explored for their potential to overcome the growing challenge of bacterial resistance to traditional fluoroquinolones.[4] The rationale for investigating such analogs stems from the understanding that modifications to the quinolone scaffold can significantly alter the compound's antibacterial spectrum, potency, and interaction with bacterial targets.[1]
The Core Mechanism: Dual Inhibition of Bacterial Type II Topoisomerases
The primary antibacterial effect of this compound, like other quinolones, is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for maintaining the proper topology of bacterial DNA during replication, transcription, and repair.
DNA Gyrase (Topoisomerase II): This enzyme is responsible for introducing negative supercoils into the bacterial chromosome, a process vital for compacting the DNA and facilitating the initiation of replication. In many Gram-negative bacteria, DNA gyrase is the primary target of quinolones.
Topoisomerase IV: This enzyme's main role is in the decatenation (unlinking) of daughter chromosomes following DNA replication, allowing for their proper segregation into daughter cells. In many Gram-positive bacteria, topoisomerase IV is the primary target.
The inhibitory action of this compound leads to the formation of a stable ternary complex with the enzyme and the bacterial DNA. This complex traps the enzyme in a state where it has cleaved the DNA but is unable to re-ligate the strands. The accumulation of these stalled cleavage complexes results in double-strand DNA breaks, which are ultimately lethal to the bacterial cell.
Sources
The Biological Activity of Ciprofloxacin's Chloro Analog: A Technical Guide for Drug Development Professionals
Foreword: The Rationale for Fluoroquinolone Diversification
The enduring efficacy of the fluoroquinolone class of antibiotics, exemplified by ciprofloxacin, is a testament to their potent mechanism of action and broad-spectrum activity. However, the inexorable rise of antimicrobial resistance necessitates a continuous search for novel derivatives with enhanced potency, expanded spectra, and improved activity against resistant pathogens. Structural modification of the core fluoroquinolone scaffold has been a cornerstone of this endeavor. This technical guide focuses on a specific, yet underexplored, modification: the introduction of a chloro group at the C-8 position of the ciprofloxacin molecule, creating 8-chloro-ciprofloxacin. While direct comparative data remains somewhat nascent in publicly accessible literature, this guide will synthesize the available information on C-8 halogenated fluoroquinolones to provide a comprehensive overview of the anticipated biological activity of this intriguing analog.
The Core Directive: Understanding the C-8 Position
The C-8 position of the fluoroquinolone ring system is a critical locus for modulating biological activity. Substitutions at this position can influence steric and electronic properties, which in turn affect the drug's interaction with its primary targets—DNA gyrase and topoisomerase IV—as well as its pharmacokinetic and pharmacodynamic profiles. The introduction of a halogen, such as chlorine, at this position is a strategic choice aimed at enhancing antibacterial potency and overcoming existing resistance mechanisms.
Mechanism of Action: A Tale of Two Topoisomerases
Ciprofloxacin and its analogs exert their bactericidal effects by inhibiting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[2] Inhibition of these enzymes leads to the stabilization of the enzyme-DNA cleavage complex, resulting in double-strand DNA breaks and ultimately, cell death.[3]
Visualizing the Mechanism
Caption: Mechanism of action of 8-chloro-ciprofloxacin.
Antimicrobial Spectrum: A Comparative Outlook
The true measure of a novel antibiotic lies in its spectrum of activity. While a comprehensive Minimum Inhibitory Concentration (MIC) profile for 8-chloro-ciprofloxacin against a wide array of bacterial species is not yet consolidated in the literature, we can extrapolate potential trends based on studies of C-8 halogenated fluoroquinolones. It is anticipated that the chloro-analog will retain the broad-spectrum activity of ciprofloxacin, with potential enhancements against certain pathogens, particularly resistant strains.
Table 1: Anticipated Comparative Antimicrobial Activity (MIC in µg/mL)
| Bacterial Species | Ciprofloxacin (MIC90) | 8-Chloro-Ciprofloxacin (Predicted) | Rationale for Prediction |
| Escherichia coli | ≤0.125[4] | Potentially ≤0.125 | C-8 halogenation may enhance activity against some Gram-negative bacilli. |
| Pseudomonas aeruginosa | 0.5[4] | Potentially ≤0.5 | Activity against P. aeruginosa is a key feature of ciprofloxacin; enhancement is possible. |
| Staphylococcus aureus (MSSA) | ≤1.0[4] | Potentially <1.0 | C-8 modifications can improve activity against Gram-positive cocci. |
| Staphylococcus aureus (MRSA) | Variable (often resistant) | Potentially improved activity | C-8 halogenation has been shown to enhance activity against resistant mutants. |
| Streptococcus pneumoniae | Variable | Potentially improved activity | Newer fluoroquinolones often have enhanced activity against streptococci. |
Note: The MIC values for 8-chloro-ciprofloxacin are predictive and require experimental validation.
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)
The following is a standardized broth microdilution protocol for determining the MIC of an antimicrobial agent.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
-
Stock solution of the test compound (e.g., 8-chloro-ciprofloxacin) and ciprofloxacin
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Prepare the bacterial inoculum by diluting the 0.5 McFarland suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (MHB only).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
The Challenge of Resistance: Can the Chloro Analog Prevail?
Bacterial resistance to fluoroquinolones primarily arises from two mechanisms: mutations in the target enzymes (DNA gyrase and topoisomerase IV) and increased efflux of the drug from the bacterial cell. The introduction of a chloro group at the C-8 position may offer a strategy to counteract these resistance mechanisms. It is hypothesized that the steric and electronic effects of the chloro substituent could hinder the conformational changes in the target enzymes that confer resistance, thereby restoring or enhancing activity.
Visualizing Resistance Mechanisms
Caption: Potential impact of 8-chloro substitution on resistance.
Cytotoxicity and Selectivity: A Critical Assessment
A crucial aspect of drug development is ensuring that a novel compound exhibits selective toxicity towards bacterial cells while minimizing harm to mammalian cells. While specific cytotoxicity data for 8-chloro-ciprofloxacin is not available, we can reference the known cytotoxic profile of ciprofloxacin. Ciprofloxacin has been shown to induce cytotoxicity in various mammalian cell lines, including HeLa and HepG2, although typically at concentrations higher than those required for antibacterial activity.[5][6][7]
Table 2: Cytotoxicity of Ciprofloxacin on Mammalian Cell Lines (IC50 in µg/mL)
| Cell Line | Ciprofloxacin (IC50) | 8-Chloro-Ciprofloxacin (Predicted) | Rationale for Prediction |
| HeLa (Cervical Cancer) | ~100-200[5] | Requires experimental determination | Halogenation can sometimes increase cytotoxicity. |
| HepG2 (Liver Cancer) | ~60-133[6][7] | Requires experimental determination | Lipophilicity changes due to the chloro group may affect cellular uptake. |
| CHO (Ovarian Cancer) | >50[8] | Requires experimental determination | Cell line-specific differences in sensitivity are common. |
Experimental Protocol: Assessing Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Test compound (8-chloro-ciprofloxacin) and control (ciprofloxacin)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Synthesis of 8-Chloro-Ciprofloxacin: A Plausible Route
The synthesis of 8-chloro-ciprofloxacin can be envisioned through a modification of established synthetic routes for ciprofloxacin and other fluoroquinolones. A key intermediate would be a quinolone core with a chloro group at the C-8 position.
Visualizing the Synthetic Pathway
Caption: Plausible synthetic route to 8-chloro-ciprofloxacin.
Conclusion and Future Directions
The exploration of ciprofloxacin's chloro analog represents a promising avenue in the ongoing battle against antimicrobial resistance. While this guide has synthesized the available knowledge on C-8 halogenated fluoroquinolones to project the biological activity of 8-chloro-ciprofloxacin, it is imperative that these predictions are substantiated by rigorous experimental validation. Future research should focus on the direct, comparative evaluation of 8-chloro-ciprofloxacin and ciprofloxacin to elucidate the precise impact of the C-8 chloro substitution on the antimicrobial spectrum, mechanism of action, and cytotoxicity. Such studies will be instrumental in determining the clinical potential of this intriguing analog and guiding the rational design of the next generation of fluoroquinolone antibiotics.
References
-
Ciprofloxacin - Wikipedia. [Link]
-
From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents - PMC - PubMed Central. [Link]
-
Tuning of antibacterial activity of a cyclopropyl fluoroquinolone by variation of the substituent at position C-8 - PubMed. [Link]
-
SAR of fluoroquinolones - Ofloxacin, ciprofloxacin, norfloxacin - YouTube. [Link]
-
Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus: Different Patterns of Quinolone- Induced Inhibition of DNA Synthesis - PMC - NIH. [Link]
-
What is the mechanism of Ciprofloxacin Hydrochloride? - Patsnap Synapse. [Link]
-
Synthesis and characterization of 8-Chloro-7-(4-(3-chloropropanoyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid - ResearchGate. [Link]
-
Quinolone antibiotics - PMC - PubMed Central - NIH. [Link]
-
The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC - NIH. [Link]
-
Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects. [Link]
-
Synthesis and In Vitro Antimycobacterial and Antibacterial Activity of 8-OMe Ciprofloxacin-Hydrozone/Azole Hybrids - PMC - NIH. [Link]
-
Synthesis and in vitro antimycobacterial activity of 8-OCH(3) ciprofloxacin methylene and ethylene isatin derivatives - PubMed. [Link]
-
Ciprofloxacin-Induced Cytotoxicity and Apoptosis in HeLa Cells - PubMed. [Link]
-
The influence of ciprofloxacin on viability of A549, HepG2, A375.S2, B16 and C6 cell lines in vitro. - SciSpace. [Link]
-
Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines - PMC - NIH. [Link]
-
The influence of ciprofloxacin on hamster ovarian cancer cell line CHO AA8. - SciSpace. [Link]
-
Comparative in vitro activity of ciprofloxacin vs 8 antimicrobial agents against nosocomial multiresistant P. aeruginosa strains - PubMed. [Link]
-
The influence of ciprofloxacin on hamster ovarian cancer cell line CHO AA8 - ResearchGate. [Link]
-
In vitro activity of ciprofloxacin, a new carboxyquinoline antimicrobial agent - PMC - NIH. [Link]
-
The influence of ciprofloxacin on viability of A549, HepG2, A375.S2, B16 and C6 cell lines in vitro - PubMed. [Link]
-
Delayed Cytotoxicity and Cleavage of Mitochondrial DNA in Ciprofloxacin-Treated Mammalian Cells - PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative in vitro activity of ciprofloxacin and other unrelated antimicrobials against bacterial respiratory tract pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 6. Antibacterial activities of ciprofloxacin, norfloxacin, oxolinic acid, cinoxacin, and nalidixic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cytotoxic effect of fleroxacin and ciprofloxacin on transitional cell carcinoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Discovery and Synthesis of Novel Fluoroquinolone Derivatives
Introduction: The Enduring Challenge of Bacterial Resistance and the Quest for New Fluoroquinolones
Since the discovery of nalidixic acid in 1962, the quinolone class of antibiotics has been a cornerstone of antibacterial therapy.[1][2] The subsequent introduction of a fluorine atom at the C-6 position gave rise to the fluoroquinolones, a generation of drugs with significantly broader antibacterial spectra and improved pharmacokinetic profiles.[1][2] These synthetic agents have been instrumental in treating a vast array of infections, from urinary tract infections to respiratory and systemic diseases.[2][3]
Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[4][5][6] These enzymes are critical for DNA replication, transcription, and repair, and their inhibition leads to rapid cell death.[3][5] However, the extensive use of these powerful drugs has inevitably led to the emergence and global spread of bacterial resistance, threatening their clinical efficacy.[7] Resistance primarily arises from mutations in the genes encoding these target enzymes or through mechanisms that reduce drug accumulation, such as efflux pumps.[3][8][9]
This pressing challenge necessitates a continuous effort in drug discovery to develop novel fluoroquinolone derivatives. The goal is to create new agents that can overcome existing resistance mechanisms, possess an expanded spectrum of activity, and exhibit an improved safety profile. This guide provides a technical overview of the strategies, synthesis, and evaluation workflows central to the discovery of the next generation of fluoroquinolone antibiotics.
Chapter 1: The Fluoroquinolone Pharmacophore: Mechanism, Structure, and Activity
A deep understanding of the core fluoroquinolone structure and its interaction with bacterial targets is fundamental to rational drug design. The molecule's efficacy is not monolithic; specific substitutions at key positions on the quinolone ring dictate its potency, spectrum, and pharmacokinetic properties.
Mechanism of Action: A Tale of Two Topoisomerases
Fluoroquinolones function by stabilizing a ternary complex formed between the topoisomerase enzyme, bacterial DNA, and the drug itself.[6][10] This complex traps the enzyme in a state where it has cleaved the DNA but cannot reseal the break, leading to an accumulation of double-strand breaks that are lethal to the bacterium.[5][6]
-
DNA Gyrase (GyrA₂GyrB₂): Primarily found in bacteria, this enzyme introduces negative supercoils into DNA, a process vital for DNA replication. In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[4][6]
-
Topoisomerase IV (ParC₂ParE₂): This enzyme is responsible for decatenating daughter chromosomes after replication. In many Gram-positive bacteria, topoisomerase IV is the more sensitive target.[4][5]
Newer fluoroquinolones that exhibit balanced, high-potency inhibition against both enzymes are of particular interest, as mutations in both targets would be required for high-level resistance to develop.[4]
Caption: Mechanism of fluoroquinolone action.
Decoding the Structure-Activity Relationship (SAR)
Over 10,000 fluoroquinolone analogues have been synthesized, providing a rich dataset for understanding SAR.[1] Modifications at four key positions have proven most fruitful for modulating the drug's properties.[11]
Caption: Key positions for fluoroquinolone SAR modification.
-
N-1 Position: The substituent here is critical for DNA gyrase inhibition and overall potency. A cyclopropyl group, as seen in ciprofloxacin, confers significant activity against Gram-negative bacteria.[1]
-
C-6 Position: The quintessential fluorine atom at this position dramatically increases antibacterial potency and improves cell penetration.[1][11]
-
C-7 Position: This position is the primary site for modification to broaden the antibacterial spectrum. Large heterocyclic substituents, like the piperazine ring in ciprofloxacin, are key for interacting with the target enzymes and affecting pharmacokinetics.[12][13]
-
C-8 Position: Modifications here can influence the antibacterial spectrum and the propensity for resistance development. A methoxy group at C-8 has been shown to support the ability of a fluoroquinolone to kill non-growing, dormant cells.[10]
Chapter 2: Modern Strategies for Novel Derivative Discovery
Moving beyond simple analogue synthesis, modern discovery efforts employ rational design and novel screening approaches to identify candidates with specific, desirable attributes.
Target-Oriented Design to Evade Resistance
The primary driver for new discovery is overcoming resistance. Strategies include:
-
Dual-Targeting Agents: Designing molecules with balanced, high affinity for both DNA gyrase and topoisomerase IV to reduce the frequency of resistance selection.[4]
-
Evading Efflux Pumps: Modifying the physicochemical properties (e.g., size, charge, hydrophilicity) of the C-7 substituent to make the molecule a poor substrate for common bacterial efflux pumps, a major resistance mechanism.[14]
-
Novel Binding Interactions: Recent crystal structures have revealed that the N-1 position is spatially close to the catalytic tyrosine residue of the topoisomerase.[10] This insight allows for the design of derivatives with moieties capable of forming new, beneficial interactions within the active site, potentially restoring activity against mutant enzymes.[10]
Hybrid Molecules and Conjugates
A promising strategy involves creating hybrid molecules that combine the fluoroquinolone core with another pharmacophore. This can lead to dual modes of action or improved targeting.
-
Fluoroquinolone-Oxazolidinone Hybrids: These molecules aim to combine the DNA-damaging effects of fluoroquinolones with the protein synthesis inhibition of oxazolidinones.
-
Fluoroquinolone-Siderophore Conjugates: By attaching the fluoroquinolone to a siderophore (an iron-chelating compound), the drug can hijack the bacterium's iron uptake system, leading to enhanced intracellular accumulation, especially in difficult-to-treat Gram-negative pathogens like Pseudomonas aeruginosa.
Chapter 3: Synthetic Methodologies: A Practical Workflow
The synthesis of novel fluoroquinolone derivatives typically involves a multi-step process, starting from a commercially available or synthesized quinolone core and focusing on the modification of the C-7 position.
General Synthetic Scheme
The most common approach is a nucleophilic aromatic substitution reaction at the C-7 position of the fluoroquinolone core. The C-6 fluorine atom activates the C-7 position, making it susceptible to displacement by a nucleophile, typically a nitrogen-containing heterocycle like piperazine or a derivative thereof.
Sources
- 1. microbiologyresearch.org [microbiologyresearch.org]
- 2. mdpi.com [mdpi.com]
- 3. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mode of action of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Research Portal [iro.uiowa.edu]
- 11. journals.asm.org [journals.asm.org]
- 12. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 13. Structure-Activity Relationship of Fluoroquinolone in Escherichia coli -Archives of Pharmacal Research | Korea Science [koreascience.kr]
- 14. Discovery of a Novel Fluoroquinolone Antibiotic Candidate WFQ-228 with Potent Antimicrobial Activity and the Potential to Overcome Major Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
structure-activity relationship of halogenated quinolones
An In-depth Technical Guide to the Structure-Activity Relationship of Halogenated Quinolones
Abstract
The halogenated quinolones, particularly the fluoroquinolones, represent a cornerstone of antibacterial therapy, prized for their broad-spectrum activity and potent bactericidal effects. Their clinical efficacy is intrinsically linked to their chemical structure, where specific substitutions on the core quinolone scaffold dictate target affinity, pharmacokinetic properties, and propensity for adverse effects. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of halogenated quinolones, with a focus on the causal biochemical and biophysical principles that govern their function. We will dissect the role of key substituents, elucidate the molecular mechanism of action against bacterial topoisomerases, detail validated experimental protocols for activity assessment, and discuss the structural basis of both antibacterial potency and associated toxicities. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the study and development of antibacterial agents.
Introduction: The Quinolone Scaffold and the Halogen Revolution
The journey of quinolone antibiotics began with nalidixic acid, a compound with a narrow spectrum of activity primarily against Gram-negative bacteria.[1] The watershed moment in the evolution of this class was the discovery that the introduction of a fluorine atom at the C-6 position dramatically expanded the antibacterial spectrum and increased potency.[1][2] This innovation gave rise to the fluoroquinolones, a vast family of synthetic antimicrobials that have become indispensable in clinical practice.[3]
The core quinolone structure is a bicyclic aromatic system, but its biological activity is critically dependent on the substituents at various positions. The C-3 carboxylic acid and the C-4 keto group are essential for binding to the target enzymes, DNA gyrase and topoisomerase IV, and are generally considered immutable for maintaining antibacterial activity.[4] Halogenation, particularly at the C-6 and C-8 positions, has been a key strategy in modulating the activity and properties of these compounds. This guide will systematically explore how these and other structural modifications influence the complex interplay between the drug, its bacterial targets, and the host.
Decoding the Structure-Activity Relationship (SAR)
The potency, spectrum, and safety profile of a halogenated quinolone are not determined by a single feature but by the synergistic or antagonistic effects of substituents across the entire molecule. Understanding these relationships is fundamental to rational drug design.
The Indispensable C-6 Fluorine
The introduction of a fluorine atom at the C-6 position was a monumental advancement, transforming the limited-spectrum quinolones into broad-spectrum fluoroquinolones.[1] The order of activity at this position is generally F > Cl > Br > CH₃.[4]
-
Causality of C-6 Fluorine's Effect:
-
Enhanced Enzyme Inhibition: The high electronegativity of fluorine is believed to enhance the binding affinity of the quinolone to the DNA gyrase-DNA complex.[2] This substitution increases the potency by 5- to 100-fold compared to non-fluorinated analogs.[3]
-
Improved Cell Penetration: The fluorine atom increases the lipophilicity of the molecule, which facilitates its penetration through the bacterial cell wall and membrane, particularly in Gram-negative bacteria.[3][5]
-
The C-7 Substituent: Tuning the Spectrum and Potency
The C-7 position is the most versatile site for modification and profoundly influences the drug's antibacterial spectrum, potency, and pharmacokinetic properties.[6] The introduction of a nitrogen-containing heterocyclic ring, such as a piperazine or pyrrolidine, is a hallmark of modern fluoroquinolones.[4][7]
-
Piperazine Ring: Essential for potent activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[8] However, the basic piperazine can also bind to GABA receptors in the central nervous system, leading to potential side effects.[9][10]
-
Pyrrolidine Ring: Substitution with aminopyrrolidines tends to enhance activity against Gram-positive bacteria.[9]
-
Bulky Substituents: Adding bulkier groups to the C-7 ring can modify the drug's spectrum and may help overcome certain efflux-based resistance mechanisms.[10]
The N-1 Substituent: Driving Potency and Target Interaction
The substituent at the N-1 position plays a crucial role in the spatial orientation of the drug within the enzyme-DNA complex.
-
Optimal Groups: Small, lipophilic groups are preferred. Cyclopropyl (as in ciprofloxacin) is one of the most potent substituents, conferring exceptional activity against Gram-negative bacteria.[4][8] Other effective groups include ethyl and difluorophenyl.[4]
-
Mechanism of Action: The N-1 substituent is believed to make hydrophobic interactions within a pocket of the DNA gyrase enzyme, stabilizing the drug-target complex.[11]
The C-8 Position: A Double-Edged Sword of Potency and Phototoxicity
Substitution at the C-8 position can significantly enhance antibacterial activity but is also strongly associated with the potential for phototoxicity.
-
Halogenation (F, Cl): A fluorine or chlorine atom at C-8 often improves oral absorption and enhances activity against anaerobic and Gram-positive bacteria.[9][12][13] This modification can also restore activity against some resistant mutants.[14]
-
Methoxy Group: A C-8 methoxy group generally provides good activity against Gram-positive bacteria while significantly reducing the risk of phototoxicity compared to a halogen.[4][15]
-
Phototoxicity Mechanism: The C-8 substituent dictates the molecule's photostability. Halogens at this position can undergo photodegradation upon UVA irradiation, leading to the formation of reactive aryl cations and reactive oxygen species (ROS) that cause cellular damage and skin inflammation.[16][17] The order of phototoxicity is often CF >> CCl > N > CH.[16]
The logical relationship between key structural features and their primary effects is summarized below.
Caption: Core Structure-Activity Relationships in Halogenated Quinolones.
Molecular Mechanism of Action: Trapping the Topoisomerase Complex
Quinolones exert their bactericidal effect by inhibiting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[18][19] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. While both enzymes are targets, DNA gyrase is typically the primary target in Gram-negative bacteria, whereas topoisomerase IV is often the primary target in Gram-positive organisms.[2][11]
The mechanism involves the following key steps:
-
Enzyme-DNA Binding: DNA gyrase or topoisomerase IV binds to bacterial DNA, creating a transient double-strand break.
-
Quinolone Intercalation: The quinolone molecule intercalates into the cleaved DNA at the site of the break.
-
Formation of a Ternary Complex: The drug stabilizes the enzyme-DNA complex, preventing the re-ligation of the broken DNA strands.[20] This is often referred to as a "cleavable complex."[21]
-
Inhibition of DNA Synthesis & Cell Death: The trapped complexes act as roadblocks to the DNA replication machinery, leading to a rapid halt in DNA synthesis and ultimately, cell death through the release of double-strand breaks.[18][22]
A critical feature of this interaction is the formation of a water-metal ion bridge . A magnesium ion (Mg²⁺) is coordinated between the C3-carboxyl and C4-keto groups of the quinolone and specific serine and acidic residues (e.g., Ser83 and Asp87 in E. coli GyrA) on the enzyme, mediated by a water molecule.[21] Mutations in these enzyme residues are a primary mechanism of high-level quinolone resistance.[19][21]
Caption: Mechanism of Action for Halogenated Quinolones.
Quantitative Assessment of Antibacterial Activity
Evaluating the SAR of novel quinolone analogs requires robust and standardized in vitro assays. The minimum inhibitory concentration (MIC) and enzyme inhibition (IC₅₀) are the two most critical parameters.
Data Presentation: Comparative Activity of Halogenated Quinolones
The following tables summarize the in vitro activity of representative fluoroquinolones, highlighting the impact of different halogenation patterns and other key substituents.
Table 1: Minimum Inhibitory Concentrations (MIC, µg/mL) Against Key Pathogens
| Fluoroquinolone | C-6 | C-7 Substituent | C-8 | N-1 Substituent | S. aureus (MRSA) | P. aeruginosa | E. coli |
| Ciprofloxacin | F | Piperazinyl | H | Cyclopropyl | 0.6[23] | 0.26[19] | ≤1[23] |
| Levofloxacin | F | Methylpiperazinyl | H | (S)-Ofloxacin ring | 0.5-1.0 | 1.0-2.0 | ≤0.5 |
| Moxifloxacin | F | Diazabicyclononyl | OCH₃ | Cyclopropyl | 0.049[19] | 1.0-4.0 | ≤0.25 |
| Gatifloxacin | F | Methylpiperazinyl | OCH₃ | Cyclopropyl | 0.05-0.2 | 0.5-2.0 | ≤0.25 |
| Sparfloxacin | F | Dimethylpiperazinyl | F | Cyclopropyl | 0.12-0.5 | 1.0-4.0 | ≤0.25 |
| Clinafloxacin | F | Aminopyrrolidinyl | Cl | Cyclopropyl | ≤0.03 | ≤0.25 | ≤0.03 |
Note: MIC values are typical ranges compiled from various sources and can vary based on specific strains and testing conditions.[19][23]
Table 2: 50% Inhibitory Concentrations (IC₅₀, µM) Against Target Enzymes
| Fluoroquinolone | S. aureus Topo IV IC₅₀ (µM) | E. coli DNA Gyrase IC₅₀ (µM) |
| Ciprofloxacin | 3.0[20] | 0.078-0.33[24] |
| Moxifloxacin | 1.0[20] | ~0.1 |
| Gemifloxacin | 0.4[20] | ~0.05 |
| Sitafloxacin | 1.42 (E. faecalis)[18] | 1.38 (E. faecalis)[18] |
Note: IC₅₀ values can vary significantly based on the specific assay conditions and enzyme source.[18][20][24]
Experimental Protocols
The following protocols are provided as self-validating systems for assessing quinolone activity. They are based on established methodologies from organizations like the Clinical and Laboratory Standards Institute (CLSI) and peer-reviewed literature.
This protocol determines the lowest concentration of an antibiotic that prevents visible bacterial growth in broth.[14][23]
-
Preparation of Antibiotic Stock: Prepare a concentrated stock solution of the test quinolone in a suitable solvent (e.g., DMSO or dilute NaOH).
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired final concentrations.
-
Inoculum Preparation: Culture the test bacterium (e.g., E. coli ATCC 25922) overnight. Dilute the culture to match a 0.5 McFarland turbidity standard, then further dilute to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a positive control well (broth + inoculum, no antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antibiotic in which there is no visible turbidity (growth).
Caption: Workflow for MIC Determination by Broth Microdilution.
This gel-based assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.[12]
-
Reaction Mixture Preparation: On ice, prepare a master mix containing assay buffer (e.g., 50 mM HEPES, 350 mM potassium glutamate, 5 mM MgCl₂), relaxed pBR322 plasmid DNA (substrate), and ATP.
-
Compound Addition: Aliquot the reaction mixture into microcentrifuge tubes. Add the test quinolone at various concentrations (or solvent control).
-
Enzyme Addition & Incubation: Add a pre-determined unit of purified E. coli DNA gyrase to each tube to initiate the reaction. Incubate at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS/proteinase K (to digest the enzyme) and a loading dye (e.g., bromophenol blue).
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage (e.g., 80-90V) for 1.5-2 hours. Supercoiled DNA migrates faster than relaxed DNA.
-
Visualization and Analysis: Stain the gel with ethidium bromide or SYBR Safe, and visualize under UV light. The inhibition of supercoiling will be evident by the persistence of the relaxed DNA band and the disappearance of the supercoiled band. The IC₅₀ is the drug concentration that inhibits 50% of the supercoiling activity compared to the no-drug control.
This assay measures the inhibition of topoisomerase IV's ability to separate, or decatenate, interlinked DNA circles (kinetoplast DNA, kDNA).[1][25]
-
Reaction Mixture Preparation: On ice, prepare a master mix containing assay buffer, ATP, and kinetoplast DNA (kDNA) substrate. kDNA is a large network of interlocked DNA circles that cannot enter an agarose gel.
-
Compound Addition: Aliquot the reaction mixture into tubes and add the test quinolone at various concentrations.
-
Enzyme Addition & Incubation: Initiate the reaction by adding purified S. aureus or E. coli topoisomerase IV. Incubate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction as described for the gyrase assay.
-
Agarose Gel Electrophoresis: Load samples onto a 1% agarose gel. The large, catenated kDNA substrate will remain in the loading well, while the decatenated minicircles released by the enzyme will migrate into the gel.
-
Visualization and Analysis: Stain and visualize the gel. Inhibition is observed as a decrease in the amount of released minicircles. The IC₅₀ is the drug concentration that inhibits 50% of the decatenation activity.
Synthetic Strategies for Halogenated Quinolones
The construction of the quinolone core and the introduction of key substituents are achieved through established synthetic routes. The Gould-Jacobs reaction is a classical and versatile method for synthesizing the 4-quinolone core.[3][5][16]
Gould-Jacobs Reaction: This process typically involves:
-
Condensation: An appropriately substituted aniline is reacted with diethyl ethoxymethylenemalonate (DEEM).[5]
-
Thermal Cyclization: The resulting intermediate is heated at high temperatures (often >250°C) in a high-boiling solvent (like Dowtherm A) to induce an intramolecular cyclization, forming the quinolone ring.[5]
-
Hydrolysis & Decarboxylation: The ester group at C-3 is hydrolyzed to a carboxylic acid, followed by decarboxylation if the C-3 carboxyl is not desired (though it is essential for antibacterial activity).
The crucial C-7 piperazinyl (or other heterocyclic) moiety is typically introduced via a nucleophilic aromatic substitution reaction on a 7-chloro or 7-fluoroquinolone intermediate.[26]
Conclusion and Future Perspectives
The is a well-elucidated field, providing a clear roadmap for designing potent antibacterial agents. The C-6 fluorine is fundamental for broad-spectrum activity, while the N-1 and C-7 substituents are primary levers for modulating potency and the antibacterial spectrum. Halogenation at the C-8 position offers a means to further enhance potency, particularly against resistant strains, but this benefit must be carefully weighed against the increased risk of phototoxicity.
The rise of quinolone resistance, primarily through mutations in DNA gyrase and topoisomerase IV, presents an ongoing challenge.[19] Future research will likely focus on designing novel quinolones that can evade these resistance mechanisms. This may involve creating compounds with dual-targeting capabilities or substituents that can form additional interactions with the enzyme-DNA complex, making them less susceptible to single-point mutations. By continuing to apply the fundamental principles of SAR detailed in this guide, the development of the next generation of safer and more effective quinolone antibiotics remains a promising endeavor.
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
-
Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15. [Link]
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
-
Inspiralis. (n.d.). Staphylococcus aureus Topoisomerase IV Decatenation Assay. Inspiralis Product Protocol. [Link]
-
Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685–706. [Link]
-
Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(suppl_1), 13–20. [Link]
-
Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and properties of new substituted 1,2,4-triazoles: potential antitumor and antimicrobial agents. Bioorganic & Medicinal Chemistry, 11(8), 1701–1708. [Link]
-
Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis Product Protocol. [Link]
-
Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392. [Link]
-
Pharmaguideline. (n.d.). SAR of Quinolones. Pharma Guideline. [Link]
-
Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Emery Pharma Technical Note. [Link]
-
Al-Dahmoshi, H. O. M., et al. (2019). In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus. Antibiotics, 8(1), 16. [Link]
-
Andriole, V. T. (1999). The quinolones: past, present, and future. Clinical Infectious Diseases, 28(Supplement_1), S1–S2. [Link]
-
De Guidi, G., et al. (2011). Phototoxicity of quinolones and fluoroquinolones: a mechanistic review about photophysical and photochemical pathways. Molecules, 16(7), 5899-5917. [Link]
-
Domagala, J. M., et al. (1988). 1-Substituted-7-[3-(ethylamino)methyl-1-pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. New quantitative structure-activity relationships for the quinolone antibacterials. Journal of Medicinal Chemistry, 31(5), 991–1001. [Link]
-
Inspiralis. (n.d.). Pseudomonas aeruginosa Topoisomerase IV Decatenation Assay. Inspiralis Product Protocol. [Link]
-
ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. ProFoldin Product Manual. [Link]
-
Bax, B. D., et al. (2010). Type IIA topoisomerase inhibition by a new class of antibacterial agents. Nature, 466(7309), 935–940. [Link]
-
Mustaev, A., et al. (2014). Fluoroquinolone-gyrase-DNA complexes: two modes of drug binding. Journal of Biological Chemistry, 289(18), 12300–12312. [Link]
-
Palumbo, M., et al. (1993). Quinolone-DNA interaction: a biophysical and structural model. Molecular Microbiology, 9(6), 1239–1247. [Link]
- Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antimicrobial Susceptibility Testing. 30th ed. CLSI supplement M100.
-
World Health Organization. (2021). WHO manual for antimicrobial susceptibility testing. [Link]
-
Madapa, S., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8554-8575. [Link]
-
Umezawa, N., et al. (1998). Mechanisms of quinolone phototoxicity. Toxicology Letters, 102, 313-317. [Link]
-
Foroumadi, A., et al. (2006). Quantitative structure activity relationship (QSAR) studies of quinolone derivatives as potential antibacterial agents. Rasayan Journal of Chemistry, 1(4), 739-743. [Link]
-
Anderson, V. R., & Osheroff, N. (2001). Eukaryotic topoisomerase IIs: not just for catenation/decatenation. Chromosoma, 110(3), 131–139. [Link]
-
ProFoldin. (n.d.). P. aeruginosa DNA Gyrase DNA Supercoiling Assay Kits. ProFoldin Product Manual. [Link]
-
CLSI. (2019). M100: Performance Standards for Antimicrobial Susceptibility Testing. [Link]
-
Tillotson, G. S. (1996). Quinolone structure-activity relationships: what we have learned about improving antimicrobial activity. Clinical Infectious Diseases, 22(Supplement_2), S137–S145. [Link]
-
Itoh, T., et al. (2015). Novel 7-(3-alkylaminoazetidin-1-yl)fluoroquinolones: design, synthesis, and antibacterial activities. Bioorganic & Medicinal Chemistry Letters, 25(16), 3242–3246. [Link]
-
Fernandes, P. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure. Molecules, 24(4), 702. [Link]
-
SEAP. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Southeast Asian Fisheries Development Center. [Link]
-
Mladenovska, K., et al. (2001). Application of the dynamic quantitative structure-activity relationship method for modeling antibacterial activity of quinolone derivatives. Journal of Chemical Information and Computer Sciences, 41(1), 113–122. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]
-
Microbe Investigations AG. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Mi-GSO. [Link]
-
Chen, Y. L., et al. (2012). 7-(4-substituted 4-(carbopiperazin-1-yl))piperazinyl derivatives of fluoroquinolone: synthesis and antimicrobial evaluation. Molecules, 17(7), 8329–8339. [Link]
-
Blower, T. R., et al. (2016). DNA Gyrase as a Target for Quinolones. Cold Spring Harbor Perspectives in Medicine, 6(11), a026952. [Link]
-
ResearchGate. (n.d.). Correlation between the MIC ratios and the IC50 ratios of quinolones. ResearchGate Publication. [Link]
-
Al-Trawneh, S. A. M. (2018). Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models. Molecules, 23(12), 3183. [Link]
-
Cecchetti, V., et al. (1997). The synthesis and biological activity of new 7-[2-(cyanomethyl)piperazinyl]- and 7-[3-(cyanomethyl)piperazinyl]quinolone antibacterials. Il Farmaco, 52(4), 231-236. [Link]
-
ResearchGate. (n.d.). The structure-activity relationships (SAR) of quinolones. ResearchGate Publication. [Link]
-
ResearchGate. (n.d.). Protonation scheme of a fluoroquinolone molecule with piperazine ring at the 7-position. ResearchGate Publication. [Link]
-
Gootz, T. D., & Osheroff, N. (1993). A fluoroquinolone antibiotic with a methoxy group at the 8 position yields reduced generation of 8-oxo-7,8-dihydro-2'-deoxyguanosine after ultraviolet-A irradiation. Antimicrobial Agents and Chemotherapy, 37(8), 1735–1739. [Link]
Sources
- 1. inspiralis.com [inspiralis.com]
- 2. Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fluoroquinolone-gyrase-DNA complexes: two modes of drug binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 7. societachimica.it [societachimica.it]
- 8. researchgate.net [researchgate.net]
- 9. inspiralis.com [inspiralis.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. Using SAR and QSAR analysis to model the activity and structure of the quinolone-DNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. researchgate.net [researchgate.net]
- 16. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 17. inspiralis.com [inspiralis.com]
- 18. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. pnas.org [pnas.org]
- 22. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 25. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 26. New 7-[4-(4-(un)Substituted)piperazine-1-carbonyl]-piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
The Decisive Role of C-6 Substitution in Fluoroquinolone Efficacy: A Technical Guide
Foreword: Beyond the Fluorine
The advent of the fluoroquinolone class of antibiotics marked a significant leap forward in our ability to combat a wide spectrum of bacterial infections. While the core quinolone structure provides the foundational scaffold for antibacterial activity, it is the strategic substitutions at various positions that truly define the potency, spectrum, and pharmacokinetic profile of these essential medicines. Among these, the substituent at the C-6 position has proven to be a cornerstone of modern fluoroquinolone design. The introduction of a fluorine atom at this position was a watershed moment, dramatically enhancing the antibacterial prowess of the parent compounds.[1][2] This guide provides an in-depth exploration of the multifaceted role of C-6 substitution, offering researchers, scientists, and drug development professionals a detailed understanding of its impact on fluoroquinolone activity, from molecular interactions to clinical implications. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to provide a comprehensive and trustworthy resource.
The C-6 Fluorine: A Paradigm Shift in Potency and Spectrum
The substitution of a hydrogen atom with fluorine at the C-6 position of the quinolone ring system is the single most important modification in the development of this class of antibiotics.[3] This seemingly minor alteration leads to a profound enhancement of antibacterial activity against both Gram-negative and Gram-positive bacteria.[4][5] The presence of the C-6 fluorine atom is so critical that it lends its name to the entire class of "fluoroquinolones".[2]
Amplified Inhibition of Bacterial Topoisomerases
Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4] These enzymes are responsible for managing the topological state of DNA during replication, transcription, and repair. Fluoroquinolones trap these enzymes in a covalent complex with cleaved DNA, leading to the accumulation of double-strand breaks and ultimately, cell death.[6]
The C-6 fluorine atom plays a pivotal role in enhancing the inhibitory activity against these topoisomerase targets. It is understood to improve both the binding to the DNA gyrase-DNA complex and the penetration of the drug into the bacterial cell.[2] The enhanced gyrase inhibitory activity is a key contributor to the increased potency observed in 6-fluoro-substituted analogs compared to their non-fluorinated counterparts.[7]
The following diagram illustrates the general mechanism of fluoroquinolone action:
Caption: General mechanism of fluoroquinolone action.
Enhanced Cellular Penetration
A crucial factor for any antibiotic's efficacy is its ability to reach its intracellular target. The C-6 fluorine substituent significantly enhances the penetration of fluoroquinolones into bacterial cells.[1] This is attributed to the increased lipophilicity and altered electronic properties conferred by the fluorine atom, which facilitates passage through the bacterial cell envelope.[5] This improved uptake ensures that a higher concentration of the drug reaches the DNA gyrase and topoisomerase IV enzymes, contributing to the observed increase in potency.
The following table summarizes the impact of C-6 fluorine substitution on the Minimum Inhibitory Concentration (MIC) for ciprofloxacin against a selection of bacterial strains.
| Bacterial Strain | Ciprofloxacin (C-6 F) MIC (µg/mL) | Non-fluorinated Analog MIC (µg/mL) | Fold Increase in Potency |
| Escherichia coli | 0.013[8] | ~1.0 | ~77 |
| Staphylococcus aureus | 0.250[8] | >32 | >128 |
| Pseudomonas aeruginosa | 0.5 | >64 | >128 |
| Klebsiella pneumoniae | 0.5[8] | ~16 | ~32 |
Note: Data for non-fluorinated analogs are approximated from various structure-activity relationship studies for illustrative purposes, as direct comparative data can be sparse.
Experimental Validation of C-6 Substitution Effects
The profound impact of C-6 substitution on fluoroquinolone activity is not merely theoretical but is substantiated by rigorous experimental data. The following section details the standard methodologies used to quantify these effects, providing a self-validating framework for researchers.
Determining Antibacterial Potency: The Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for measuring the in vitro antibacterial potency of a compound. It determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
This protocol is adapted from established methods for determining the MIC of antimicrobial agents.[2][9]
-
Preparation of Antimicrobial Stock Solution:
-
Accurately weigh the fluoroquinolone analog and dissolve in a suitable solvent (e.g., sterile distilled water or DMSO) to create a high-concentration stock solution.[10] The final concentration of DMSO in the test wells should not exceed 1% to avoid any intrinsic antibacterial effects.[10]
-
Prepare a 2x working stock solution by diluting the initial stock in Cation-Adjusted Mueller-Hinton Broth (CAMHB).[10]
-
-
Serial Dilution in Microtiter Plate:
-
Using a sterile 96-well microtiter plate, add 100 µL of CAMHB to all wells.[2]
-
Add 100 µL of the 2x antimicrobial working stock to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[2] This will create a gradient of decreasing antibiotic concentrations.
-
Column 11 serves as the positive control (no antibiotic), and column 12 as the negative/sterility control (no bacteria).[2]
-
-
Inoculum Preparation:
-
From an 18-24 hour culture plate, select several isolated colonies of the test bacterium.
-
Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[9]
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]
-
-
Inoculation and Incubation:
-
Inoculate each well (except the negative control) with the prepared bacterial suspension.
-
Incubate the plate at 35 ± 2°C for 18-24 hours.[10]
-
-
Result Interpretation:
-
Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[11]
-
Assessing Target Engagement: DNA Gyrase Supercoiling Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the supercoiling activity of DNA gyrase, providing a mechanistic understanding of the drug's action.
This protocol is based on established methods for assessing gyrase activity.[7]
-
Reaction Mixture Preparation:
-
On ice, prepare a master mix containing 5x gyrase assay buffer (typically 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% w/v glycerol, and 0.1 mg/mL albumin), relaxed pBR322 plasmid DNA (substrate), and sterile water.
-
-
Inhibitor Addition:
-
Aliquot the master mix into microfuge tubes.
-
Add varying concentrations of the test fluoroquinolone (dissolved in a suitable solvent like DMSO) to the respective tubes. Include a no-drug control and a solvent-only control.
-
-
Enzyme Addition and Incubation:
-
Add a standardized amount of E. coli DNA gyrase to each tube (except for a no-enzyme control).
-
Incubate the reactions at 37°C for 30-60 minutes to allow for the supercoiling reaction to proceed.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a stop solution containing SDS and EDTA.
-
Treat the samples with proteinase K to digest the gyrase enzyme.
-
Add a loading dye to the samples.
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel.
-
Run the gel at a constant voltage until the different DNA topoisomers are adequately separated. Supercoiled DNA migrates faster than relaxed DNA.
-
-
Visualization and Analysis:
-
Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.
-
The inhibition of gyrase activity is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA with increasing concentrations of the fluoroquinolone. The IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) can be determined by quantifying the band intensities.
-
The following diagram outlines the workflow for the DNA gyrase supercoiling inhibition assay:
Sources
- 1. inspiralis.com [inspiralis.com]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. academic.oup.com [academic.oup.com]
- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genome-wide mapping of fluoroquinolone-stabilized DNA gyrase cleavage sites displays drug specific effects that correlate with bacterial persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Predicted Antibacterial Spectrum of 6-Chloro-6-defluoro Ciprofloxacin
This guide provides a comprehensive analysis of the anticipated antibacterial spectrum of 6-Chloro-6-defluoro Ciprofloxacin, a halogenated derivative of the widely-used fluoroquinolone, Ciprofloxacin. As direct antimicrobial data for this specific compound is not extensively published, this document synthesizes information from its parent compound, related analogues, and established principles of medicinal chemistry to construct a predictive framework for its activity.[1] This whitepaper is intended for researchers, scientists, and drug development professionals, offering both a theoretical exploration and a practical, field-proven methodology for its empirical validation.
Introduction: A Tale of Two Halogens at a Critical Position
Ciprofloxacin, a second-generation fluoroquinolone, has long been a cornerstone in the treatment of various bacterial infections.[2] Its broad spectrum of activity, particularly against Gram-negative bacteria, is largely attributed to its chemical structure, where a fluorine atom at the C-6 position plays a pivotal role.[2][3] The compound in focus, this compound, presents an intriguing structural modification: the replacement of this critical fluorine with a chlorine atom. This substitution raises fundamental questions about its potential antibacterial efficacy and spectrum.
This compound is primarily recognized as a key impurity and a reference standard for analytical research related to Ciprofloxacin.[1][4] However, its structural similarity to its parent compound and other novel quinolones warrants a deeper investigation into its potential as an independent antimicrobial agent. This guide will delve into the predicted biological activity of this molecule, grounded in the established mechanism of action of fluoroquinolones, and propose a rigorous experimental workflow for its characterization.
The Fluoroquinolone Mechanism of Action: A Two-Pronged Attack on Bacterial DNA Replication
The antibacterial efficacy of fluoroquinolones, including Ciprofloxacin, stems from their ability to inhibit two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2][5] These enzymes are crucial for managing the topological state of bacterial DNA during replication, transcription, and repair.[5]
-
DNA Gyrase: Primarily the target in Gram-negative bacteria, this enzyme introduces negative supercoils into the bacterial DNA, a process vital for relieving torsional stress during DNA unwinding.[5]
-
Topoisomerase IV: The main target in many Gram-positive bacteria, this enzyme is responsible for decatenating interlinked daughter chromosomes following replication, allowing for their segregation into daughter cells.[5]
By forming a stable complex with the enzyme and the cleaved DNA, fluoroquinolones trap the enzyme in its intermediate state, leading to a cascade of lethal events including the cessation of DNA synthesis and the induction of the SOS response, ultimately resulting in bacterial cell death.[5][6] It is hypothesized that this compound follows this same fundamental mechanism of action.[1]
Caption: Predicted Mechanism of Action of this compound.
Predicted Antibacterial Spectrum: An Evidence-Based Hypothesis
While direct experimental data for this compound is scarce, we can formulate a hypothesis based on the known activity of Ciprofloxacin and the influence of C-6 substitutions in other fluoroquinolones.
Activity Against Gram-Negative Bacteria
Ciprofloxacin exhibits potent activity against a wide range of Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Haemophilus influenzae.[2][6][7] The C-6 fluorine is known to contribute significantly to this broad-spectrum activity. Structural analogs with substitutions at the C-6 position have been reported to show reduced activity.[1] Therefore, it is plausible that this compound may have reduced potency against Gram-negative bacteria compared to its parent compound. However, significant activity may still be retained.
Activity Against Gram-Positive Bacteria
Ciprofloxacin's activity against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae, is generally considered moderate to good, though newer generation fluoroquinolones show enhanced potency.[8][9][10] Interestingly, some des-fluoro(6) quinolones, such as DX-619, have demonstrated particularly potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[11][12][13] This suggests that the removal of the C-6 fluorine does not universally diminish antibacterial efficacy and can, in some chemical contexts, shift the spectrum towards enhanced Gram-positive activity. Therefore, it is hypothesized that this compound could potentially exhibit comparable or even enhanced activity against certain Gram-positive cocci relative to Ciprofloxacin.
Activity Against Atypical and Anaerobic Bacteria
Ciprofloxacin has activity against some atypical pathogens like Legionella pneumophila and Mycoplasma pneumoniae.[2] Its activity against obligate anaerobes is generally poor.[6] The impact of the chloro- for fluoro- substitution on this aspect of the spectrum is difficult to predict without empirical data.
Summary of Predicted Activity
| Bacterial Class | Predicted Activity of this compound | Rationale |
| Gram-Negative Bacteria | Potentially reduced compared to Ciprofloxacin | The C-6 fluorine in Ciprofloxacin is crucial for broad Gram-negative activity; its replacement may lower potency.[1] |
| Gram-Positive Bacteria | Potentially comparable or enhanced compared to Ciprofloxacin | Some des-fluoro(6) quinolones show potent activity against Gram-positive organisms, including resistant strains.[11][12][13] |
| Atypical Pathogens | Uncertain | Activity will need to be determined empirically. |
| Anaerobic Bacteria | Likely poor, similar to Ciprofloxacin | Fluoroquinolones generally exhibit limited activity against obligate anaerobes.[6] |
A Framework for Empirical Validation: Experimental Protocols
To validate the hypothesized antibacterial spectrum, a series of standardized in vitro susceptibility tests are required. The following protocols are based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Broth microdilution is the recommended method for its determination.
Experimental Workflow:
Caption: Workflow for MIC Determination via Broth Microdilution.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., 0.1 N NaOH, followed by dilution in sterile water). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final concentration range should typically span from 0.008 to 128 µg/mL.
-
Preparation of Inoculum: Culture the test bacteria on an appropriate agar medium overnight. Select several colonies to prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared bacterial suspension. Include a growth control well (no drug) and a sterility control well (no bacteria). Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading and Interpretation: Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.
Proposed Panel of Test Organisms
A comprehensive panel of clinically relevant and quality control bacterial strains should be tested to elucidate the antibacterial spectrum.
| Organism | Gram Stain | Rationale |
| Escherichia coli ATCC 25922 | Gram-Negative | Quality control strain; representative of Enterobacteriaceae. |
| Pseudomonas aeruginosa ATCC 27853 | Gram-Negative | Quality control strain; key opportunistic pathogen. |
| Klebsiella pneumoniae (clinical isolate) | Gram-Negative | Important cause of nosocomial infections. |
| Staphylococcus aureus ATCC 29213 | Gram-Positive | Quality control strain; common cause of skin and soft tissue infections. |
| Methicillin-resistant S. aureus (MRSA) | Gram-Positive | Critical to assess activity against resistant Gram-positive pathogens. |
| Streptococcus pneumoniae ATCC 49619 | Gram-Positive | Important respiratory pathogen.[10] |
| Enterococcus faecalis ATCC 29212 | Gram-Positive | Quality control strain; representative of enterococci. |
Conclusion and Future Directions
The substitution of chlorine for fluorine at the C-6 position of the Ciprofloxacin scaffold presents a compelling case for scientific inquiry. While it is likely that this compound will exhibit a different antibacterial spectrum from its parent compound, the precise nature of this difference remains to be elucidated. The hypothesis of reduced Gram-negative activity and potentially maintained or enhanced Gram-positive activity is grounded in the established structure-activity relationships of fluoroquinolones.
The experimental framework detailed in this guide provides a clear and robust pathway for determining the in vitro antibacterial spectrum of this novel compound. The resulting MIC data will be crucial in assessing its potential as a therapeutic agent. Further studies, including time-kill kinetics, post-antibiotic effect determination, and resistance development studies, will be necessary to fully characterize its antimicrobial profile. The exploration of such derivatives is vital in the ongoing search for new antibiotics to combat the growing threat of antimicrobial resistance.
References
-
Ciprofloxacin - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]
- Fass, R. J. (1987). In vitro activity of ciprofloxacin against gram-positive bacteria. An overview. The American journal of medicine, 82(4A), 13–16.
- In Vitro Antibacterial Activity of DX-619, a Novel Des-Fluoro(6) Quinolone. (2005). Antimicrobial Agents and Chemotherapy, 49(7), 3040–3045.
- Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery. (2023). Molecules, 28(1), 398.
-
What is the mechanism of Ciprofloxacin Hydrochloride? (2024). Patsnap Synapse. Retrieved January 16, 2026, from [Link]
- Pankey, G. A., & Ashcraft, D. S. (1995). In vitro activity of fluoroquinolones against gram-positive bacteria. The Journal of antimicrobial chemotherapy, 35 Suppl C, 1–9.
- Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors. (2022). Molecules, 27(15), 4987.
- Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. (2023). Molecules, 28(19), 6835.
- Giamarellou, H. (1995).
- In Vitro Antibacterial Activity of DX-619, a Novel Des-Fluoro(6) Quinolone. (2005). Antimicrobial Agents and Chemotherapy, 49(7), 3040–3045.
-
Ciprofloxacin - StatPearls - NCBI Bookshelf. (n.d.). Retrieved January 16, 2026, from [Link]
-
This compound | C17H18ClN3O3 | CID 13337925 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]
- Malla, S., Satpathy, G., & Nayak, N. (2012). Activity of newer fluoroquinolones against gram-positive and gram-negative bacteria isolated from ocular infections: an in vitro comparison. Indian journal of ophthalmology, 60(4), 273–277.
- In vitro antibacterial activity of DX-619, a novel des-fluoro(6) quinolone. (2005). Antimicrobial agents and chemotherapy, 49(7), 3040–3045.
- Synthesis and evaluation of Ciprofloxacin derivatives as diagnostic tools for bacterial infection by Staphylococcus aureus. (2014). Metallomics, 6(11), 2098–2107.
- Zeiler, H. J., & Grohe, K. (1985). Influence of ciprofloxacin on the ultrastructure of gram-negative and gram-positive bacteria. Arzneimittel-Forschung, 35(10), 1600–1603.
- Navigating fluoroquinolone resistance in Gram-negative bacteria: a comprehensive evaluation. (2023). Journal of Antimicrobial Chemotherapy, 78(10), 2321–2343.
-
This compound CAS#: 93106-58-2 - ChemWhat. (n.d.). Retrieved January 16, 2026, from [Link]
-
This compound - API Impurities - Alentris Research Pvt. Ltd. (n.d.). Retrieved January 16, 2026, from [Link]
- Hooper, D. C., & Wolfson, J. S. (1988). Ciprofloxacin: in vitro activity, mechanism of action, and resistance. Reviews of infectious diseases, 10(3), 516–527.
- Chin, N. X., & Neu, H. C. (1984). In vitro activity of ciprofloxacin, norfloxacin and nalidixic acid. Chemotherapy, 30(5), 319–326.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 3. Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - SRIRAMCHEM [sriramchem.com]
- 5. What is the mechanism of Ciprofloxacin Hydrochloride? [synapse.patsnap.com]
- 6. Ciprofloxacin: in vitro activity, mechanism of action, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro activity of ciprofloxacin, norfloxacin and nalidixic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro activity of ciprofloxacin against gram-positive bacteria. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro activity of fluoroquinolones against gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activity of quinolones against gram-positive cocci: clinical features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Antibacterial Activity of DX-619, a Novel Des-Fluoro(6) Quinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aac.asm.org [aac.asm.org]
- 13. In vitro antibacterial activity of DX-619, a novel des-fluoro(6) quinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility and stability studies of ciprofloxacin impurities
An In-depth Technical Guide to the Solubility and Stability of Ciprofloxacin and Its Impurities
Introduction
Ciprofloxacin, a synthetic fluoroquinolone, stands as a cornerstone in the global antibiotic armamentarium, prized for its broad-spectrum activity against a host of Gram-positive and Gram-negative bacteria.[1] Its critical role in treating serious infections, from respiratory to urinary tract infections, underscores the necessity for stringent quality control throughout its lifecycle. A crucial aspect of this control is the comprehensive understanding and monitoring of its impurities. These impurities can arise during synthesis or as degradation products formed during storage and handling.[] The presence of such impurities, even in trace amounts, can potentially impact the safety, efficacy, and stability of the final drug product.
This technical guide, intended for researchers, scientists, and drug development professionals, provides a deep dive into the core physicochemical properties of ciprofloxacin and its primary impurities. By moving beyond a simple listing of facts, this document aims to elucidate the causality behind experimental choices and to provide a framework for robustly characterizing the solubility and stability of this vital antibiotic. Understanding these parameters is not merely an academic exercise; it is fundamental to developing safe, stable, and effective pharmaceutical formulations.
Chapter 1: Ciprofloxacin and Its Primary Impurities: A Structural Overview
The impurity profile of a drug substance is a critical quality attribute. For ciprofloxacin, the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) list several specified impurities. These are either process-related, stemming from the synthesis route, or degradation-related, arising from the drug's instability under various environmental conditions.
-
Ciprofloxacin: The active pharmaceutical ingredient (API), chemically known as 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid.[1]
-
Key Pharmacopeial Impurities:
-
Impurity A (Fluoroquinolonic Acid): A process-related impurity arising from the synthesis pathway.[3]
-
Impurity B (Desfluoro Ciprofloxacin): A synthesis-related impurity lacking the fluorine atom, which is crucial for ciprofloxacin's antibacterial activity.[4]
-
Impurity C (Ciprofloxacin Ethylenediamine Analog): A known degradation product, often formed under various stress conditions.[5]
-
Impurity D: A chloro-analog of ciprofloxacin, typically originating from the synthesis process.[]
-
Impurity E (Decarboxylated Ciprofloxacin): A degradation product resulting from the loss of the carboxylic acid group.[6]
-
Table 1: Physicochemical Properties of Ciprofloxacin and Its Key Impurities
| Compound Name | Other Names | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Ciprofloxacin | - | C₁₇H₁₈FN₃O₃ | 331.34 | 85721-33-1 |
| Impurity A (Fluoroquinolonic Acid) | Q-Acid | C₁₃H₉ClFNO₃ | 281.67 | 86393-33-1 |
| Impurity B (Desfluoro Ciprofloxacin) | - | C₁₇H₁₉N₃O₃ | 313.35 | 93107-11-0 |
| Impurity C (Ethylenediamine Analog) | Desethylene Ciprofloxacin | C₁₅H₁₆FN₃O₃ | 305.30 | 103222-12-4 |
| Impurity D | 7-Chloro-1-cyclopropyl-4-oxo-6-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid | C₁₇H₁₈ClN₃O₃ | 347.80 | 133210-96-5 |
| Impurity E (Decarboxylated Ciprofloxacin) | - | C₁₆H₁₈FN₃O | 287.33 | 105394-83-0 |
Chapter 2: Solubility Profile: A Critical Parameter for Bioavailability and Formulation
Solubility is a pivotal physicochemical property that influences a drug's dissolution rate, bioavailability, and the design of its dosage form. For ciprofloxacin and its impurities, understanding their solubility behavior under various conditions is essential for predicting their fate in vivo and for developing robust formulations.
Solubility of Ciprofloxacin
Ciprofloxacin is an amphoteric molecule, meaning it possesses both acidic (carboxylic acid) and basic (piperazinyl nitrogen) functional groups.[7] This dual nature dictates a characteristic "U"-shaped pH-solubility profile.[8]
-
pH-Dependent Solubility: The solubility of ciprofloxacin is highly dependent on the pH of the medium. It exhibits high solubility in acidic conditions (pH < 5) and basic conditions (pH > 10), but its solubility is significantly lower in the near-neutral pH range (pH 6-8).[8][9] This is because at low pH, the piperazinyl group is protonated, and at high pH, the carboxylic acid group is deprotonated, both leading to more soluble salt forms. In the isoelectric range, the neutral zwitterionic form predominates, which has lower aqueous solubility.[8] The hydrochloride salt of ciprofloxacin is often used in formulations to improve its aqueous solubility.[1]
Table 2: Aqueous Solubility of Ciprofloxacin Forms
| Form | Solvent/Condition | Solubility | Reference(s) |
| Ciprofloxacin HCl | Water at 25°C | Approx. 36 mg/mL | [1] |
| Ciprofloxacin | Water at 20°C | 30,000 mg/L (30 mg/mL) | [1] |
| Ciprofloxacin | 0.05M H₂SO₄ at 37°C | 46.65 mg/mL | [10] |
| Ciprofloxacin Lactate | pH 3.0 Buffer | 243.08 mg/mL | [11] |
| Ciprofloxacin Lactate | pH 7.0 Buffer | 0.182 mg/mL | [11] |
The presence of metal cations can also influence ciprofloxacin's solubility through complexation, with ions like Fe²⁺, Fe³⁺, and Ca²⁺ shown to increase its aqueous solubility.[10]
Solubility of Ciprofloxacin Impurities
Quantitative aqueous solubility data for the individual impurities of ciprofloxacin is not extensively published. However, qualitative data from suppliers of reference standards provides some insight:
-
Impurity A (Fluoroquinolonic Acid): Soluble in DMSO (dimethyl sulfoxide).[6]
-
Impurity B (Desfluoro Ciprofloxacin): Soluble in MeOH (methanol).[4]
-
Impurity D: Soluble in MeOH.[]
-
Impurity E (Decarboxylated Ciprofloxacin): Soluble in MeOH.[6]
The lack of comprehensive aqueous solubility data for these impurities presents a challenge in fully predicting their behavior during formulation and dissolution. Based on their chemical structures, it can be inferred that their solubility will also be pH-dependent. For instance, Impurities B, C, and D retain the carboxylic acid and piperazine moieties and would likely exhibit pH-dependent solubility similar to ciprofloxacin. Impurity A, lacking the basic piperazine ring, would behave more like a simple carboxylic acid.
Protocol 2.1: Experimental Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines a standard, self-validating method for determining the equilibrium solubility of a compound.
Objective: To determine the saturation solubility of a ciprofloxacin impurity in a buffered aqueous solution at a specific temperature.
Materials:
-
Ciprofloxacin impurity reference standard.
-
Buffered solutions at various pH values (e.g., pH 3, 5, 7.4).
-
HPLC-grade water and acetonitrile.
-
Validated HPLC method for the impurity.
-
Thermostatically controlled shaker bath.
-
Centrifuge and/or syringe filters (0.45 µm).
Procedure:
-
Preparation: Add an excess amount of the impurity to a series of vials, each containing a known volume of a specific pH buffer. The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the samples or filter the supernatant through a 0.45 µm syringe filter to obtain a clear, saturated solution. This step must be performed carefully to avoid transferring any solid particles.
-
Quantification: Accurately dilute an aliquot of the clear supernatant with the mobile phase of the HPLC method.
-
Analysis: Inject the diluted sample into a calibrated HPLC system to determine the concentration of the dissolved impurity.
-
Validation: The presence of undissolved solid in the vials at the end of the experiment confirms that equilibrium saturation was achieved. The experiment should be performed in triplicate to ensure reproducibility.
Chapter 3: Stability Indicating Studies: Unveiling Degradation Pathways
Stability studies are a regulatory requirement and a scientific necessity to ensure that a drug product remains safe and effective throughout its shelf life. Forced degradation, or stress testing, is a critical component of these studies.
The "Why" Behind Forced Degradation: ICH Guideline Q1A(R2)
The International Council for Harmonisation (ICH) guideline Q1A(R2) mandates stress testing to elucidate the intrinsic stability of a drug substance.[12] The core objectives are:
-
Identifying Degradation Products: To identify the likely degradation products that could form under normal storage conditions.
-
Establishing Degradation Pathways: To understand the chemical mechanisms by which the drug degrades.[12]
-
Validating Analytical Methods: To demonstrate that the analytical procedures used for stability testing are "stability-indicating," meaning they can accurately measure the active ingredient in the presence of its impurities and degradation products.[13]
A key principle in forced degradation is to achieve a target degradation of 5-20%. This range is considered optimal because it is significant enough to generate and detect degradation products without being so excessive that it leads to secondary degradation, which might not be relevant to real-world storage.
Ciprofloxacin Under Stress: A Summary of Forced Degradation Studies
Ciprofloxacin has been shown to be susceptible to degradation under various stress conditions. The extent of degradation is highly dependent on the specific conditions (e.g., pH, temperature, concentration of the stress agent).
-
Acid Hydrolysis (e.g., 0.1 N HCl at 70°C): Ciprofloxacin shows moderate degradation under acidic conditions.[12][14]
-
Base Hydrolysis (e.g., 0.1 N NaOH at 70°C): Degradation is generally faster in alkaline conditions compared to acidic conditions.[12][14]
-
Oxidative Degradation (e.g., 3% H₂O₂ at 70°C): The drug is significantly susceptible to oxidation, often showing the highest level of degradation under these conditions.[12][14]
-
Photodegradation (UV light exposure): Ciprofloxacin is known to be photolabile, and exposure to UV light can lead to significant degradation.[12][14] The formation of Impurity C (ethylenediamine analog) is a known photolytic degradation pathway.
-
Thermal Degradation (e.g., 60°C): The drug also degrades at elevated temperatures, though typically to a lesser extent than under oxidative or photolytic stress.[12][14]
Table 3: Summary of Ciprofloxacin Degradation Under Various Stress Conditions
| Stress Condition | Typical Degradation (%) | Reference(s) |
| Acidic (0.1 N HCl, 70°C, 4h) | ~20% | [12][14] |
| Alkaline (0.1 N NaOH, 70°C, 4h) | ~24% | [12][14] |
| Oxidative (3% H₂O₂, 70°C, 4h) | ~40% | [12][14] |
| Photolytic (UV radiation, 5 days) | ~30% | [12][14] |
| Thermal (60°C, 24h) | ~10% | [12][14] |
Diagram: Ciprofloxacin Degradation Pathway
Caption: Major degradation pathways of ciprofloxacin under various stress conditions.
Intrinsic Stability of Ciprofloxacin Impurities
Dedicated stability studies on the isolated impurities of ciprofloxacin are not widely available in the scientific literature. Their stability is often inferred from their appearance and disappearance during the forced degradation of the parent drug. For instance, Impurity C is known to be a primary product of photolytic degradation, suggesting it is relatively stable under these conditions once formed. Conversely, some impurities might be transient intermediates that degrade further under continued stress. A comprehensive understanding would require subjecting each isolated impurity to the same battery of stress tests as the parent drug, a crucial step in advanced drug development and for setting appropriate specifications.
Protocol 3.1: A Framework for Forced Degradation Studies
This protocol provides a systematic approach to conducting forced degradation studies on ciprofloxacin, in line with ICH guidelines.
Objective: To identify potential degradation products of ciprofloxacin and to develop a stability-indicating analytical method.
Procedure:
-
Sample Preparation: Prepare stock solutions of ciprofloxacin in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the drug solution with 0.1 N HCl and heat at a controlled temperature (e.g., 70°C).
-
Base Hydrolysis: Treat the drug solution with 0.1 N NaOH and heat at a controlled temperature (e.g., 70°C).
-
Oxidation: Treat the drug solution with 3% H₂O₂ at room temperature or with gentle heating.
-
Photodegradation: Expose the drug solution (and a solid sample) to UV light (e.g., 1.2 million lux hours and 200 watt hours/m²). A dark control should be run in parallel.
-
Thermal Degradation: Expose a solid sample of the drug to dry heat (e.g., 60-80°C).
-
-
Time Points: Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours). The goal is to find the time point that yields approximately 5-20% degradation.
-
Neutralization: For acid and base hydrolysis samples, neutralize them before analysis to prevent further degradation on the analytical column.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (typically HPLC with UV or MS detection).
-
Peak Purity and Mass Balance: Evaluate the specificity of the method by assessing peak purity of the ciprofloxacin peak in the stressed samples. Calculate the mass balance to account for the parent drug and all degradation products.
Diagram: Experimental Workflow for a Forced Degradation Study
Caption: A typical experimental workflow for conducting forced degradation studies.
Chapter 4: Analytical Methodologies for Impurity Profiling
The ability to accurately separate and quantify ciprofloxacin from its impurities is paramount. Stability-indicating analytical methods are the cornerstone of this capability.
The Workhorse: Stability-Indicating HPLC Methods
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for the analysis of ciprofloxacin and its impurities.[12][14] A method is considered "stability-indicating" if it can resolve the drug peak from all potential degradation product peaks and process-related impurities.
-
Typical Chromatographic Conditions:
-
Column: C18 columns (e.g., 250 mm x 4.6 mm, 5 µm) are commonly employed.[14]
-
Mobile Phase: A mixture of an acidic buffer (e.g., phosphate or phosphoric acid, pH adjusted to ~3.0) and an organic modifier like acetonitrile is typical.[14] The acidic pH helps to achieve sharp peak shapes for the basic components.
-
Detection: UV detection is standard, with a wavelength around 278 nm being optimal for ciprofloxacin.[13]
-
-
System Suitability Testing (SST): Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This involves injecting a standard solution and checking parameters like retention time, peak area reproducibility, theoretical plates, and tailing factor to ensure they meet predefined criteria.
Protocol 4.1: A Validated RP-HPLC Method for Ciprofloxacin and its Impurities
This protocol is a representative example of a stability-indicating HPLC method.
Objective: To quantify ciprofloxacin and separate it from its degradation products.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Potassium dihydrogen ortho-phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a ratio of 80:20 (v/v).[14]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: UV at 278 nm.
-
Column Temperature: Ambient.
Procedure:
-
Mobile Phase Preparation: Prepare the phosphate buffer and filter it through a 0.45 µm membrane filter. Mix with acetonitrile in the specified ratio and degas the final mobile phase.
-
Standard Preparation: Accurately weigh and dissolve ciprofloxacin reference standard in the mobile phase to prepare a stock solution. Further dilute to create working standard solutions of known concentrations.
-
Sample Preparation: Dissolve the ciprofloxacin sample (from stability studies or finished product) in the mobile phase to achieve a concentration within the linear range of the method. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Run: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Identify the ciprofloxacin peak based on its retention time compared to the standard. Quantify the amount of ciprofloxacin and any impurities by comparing their peak areas to the standard curve or by using relative response factors.
Conclusion: Bridging Physicochemical Knowledge with Drug Development
A thorough understanding of the solubility and stability of ciprofloxacin and its impurities is not an isolated academic pursuit but a foundational element of robust drug development. The pH-dependent solubility of ciprofloxacin directly impacts formulation strategies, dictating the choice of excipients and the anticipated in vivo dissolution behavior. The susceptibility of the molecule to degradation under oxidative and photolytic stress necessitates careful consideration of manufacturing processes, packaging, and storage conditions to ensure product quality and patient safety.
While the behavior of the parent drug is well-characterized, this guide highlights a knowledge gap concerning the quantitative solubility and intrinsic stability of its individual impurities. Future research focused on isolating these impurities and subjecting them to rigorous physicochemical characterization would provide invaluable data for refining analytical methods, setting more scientifically-grounded specifications, and ultimately, enhancing the quality and safety of ciprofloxacin-containing medicines. For professionals in the pharmaceutical sciences, the principles and protocols detailed herein provide a comprehensive framework for navigating the critical challenges of impurity analysis and control.
References
-
Allmpus. (n.d.). Ciprofloxacin EP Impurity E. Retrieved from [Link]
-
Allmpus. (n.d.). Ciprofloxacin EP Impurity D | Ciprofloxacin USP RC A. Retrieved from [Link]
-
Allmpus. (n.d.). Ciprofloxacin EP Impurity B | Desfluoro Ciprofloxacin HCl. Retrieved from [Link]
-
Capellades, G., Wiemeyer, H., & Myerson, A. S. (2019). Mixed-Suspension, Mixed-Product Removal Studies of Ciprofloxacin from Pure and Crude Active Pharmaceutical Ingredients: The Role of Impurities on Solubility and Kinetics. Crystal Growth & Design, 19(7), 4008–4018. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (n.d.). Ciprofloxacin Hydrochloride. Retrieved from [Link]
-
Shrinivas, S., & Revanasiddappa, M. (n.d.). Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances. ResearchGate. Retrieved from [Link]
-
Lestari, D., & Harahap, Y. (2023). The pH-solubility profiles of levofloxacin hemihydrate and ciprofloxacin lactate. Pharmacy Education, 23(4), 211–216. [Link]
-
Michalska, K., Pajchel, G., & Tyski, S. (2004). Determination of ciprofloxacin and its impurities by capillary zone electrophoresis. Journal of Chromatography A, 1051(1-2), 267–272. [Link]
-
National Center for Biotechnology Information. (n.d.). Ciprofloxacin. PubChem Compound Database. Retrieved from [Link]
-
Nnaji, N., & Odo, C. E. (2014). Aqueous solubility of ciprofloxacin in the presence of metal cations. ResearchGate. Retrieved from [Link]
-
Pratiwi, R., et al. (2023). Impact of Vehicle Composition on Solubility, Autoclave Sterilization Stability, and Antibacterial Activity of Ciprofloxacin Hydrochloride Ear Drops. MDPI. Retrieved from [Link]
-
Bushra, U., Huda, N., Mostafa, M., et al. (2013). Study of forced degradation of ciprofloxacin hcl indicating stability using RP-HPLC method. Der Pharma Chemica, 5(6), 132-137. Retrieved from [Link]
-
Rodriguez-Gattorno, G., et al. (2009). Solubility behavior and biopharmaceutical classification of novel high-solubility ciprofloxacin and norfloxacin pharmaceutical derivatives. ResearchGate. Retrieved from [Link]
-
SynZeal. (n.d.). Ciprofloxacin EP Impurity C. Retrieved from [Link]
-
Torniainen, K., Tammilehto, S., & Ulvi, V. (1996). The effect of pH, buffer type and drug concentration on the photo degradation of ciprofloxacin. International Journal of Pharmaceutics, 132(1-2), 53-61. [Link]
-
Bushra, U., et al. (2013). Study of forced degradation of ciprofloxacin hcl indicating stability using RP-HPLC method. Der Pharma Chemica, 5(6), 132-137. Retrieved from [Link]
-
Rosnani, T., et al. (2020). Improving aqueous solubility of ciprofloxacin: three different stoichiometric hydrated salt forms with oxalic acid. CrystEngComm, 22(34), 5646-5655. [Link]
-
SynZeal. (n.d.). Ciprofloxacin EP Impurity A. Retrieved from [Link]
Sources
- 1. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. toku-e.com [toku-e.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. allmpus.com [allmpus.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Improving aqueous solubility of ciprofloxacin: three different stoichiometric hydrated salt forms with oxalic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Stability-Indicating HPLC Method for the Development and Validation of Ciprofloxacin Impurity Analysis
Abstract & Introduction
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[1][] The safety and efficacy of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. Impurities, which can arise during synthesis (process-related) or upon storage (degradation products), can impact the drug's therapeutic window and potentially introduce toxicity.[1][3] Therefore, regulatory bodies like the International Council on Harmonisation (ICH) mandate the development and validation of robust analytical methods to detect and quantify these impurities.[4]
This application note provides a comprehensive guide for the development, optimization, and validation of a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of ciprofloxacin and its related substances. A stability-indicating method is one that can accurately measure the drug substance in the presence of its impurities, excipients, and degradation products.[5] This guide is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.
Understanding Ciprofloxacin Impurities
Effective method development begins with a thorough understanding of the potential impurities. Ciprofloxacin impurities are cataloged by major pharmacopoeias, including the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).[3][6] They generally fall into two categories:
-
Process-Related Impurities: These are by-products or unreacted starting materials from the synthetic route. Examples include Ciprofloxacin Impurity A (Fluoroquinolonic acid or Q-Acid) and Impurity B (desfluoro compound).[6]
-
Degradation Products: These form when the drug substance is exposed to stress conditions such as light, heat, humidity, acid, base, or oxidation.[1] A common photodegradation product is Ciprofloxacin Impurity C.[7][8]
The ability to separate these known impurities, as well as any new degradation products, is the primary goal of this method.
The Logic of Method Development: A Strategic Workflow
A systematic approach is crucial for developing a robust and reliable analytical method. The workflow involves a series of logical steps, from initial parameter screening to final validation, ensuring that the final method is fit for its intended purpose.
Caption: Workflow for Stability-Indicating Method Development.
Causality in Experimental Choices
-
Detector Wavelength: Ciprofloxacin exhibits maximum UV absorbance around 278 nm.[5][9] This wavelength is chosen to ensure high sensitivity for both the API and its structurally similar impurities.
-
Column Chemistry: A C18 (octadecylsilane) stationary phase is the workhorse for separating moderately polar compounds like ciprofloxacin. Its hydrophobic nature provides effective retention, which can be modulated by the mobile phase composition.[5][10]
-
Mobile Phase pH: Ciprofloxacin has pKa values around 6.0 and 8.8. Maintaining the mobile phase pH at an acidic level, such as 3.0, ensures that the carboxylic acid and piperazine amine groups are consistently protonated.[5][9] This minimizes peak tailing and provides reproducible retention times. An acidic phosphate buffer is an excellent choice for this purpose.[10]
-
Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides lower backpressure and better UV transparency. A gradient elution, starting with a lower percentage of acetonitrile and gradually increasing, is necessary to elute early impurities with good resolution while ensuring the more retained API and other impurities elute in a reasonable time with good peak shape.[5][10]
Protocol: Forced Degradation Studies
To ensure the method is stability-indicating, forced degradation studies must be performed as recommended by ICH guideline Q1A(R2).[4] The goal is to achieve 10-40% degradation of the API to ensure that any potential degradation products are formed at a detectable level.[4][11]
Objective: To generate potential degradation products and prove the method's ability to separate them from the parent ciprofloxacin peak.
Materials: Ciprofloxacin API, 0.1N HCl, 0.1N NaOH, 3% H₂O₂, HPLC-grade water, acetonitrile.
Protocol Steps:
-
Prepare a Ciprofloxacin Stock Solution: Accurately weigh and dissolve ciprofloxacin in a suitable solvent (e.g., mobile phase diluent) to a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Photolytic Degradation:
-
Analysis: Inject the unstressed control solution and each of the stressed samples into the HPLC system.
Expected Outcome: The chromatograms from the stressed samples should show a decrease in the main ciprofloxacin peak area and the appearance of new peaks corresponding to degradation products. The method must demonstrate baseline resolution between ciprofloxacin and all degradation peaks. Studies have shown significant degradation under oxidative (approx. 40%) and photolytic (approx. 30%) conditions.[4][11]
Detailed Analytical Protocol: RP-HPLC Method
This section provides a detailed, step-by-step protocol for the analysis of ciprofloxacin impurities.
Reagents and Materials
-
Ciprofloxacin Hydrochloride Reference Standard (CRS) and Impurity Standards (e.g., from EP or USP).[3][6]
-
Acetonitrile (HPLC Grade)
-
Orthophosphoric Acid (AR Grade)
-
Triethylamine (HPLC Grade)
-
Water (HPLC/Milli-Q Grade)
Instrumentation
-
HPLC or UPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV/PDA detector.
-
Data acquisition and processing software (e.g., Empower, Chromeleon).
Optimized Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent resolving power and retention for ciprofloxacin and its impurities.[5] |
| Mobile Phase A | 0.15% Orthophosphoric Acid, pH adjusted to 3.0 with Triethylamine | Buffers the system at an optimal pH for peak shape and consistent ionization.[5] |
| Mobile Phase B | Acetonitrile | Organic modifier to elute analytes. |
| Gradient Program | Time (min) / %B: 0/10, 35/40, 40/10, 45/10 | A shallow gradient allows for the separation of closely eluting impurities, followed by a ramp to elute the main peak and a wash step.[5][10] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing a balance between run time and efficiency. |
| Column Temp. | 35°C | Improves peak efficiency and reduces viscosity, leading to better resolution and lower backpressure.[5] |
| Detection | UV at 278 nm | Wavelength of maximum absorbance for ciprofloxacin, ensuring high sensitivity.[5][9] |
| Injection Volume | 10 µL | A small volume minimizes potential peak distortion from the injection solvent.[5] |
Preparation of Solutions
-
Diluent: Mobile Phase A / Mobile Phase B (90:10 v/v).
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25.0 mg of Ciprofloxacin Hydrochloride CRS into a 50.0 mL volumetric flask. Dissolve and dilute to volume with the diluent.[6]
-
Reference Solution for Impurity Quantification (0.001 mg/mL): Dilute 1.0 mL of the Standard Solution to 50.0 mL with the diluent. Further dilute 1.0 mL of this solution to 10.0 mL. This corresponds to a 0.2% level.[6]
-
Test Solution (0.5 mg/mL): Accurately weigh about 25.0 mg of the ciprofloxacin sample into a 50.0 mL volumetric flask. Dissolve and dilute to volume with the diluent.[6]
Method Validation Protocol (ICH Q2(R1))
The optimized method must be validated to demonstrate its suitability for routine use.[12]
Caption: Key Parameters for Analytical Method Validation.
-
Specificity: Proven by the forced degradation study. The method must resolve the ciprofloxacin peak from all degradation products and any known impurities. Peak purity analysis using a PDA detector should confirm no co-elution.
-
Linearity: Assessed by preparing solutions at a minimum of five concentrations, from the Limit of Quantitation (LOQ) to 150% of the specification limit for a given impurity. The correlation coefficient (r²) should be ≥ 0.99.[5][10]
-
Accuracy: Determined by spiking a sample matrix with known amounts of impurities at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The recovery should be within 98.0% to 102.0%.[5]
-
Precision:
-
Repeatability: Six replicate injections of the same sample. The Relative Standard Deviation (%RSD) should be ≤ 2.0%.
-
Intermediate Precision: The assay is performed by a different analyst on a different day with a different instrument. The %RSD between the two sets of results is evaluated.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the linearity curve.[13][14]
-
Robustness: The reliability of the method is tested by making small, deliberate variations in method parameters (e.g., pH ±0.2, column temperature ±5°C, flow rate ±0.1 mL/min). The system suitability parameters should remain within acceptable limits.[10]
Sample Validation Data
Table 1: Linearity of Ciprofloxacin Impurity A
| Concentration (µg/mL) | Peak Area |
|---|---|
| 0.25 (LOQ) | 5,120 |
| 0.50 | 10,350 |
| 1.00 (100%) | 20,500 |
| 1.50 | 30,800 |
| 2.00 | 41,100 |
| Correlation Coefficient (r²) | 0.9995 |
Table 2: Accuracy (Recovery) of Ciprofloxacin Impurity A
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
|---|---|---|---|
| 50% | 0.50 | 0.495 | 99.0% |
| 100% | 1.00 | 1.012 | 101.2% |
| 150% | 1.50 | 1.488 | 99.2% |
| Average Recovery | | | 99.8% |
Conclusion
This application note outlines a systematic and scientifically-grounded approach to developing and validating a stability-indicating RP-HPLC method for the analysis of ciprofloxacin impurities. By combining a logical development workflow, rigorous forced degradation studies, and comprehensive validation as per ICH guidelines, a reliable, specific, and accurate method can be established. Such a method is indispensable for ensuring the quality, safety, and efficacy of ciprofloxacin in both development and routine quality control environments. The principles and protocols described herein provide a solid foundation for analytical scientists tasked with this critical function.
References
- Uddin, M. N., et al. (2018). Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances. American Journal of Analytical Chemistry, 9, 437-453. [Link not available]
-
Patel, Y. P., et al. (2014). A novel validated stability indicating high performance liquid chromatographic method for estimation of degradation behavior of ciprofloxacin and tinidazole in solid oral dosage. Journal of Advanced Pharmaceutical Technology & Research, 5(1), 33–41. [Link]
-
Shrestha, B., et al. (2018). Stability Indicating RP-HPLC Method for Analysis of Ciprofloxacin in Tablet Dosage Form. Research Journal of Pharmacy and Technology, 11(11), 4880-4884. [Link]
- Bushra, M. U., et al. (2013). Study of forced degradation of ciprofloxacin hcl indicating stability using RP-HPLC method. Der Pharma Chemica, 5(6), 132-137. [Link not available]
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. [Link]
-
ResearchGate. (2013). Study of forced degradation of ciprofloxacin hcl indicating stability using RP-HPLC method. [Link]
-
Patel, P. M., et al. (2013). STABILITY INDICATING HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF CIPROFLOXACIN AND PHENYLEPHRINE IN PHARMACEUTICAL DOSAGE FORM. Pharmacophore, 4(6), 200-207. [Link]
-
Vishnuraj, A. R., et al. (2021). Stability Indicating Analytical Method Development and Validation of Ciprofloxacin By RP-HPLC with Fluorescence Detector. International Journal of Pharmaceutical Quality Assurance, 12(1), 51-56. [Link]
-
Veeprho. Ciprofloxacin Impurities and Related Compound. [Link]
-
Popławska, M., et al. (2022). Study of Oxidation of Ciprofloxacin and Pefloxacin by ACVA: Identification of Degradation Products by Mass Spectrometry and Bioautographic Evaluation of Antibacterial Activity. Molecules, 27(10), 3291. [Link]
-
SynThink. Ciprofloxacin EP Impurities & USP Related Compounds. [Link]
-
Belal, F. F., et al. (2023). Stability-Indicating Quantification of Ciprofloxacin in the Presence of Its Main Photo-Degradation Product by CZE and UPLC: A Comparative Study. Molecules, 28(13), 5221. [Link]
-
Abdel-Aziz, O., et al. (2022). Analysis of Drug-Related Impurities by HPLC in Ciprofloxacin Hydrochloride Raw Material. Journal of Research in Pharmacy, 26(4), 1011-1020. [Link]
-
Semantic Scholar. (2022). Analysis of Drug-Related Impurities by HPLC in Ciprofloxacin Hydrochloride Raw Material. [Link]
-
ResearchGate. (2012). Ciprofloxacin degradation products. [Link]
-
ResearchGate. (2022). development and validation of high-performance thin layerchromatographic method for ciprofloxacin by quality by design approach. [Link]
-
SynZeal. Ciprofloxacin EP Impurity E. [Link]
-
Mekking, X. M., et al. (2024). Development and validation of an UPLC–MS/MS assay for the simultaneous quantification of seven commonly used antibiotics in human plasma and its application in therapeutic drug monitoring. Journal of Antimicrobial Chemotherapy, 79(4), 883–890. [Link]
-
European Pharmacopoeia 7.0. (2011). CIPROFLOXACIN HYDROCHLORIDE. [Link]
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. [Link]
-
Oxford Academic. (2021). Impact of ciprofloxacin impurities on bacterial growth, antibiotic resistance development and content assays. Letters in Applied Microbiology, 73(2), 161-168. [Link]
-
ResearchGate. (2005). Determination of ciprofloxacin and its impurities by capillary zone electrophoresis. [Link]
-
ResearchGate. (2021). UPLC-MS/MS method validation of Ciprofloxacin in human urine: Application to biodegradability study in Microbial Fuel Cell. [Link]
-
Scribd. HPLC Assay Method for Ciprofloxacin. [Link]
-
Sani, A. A., et al. (2011). High Performance Liquid Chromatography (HPLC) Method Development and Validation Indicating Assay for Ciprofloxacin Hydrochloride. Journal of Applied Pharmaceutical Science, 1(6), 59-62. [Link]
-
Choudhury, H., et al. (2014). Development and Validation of an LC-MS/MS-ESI Method for Comparative Pharmacokinetic Study of Ciprofloxacin in Healthy Male Subjects. Journal of Chromatographic Science, 52(1), 48-55. [Link]
-
Semantic Scholar. (2019). Method Development and Validation of Ciprofloxacin HCl and Ornidazole by UFLC in Combined Dosage Form. [Link]
-
PubMed. (2024). Development and validation of an UPLC-MS/MS assay for the simultaneous quantification of seven commonly used antibiotics in human plasma and its application in therapeutic drug monitoring. Journal of Antimicrobial Chemotherapy, 79(4), 883-890. [Link]
-
Semantic Scholar. (2017). Development and validation of a UPLC-MS/MS method for simultaneous quantification of levofloxacin, ciprofloxacin, moxifloxacin and rifampicin in human plasma: Application to the therapeutic drug monitoring in osteoarticular infections. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances [scirp.org]
- 6. drugfuture.com [drugfuture.com]
- 7. Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ciprofloxacin EP Impurity E | 105394-83-0 | SynZeal [synzeal.com]
- 9. japsonline.com [japsonline.com]
- 10. A novel validated stability indicating high performance liquid chromatographic method for estimation of degradation behavior of ciprofloxacin and tinidazole in solid oral dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchers.mq.edu.au [researchers.mq.edu.au]
- 12. cjm.ichem.md [cjm.ichem.md]
- 13. rjptonline.org [rjptonline.org]
- 14. impactfactor.org [impactfactor.org]
Application Note: A Robust LC-MS/MS Method for the Sensitive Detection and Quantification of 6-Chloro-6-defluoro Ciprofloxacin Impurity
Abstract
This application note presents a detailed, highly selective, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of 6-Chloro-6-defluoro Ciprofloxacin, a potential process-related impurity in the antibiotic drug substance, Ciprofloxacin. The control of impurities is a critical aspect of pharmaceutical development and manufacturing, mandated by global regulatory bodies to ensure drug safety and efficacy.[1][2] This protocol provides a comprehensive workflow, from sample preparation to data analysis, suitable for researchers, quality control analysts, and drug development professionals. The methodology utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides the necessary specificity and sensitivity to meet stringent regulatory requirements, such as those outlined by the International Council for Harmonisation (ICH).[3][4]
Introduction: The Imperative of Impurity Profiling
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic widely used to treat various bacterial infections by inhibiting DNA gyrase and topoisomerase IV.[5] During the chemical synthesis or storage of an Active Pharmaceutical Ingredient (API) like Ciprofloxacin, structurally similar impurities can arise.[6] These impurities, even at trace levels, can impact the safety, efficacy, and stability of the final drug product.[1] Regulatory frameworks, such as the ICH Q3A(R2) guideline, mandate the reporting, identification, and toxicological qualification of impurities that exceed specific thresholds.[3]
This compound (C₁₇H₁₈ClN₃O₃, Mol. Wt.: 347.8 g/mol ) is a known potential impurity where the fluorine atom at the 6-position of the quinolone core is substituted by a chlorine atom.[7][8] This substitution can occur during the synthesis process. Given the structural similarity to the parent drug, it is crucial to have a robust analytical method capable of separating and quantifying this specific impurity with high confidence. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the technique of choice for this task due to its unparalleled sensitivity and selectivity, allowing for confident identification and quantification even in complex matrices.[9]
This guide provides a complete, step-by-step protocol and explains the scientific rationale behind the chosen parameters, establishing a self-validating system for the analysis of this compound.
Scientific Rationale and Method Design
The development of a robust analytical method is grounded in the physicochemical properties of the analytes and the desired performance characteristics of the assay.
-
Chromatographic Separation (LC): A reversed-phase C18 column is selected for its versatility and proven performance in separating fluoroquinolones.[9] The mobile phase consists of a water/acetonitrile gradient. The addition of a small percentage of formic acid serves a dual purpose: it acidifies the mobile phase to ensure the analytes, which are zwitterionic compounds, are consistently protonated, and it acts as a proton source for efficient ionization in the mass spectrometer source.[5] This approach ensures sharp, symmetrical peak shapes and reproducible retention times.
-
Ionization and Detection (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is chosen as the most effective technique for fluoroquinolones. The piperazine ring on both Ciprofloxacin and its chloro-analogue contains secondary amine groups that are readily protonated to form a stable [M+H]⁺ ion in the ESI source.
-
Detection: A triple quadrupole mass spectrometer is utilized for its ability to perform tandem MS (MS/MS). This involves selecting the protonated molecular ion (precursor ion) in the first quadrupole (Q1), inducing fragmentation in the collision cell (q2), and then monitoring specific, characteristic fragment ions (product ions) in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and enhances selectivity, allowing for accurate quantification at very low levels.[10]
-
Detailed Experimental Protocol
Materials and Reagents
-
Reference Standards: Ciprofloxacin (≥98% purity), this compound (≥95% purity).[11]
-
Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade, ≥99%).
-
Equipment: Analytical balance, volumetric flasks, pipettes, autosampler vials, sonicator.
-
LC-MS/MS System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an ESI source.
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of each reference standard into separate 10 mL volumetric flasks. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. Sonicate for 10 minutes to ensure complete dissolution. These stocks can be stored at 2-8°C for up to one month.
-
Intermediate Stock Solution (10 µg/mL): Prepare a mixed intermediate stock solution by diluting the primary stocks in the 50:50 acetonitrile/water diluent.
-
Working Standards: Prepare a series of calibration curve standards by serial dilution of the intermediate stock solution to achieve a concentration range relevant to the expected impurity levels (e.g., 1 ng/mL to 500 ng/mL).
Sample Preparation (for Drug Substance)
-
Accurately weigh 50 mg of the Ciprofloxacin API sample into a 50 mL volumetric flask.
-
Add approximately 30 mL of 50:50 acetonitrile/water diluent and sonicate for 15 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to volume with the same diluent. This yields a sample concentration of 1 mg/mL.
-
Transfer an aliquot into an autosampler vial for LC-MS/MS analysis. Further dilution may be necessary depending on the expected impurity concentration.
LC-MS/MS Instrumental Conditions
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
| Gradient | 5% B to 95% B in 8 min; Hold at 95% B for 2 min; Re-equilibrate at 5% B for 3 min |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | ESI Positive (ESI+) |
| Capillary Voltage | 3.5 kV |
| Desolvation Temp. | 450 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Visualization of Experimental Workflow
Caption: Proposed major fragmentation pathways for Ciprofloxacin and its chloro-analogue.
Method Performance and Validation
To ensure the trustworthiness of this protocol, it must be validated according to ICH Q2(R1) guidelines. Key parameters to assess include:
-
Specificity: The use of MRM ensures high specificity. The chromatographic method should also demonstrate baseline separation of the impurity from the main Ciprofloxacin peak and other potential impurities.
-
Linearity: The method should demonstrate linearity over the defined concentration range, with a correlation coefficient (r²) of ≥0.99.
-
LOD & LOQ: The limit of detection (LOD) and limit of quantification (LOQ) should be sufficiently low to meet regulatory thresholds for impurity reporting (e.g., 0.05% as per ICH). [1]* Accuracy & Precision: Accuracy (recovery) and precision (repeatability and intermediate precision, expressed as %RSD) should be evaluated at multiple concentration levels and must fall within acceptable limits.
Conclusion
This application note details a robust, sensitive, and selective LC-MS/MS method for the determination of this compound. The protocol is designed for direct implementation in a regulated pharmaceutical laboratory setting. The use of specific MRM transitions provides definitive identification and reliable quantification, ensuring that Ciprofloxacin API and its finished products meet the stringent quality and safety standards required by regulatory authorities. This method serves as an essential tool for impurity profiling in both drug development and routine quality control.
References
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
Waters Corporation. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics in Porcine Muscle Extracts Using Travelling Wave Ion Mobility Mass Spectrometry. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Quality: impurities. Retrieved from [Link]
-
Aliu, M., et al. (2020). Determination of fluoroquinolone antibacterial residues in milk by LC-MS/MS method. Macedonian Pharmaceutical Bulletin, 66(Suppl 1), 177-178. Retrieved from [Link]
-
Foudraine, D. E., et al. (2021). Using Targeted Liquid Chromatography-Tandem Mass Spectrometry to Rapidly Detect β-Lactam, Aminoglycoside, and Fluoroquinolone Resistance Mechanisms in Blood Cultures Growing E. coli or K. pneumoniae. Frontiers in Cellular and Infection Microbiology, 11, 749003. Retrieved from [Link]
-
Chen, S. W., et al. (2011). Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry. Journal of Food and Drug Analysis, 19(2). Retrieved from [Link]
-
U.S. Food and Drug Administration. (2008). Guidance for Industry Q3A Impurities in New Drug Substances. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2006). Preparation and LC/MS/MS Analysis of Honey for Fluoroquinolone Residues. Retrieved from [Link]
-
Federal Institute for Drugs and Medical Devices (BfArM). (2023). Guideline on Impurities in new Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Jenkins, K. M. (n.d.). LC–MS Determination of Fluoroquinolone Antibiotics in Beef Tissue Using the Atlantis dC18 Column. Waters Corporation. Retrieved from [Link]
-
European Medicines Agency. (2006). Q3B(R2) Impurities in New Drug Products. Retrieved from [Link]
-
Waters Corporation. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone. Retrieved from [Link]
-
Zhang, Y., et al. (2015). The four MS/MS spectra of ciprofloxacin of 200 ng/mL at different collision energies and its fragmentation pathway. ResearchGate. Retrieved from [Link]
-
Lee, H. B., et al. (2013). Comparison between Source-induced Dissociation and Collision-induced Dissociation of Ampicillin, Chloramphenicol, Ciprofloxacin, and Oxytetracycline via Mass Spectrometry. Journal of Analytical Science and Technology, 4(1), 1. Retrieved from [Link]
-
Wozniak, M., et al. (2020). Proposed fragmentation pattern of CIP. ResearchGate. Retrieved from [Link]
-
SynThink. (n.d.). Ciprofloxacin EP Impurities & USP Related Compounds. Retrieved from [Link]
-
ChemWhat. (n.d.). This compound CAS#: 93106-58-2. Retrieved from [Link]
-
ResearchGate. (n.d.). Direct determination of ciprofloxacin by mass spectrometry after a two-step solid-phase extraction using a molecularly imprinted polymer. Retrieved from [Link]
-
SynZeal. (n.d.). Ciprofloxacin EP Impurity D. Retrieved from [Link]
-
MicroSolv. (n.d.). Ciprofloxacin Analyzed With LCMS. Retrieved from [Link]
-
Pápai, K., et al. (2007). Analysis of Ciprofloxacin in Low- and High-Fat Milk by High-Performance Liquid Chromatography-Mass Spectrometry. ResearchGate. Retrieved from [Link]
-
Challa, S., et al. (2017). LC-MS/MS based quantitation of ciprofloxacin and its application to antimicrobial resistance study in Balb/c mouse plasma, urine, bladder and kidneys. Analytical Methods, 9(4), 669-677. Retrieved from [Link]
- Google Patents. (n.d.). EP1711468A1 - Process for preparing purified ciprofloxacin.
-
Pharmaffiliates. (n.d.). Ciprofloxacin Hydrochloride-impurities. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. bfarm.de [bfarm.de]
- 5. mtc-usa.com [mtc-usa.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. chemwhat.com [chemwhat.com]
- 8. This compound | C17H18ClN3O3 | CID 13337925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 10. LC-MS/MS based quantitation of ciprofloxacin and its application to antimicrobial resistance study in Balb/c mouse plasma, urine, bladder and kidneys - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. This compound - SRIRAMCHEM [sriramchem.com]
Application Note: A Validated HPLC Method for the Quantification of 6-Chloro-6-defluoro Ciprofloxacin in Ciprofloxacin Drug Substance
Abstract
This application note describes a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of 6-Chloro-6-defluoro Ciprofloxacin, a critical process-related impurity in Ciprofloxacin active pharmaceutical ingredient (API). The use of a well-characterized reference standard for this impurity is essential for ensuring the quality, safety, and efficacy of Ciprofloxacin, a widely used broad-spectrum fluoroquinolone antibiotic.[1] This protocol is designed for quality control laboratories and provides a detailed methodology, system suitability criteria, and data interpretation guidelines that align with international regulatory standards.[2][3][4]
Introduction: The Imperative of Impurity Profiling
Ciprofloxacin is a synthetic antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1] In the synthesis and storage of any API, the formation of impurities is inevitable.[5] These undesired chemical substances can arise from starting materials, by-products, intermediates, or degradation products.[3] Even in trace amounts, impurities can adversely affect the safety and efficacy of the final drug product.[3]
Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate strict control over impurities in new drug substances.[2][3][4] The ICH Q3A(R2) guideline, for instance, establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[2][5][6] this compound is a structurally related impurity of Ciprofloxacin, characterized by the substitution of the fluorine atom at the C-6 position with a chlorine atom.[1] As a potential process impurity, its presence and concentration must be carefully monitored in every batch of Ciprofloxacin API to ensure compliance with pharmacopeial monographs and regulatory submissions.[1][7] This document provides a reliable analytical procedure for this purpose.
Physicochemical Properties of this compound
Utilizing a well-characterized reference standard is fundamental to the accuracy of any impurity quantification assay. This compound serves as this critical reference material for method development, validation, and routine quality control.[1][7]
| Property | Value | Source |
| IUPAC Name | 6-chloro-1-cyclopropyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid | PubChem[8] |
| Synonyms | Ciprofloxacin 6-Chloro Analog, Ciprofloxacin Impurity G | PubChem[8], Opulent Pharma[9] |
| CAS Number | 93106-58-2 | Benchchem[1], ChemicalBook[10] |
| Molecular Formula | C₁₇H₁₈ClN₃O₃ | PubChem[8] |
| Molecular Weight | 347.8 g/mol | PubChem[8] |
Analytical Method: Reversed-Phase HPLC
The method described herein is based on established principles for the analysis of Ciprofloxacin and its related compounds, providing excellent resolution and sensitivity for the target impurity.[11][12][13]
Principle
Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (C18) is used with a polar mobile phase. Ciprofloxacin and its impurities are separated based on their differential partitioning between the stationary and mobile phases. The retention time of each compound is a characteristic feature used for identification, while the peak area is proportional to its concentration.
Instrumentation and Reagents
-
Instrumentation: HPLC system with a UV-Vis detector, autosampler, column oven, and data acquisition software.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent USP L1 column).
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Orthophosphoric Acid (ACS Grade)
-
Triethylamine (≥99.5%)
-
Water (HPLC Grade or purified via a Milli-Q system)
-
Ciprofloxacin RS (USP or EP Reference Standard)
-
This compound Reference Standard
-
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Mobile Phase | Buffer: Acetonitrile (87:13, v/v).[14][15] | Provides optimal separation between Ciprofloxacin and its key impurities. |
| Buffer | 0.025 M Orthophosphoric acid, pH adjusted to 3.0 ± 0.1 with Triethylamine.[14][15] | The acidic pH suppresses the ionization of the carboxylic acid group on the quinolone core, improving peak shape and retention. Triethylamine acts as a tailing inhibitor. |
| Flow Rate | 1.5 mL/min | Ensures good separation within a reasonable run time. |
| Column Temp. | 35 °C | Maintains consistent retention times and improves peak symmetry. |
| Detector | UV at 278 nm[15] | Ciprofloxacin and its related compounds exhibit strong absorbance at this wavelength. |
| Injection Vol. | 20 µL | Standard volume for achieving good sensitivity and peak shape. |
Experimental Protocol
Preparation of Solutions
-
Buffer Solution (0.025 M Phosphoric Acid, pH 3.0): Add 1.7 mL of concentrated Orthophosphoric Acid (85%) to 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.1 by adding Triethylamine dropwise while stirring.
-
Mobile Phase: Mix the Buffer Solution and Acetonitrile in a ratio of 87:13 (v/v). Filter through a 0.45 µm membrane filter and degas for at least 15 minutes.
-
Diluent: Use the Mobile Phase as the diluent for all standard and sample preparations.
-
Standard Stock Solution (Impurity): Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent to obtain a solution of approximately 100 µg/mL.
-
Standard Solution (Working): Transfer 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with Diluent. This yields a final concentration of approximately 1.0 µg/mL.
-
Test Solution (API Sample): Accurately weigh about 50 mg of the Ciprofloxacin API sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with Diluent to obtain a solution of approximately 1000 µg/mL (1.0 mg/mL).
Step-by-Step Workflow
-
System Preparation: Set up the HPLC system according to the chromatographic conditions in Table 3.3.
-
Equilibration: Equilibrate the column with the Mobile Phase for at least 30-60 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST):
-
Inject the Diluent (blank) once to ensure no interfering peaks are present.
-
Inject the Standard Solution (1.0 µg/mL) five times.
-
The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area of this compound is not more than 5.0%.
-
-
Analysis:
-
Inject the Test Solution (API Sample) in duplicate.
-
Inject the Standard Solution once after every 6-10 sample injections to monitor system drift.
-
-
Data Processing: Integrate all peaks in the chromatograms obtained from the Test Solution.
Caption: High-level workflow for the HPLC analysis of this compound.
Data Analysis and Interpretation
Identification
Identify the peak corresponding to this compound in the chromatogram of the Test Solution by comparing its retention time with that obtained from the Standard Solution.
Calculation
Calculate the percentage of this compound in the Ciprofloxacin API sample using the external standard formula:
% Impurity = (AreaImp / AreaStd) × (ConcStd / ConcSample) × 100
Where:
-
AreaImp = Peak area of this compound in the Test Solution.
-
AreaStd = Average peak area of this compound in the Standard Solution.
-
ConcStd = Concentration of the Standard Solution (in mg/mL).
-
ConcSample = Concentration of the Ciprofloxacin API in the Test Solution (in mg/mL).
Acceptance Criteria
The calculated percentage of the impurity must not exceed the limit specified in the relevant pharmacopeia (e.g., European Pharmacopoeia) or the product's marketing authorization file. For example, a typical limit for a specified impurity might be Not More Than (NMT) 0.2%.
Sources
- 1. benchchem.com [benchchem.com]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. jpionline.org [jpionline.org]
- 4. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 5. m.youtube.com [m.youtube.com]
- 6. database.ich.org [database.ich.org]
- 7. chemwhat.com [chemwhat.com]
- 8. This compound | C17H18ClN3O3 | CID 13337925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound - Opulent Pharma [opulentpharma.com]
- 10. This compound | 93106-58-2 [chemicalbook.com]
- 11. dirjournal.org [dirjournal.org]
- 12. High-pressure liquid chromatographic methods for ciprofloxacin hydrochloride and related compounds in raw materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. merckmillipore.com [merckmillipore.com]
- 15. japsonline.com [japsonline.com]
Application Note: A Protocol for the Synthesis of 6-Chloro-6-defluoro Ciprofloxacin
Abstract: This document provides a detailed protocol for the synthesis of 6-Chloro-6-defluoro Ciprofloxacin, a known impurity of the broad-spectrum fluoroquinolone antibiotic, Ciprofloxacin. The synthesis is based on the principle of nucleophilic aromatic substitution on a key Ciprofloxacin precursor. This guide is intended for researchers, scientists, and professionals in drug development and quality control who require a reference standard for this specific impurity. The protocol outlines the reaction mechanism, necessary materials, a step-by-step procedure, and methods for purification and characterization.
Introduction and Scientific Background
Ciprofloxacin is a widely prescribed fluoroquinolone antibiotic effective against a broad range of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[2] During the synthesis of Ciprofloxacin and in the final drug product, various impurities can arise. The identification, quantification, and control of these impurities are critical for ensuring the safety and efficacy of the pharmaceutical product, as mandated by regulatory bodies.
This compound is one such process-related impurity.[3][4][5] Its chemical name is 6-Chloro-1-cyclopropyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid.[4][5] This compound is structurally similar to Ciprofloxacin, with the key difference being the substitution of the fluorine atom at the C-6 position of the quinolone ring with a chlorine atom. The presence of this impurity needs to be monitored during quality control processes, necessitating its synthesis as a reference standard for analytical method development and validation.[3][4]
Principle of Synthesis: Nucleophilic Aromatic Substitution
The synthesis of this compound from its precursor, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The quinolone ring system is activated towards nucleophilic attack due to the strong electron-withdrawing effect of the 4-oxo group.[3] This effect delocalizes electron density from the aromatic ring, making the carbon atoms at positions 6 and 7 susceptible to attack by nucleophiles.
In this specific synthesis, under strongly alkaline conditions (pH > 12.5) and at elevated temperatures, the fluoride at the C-6 position acts as a good leaving group and is displaced by a chloride ion present in the reaction medium.[3] The subsequent addition of the piperazine moiety at the C-7 position completes the synthesis of the target molecule.
Experimental Protocol
Materials and Equipment
Reagents:
-
7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (Precursor)
-
Piperazine (anhydrous)
-
Aqueous Ammonia or Sodium Hydroxide solution (for pH adjustment)
-
Hydrochloric Acid (for pH adjustment during workup)
-
2-Methoxyethanol or N-methyl-2-pyrrolidone (NMP) (Solvent)
-
Ethanol
-
Deionized Water
-
Activated Charcoal
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Thermometer
-
pH meter or pH indicator strips
-
Filtration apparatus (Büchner funnel)
-
Standard laboratory glassware
-
Rotary evaporator
Synthetic Procedure
This protocol is a representative method based on established quinolone chemistry.[3][6]
-
Reaction Setup: In a round-bottom flask, charge 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, a molar excess of anhydrous piperazine, and a suitable solvent such as 2-methoxyethanol.[6]
-
Reaction Conditions: Heat the mixture to reflux at approximately 125-135°C with continuous stirring.[3][6]
-
pH Adjustment for Substitution: Carefully add a strong aqueous base (e.g., concentrated aqueous ammonia) to the hot reaction mixture to raise the pH to above 12.5.[3] This alkaline environment is crucial to facilitate the nucleophilic substitution of the fluorine atom by a chloride ion.
-
Reaction Monitoring: Maintain the reaction at reflux for 7-12 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the consumption of the starting material and the formation of the product.
-
Solvent Removal: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure using a rotary evaporator.[6]
-
Precipitation and Isolation: To the resulting residue, add deionized water and heat the suspension to reflux for approximately 30 minutes.[6] Cool the mixture to room temperature. Adjust the pH to 7.5 - 8.0 with aqueous hydrochloric acid to precipitate the crude product.[6]
-
Filtration and Washing: Filter the precipitated solid using a Büchner funnel and wash the filter cake with cold deionized water, followed by a wash with cold ethanol to remove residual impurities.
-
Drying: Dry the obtained solid under vacuum to yield crude this compound.
Purification and Characterization
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography. For higher purity, a pre-purification step involving dissolving the crude product in an alkaline solution, treating with activated charcoal, filtering, and re-precipitating at a neutral pH can be employed.[6]
Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.[7][8]
-
HPLC: To determine the purity of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight (C₁₇H₁₈ClN₃O₃, Mol. Wt.: 347.8 g/mol ).[8]
-
¹H-NMR and ¹³C-NMR: To confirm the chemical structure and the absence of the C-F coupling signal.
-
Infrared Spectroscopy (IR): To identify characteristic functional groups.
Data Summary
The following table summarizes the key parameters for the synthesis.
| Parameter | Value/Description | Rationale |
| Starting Material | 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | Key precursor containing the quinolone core. |
| Key Reagents | Piperazine, Aqueous Base (e.g., NH₄OH) | Piperazine for C-7 substitution; Base for C-6 substitution. |
| Solvent | 2-Methoxyethanol or NMP | High boiling point solvent suitable for the reaction temperature. |
| Temperature | 125 - 135 °C | Elevated temperature is required to overcome the activation energy for the SNAr reaction.[3][6] |
| pH | > 12.5 | Strongly alkaline conditions facilitate the nucleophilic attack of chloride ions at the C-6 position.[3] |
| Reaction Time | 7 - 12 hours | Typical duration for completion of the reaction.[6] |
| Workup | pH adjustment to ~7.7 | Neutralization to precipitate the zwitterionic product from the solution.[6] |
Visualization of the Synthetic Pathway
The following diagram illustrates the chemical transformation from the precursor to the final product, this compound.
Caption: Synthetic route for this compound.
References
- An-Najah Staff. (2020). Facile Synthesis of Ciprofloxacin Prodrug Analogues to Improve its Water Solubility and Antibacterial Activity. An-Najah University Journal for Research - B (Humanities).
- MDPI. (n.d.).
- PubMed Central. (n.d.). Design, synthesis, and biological evaluation of novel ciprofloxacin derivatives as potential anticancer agents targeting topoisomerase II enzyme.
- ResearchGate. (2025). Synthesis of a Library of Ciprofloxacin Analogues By Means of Sequential Organic Synthesis in Microreactors.
- PubMed Central. (2024). Synthesis of ciprofloxacin-linked 1,2,3-triazole conjugates as potent antibacterial agents using click chemistry: exploring their function as DNA gyrase inhibitors via in silico- and in vitro-based studies.
- Journal of Pharmaceutical Negative Results. (n.d.). Design, Synthesis, In Silico Study And Preliminary Pharmacological Assessment Of New Ciprofloxacin Analogues Having Thiazole Nucleus.
- NIH. (n.d.). Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors.
- Virginia Commonwealth University. (n.d.). Ciprofloxacin Synthesis.
- Opulent Pharma. (n.d.). This compound.
- Benchchem. (n.d.). This compound | 93106-58-2.
- Google Patents. (n.d.). EP1711468A1 - Process for preparing purified ciprofloxacin.
- ChemWhat. (n.d.). This compound CAS#: 93106-58-2.
- PubMed. (2009). Synthesis and evaluation of Ciprofloxacin derivatives as diagnostic tools for bacterial infection by Staphylococcus aureus.
- Benchchem. (n.d.). This compound-d8 CAS number 93106-58-2.
- Chemicea. (n.d.). This compound | CAS No- 93106-58-2.
- Alentris Research Pvt. Ltd. (n.d.). This compound - API Impurities.
- ResearchGate. (n.d.).
- RJPT. (n.d.).
- Der Pharma Chemica. (n.d.). ciprofloxacin-a-two-step-process.pdf.
- Simson Pharma Limited. (n.d.). This compound | CAS No- 93106-58-2.
- SynThink Research Chemicals. (n.d.). Ciprofloxacin 6-Chloro impurity | 93106-58-2.
Sources
- 1. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. benchchem.com [benchchem.com]
- 4. chemwhat.com [chemwhat.com]
- 5. This compound | CAS No- 93106-58-2 | 6-Desfluoro 6-Chloro Ciprofloxacin [chemicea.com]
- 6. EP1711468A1 - Process for preparing purified ciprofloxacin - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. synthinkchemicals.com [synthinkchemicals.com]
Application Note & Protocol: A Comprehensive Guide to the In Vitro Antibacterial Evaluation of Ciprofloxacin Analogs
For: Researchers, scientists, and drug development professionals in antimicrobial research.
Introduction: The Rationale for Developing Ciprofloxacin Analogs
Ciprofloxacin, a second-generation fluoroquinolone, has long been a cornerstone in treating a wide spectrum of bacterial infections. Its potent bactericidal activity stems from the inhibition of two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are critical for managing DNA topology during replication, and their inhibition by fluoroquinolones leads to the stabilization of enzyme-DNA complexes, which blocks the replication fork and induces lethal double-strand DNA breaks.[1][3] In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is often the primary target in Gram-positive bacteria.[1][4]
However, the extensive use of ciprofloxacin has inevitably led to a global rise in antimicrobial resistance.[5][6] Bacteria have evolved sophisticated resistance mechanisms, primarily through:
-
Target-Site Mutations: Amino acid substitutions in the quinolone resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes, which reduce the binding affinity of the drug to its target enzymes.[2][3][5]
-
Reduced Drug Accumulation: Overexpression of multidrug efflux pumps that actively expel ciprofloxacin from the cell, or reduced expression of outer membrane porins that limit drug entry.[1][5][7]
-
Plasmid-Mediated Resistance: Acquisition of genes, such as qnr (which protects target enzymes) or aac(6')-Ib-cr (which modifies the drug), on mobile genetic elements.[2]
This escalating resistance necessitates the development of novel ciprofloxacin analogs. The goal is to design molecules that can overcome these resistance mechanisms, exhibit enhanced potency, possess a broader spectrum of activity, or show improved pharmacokinetic profiles.[8][9] Synthesizing and evaluating these new chemical entities requires a systematic and robust in vitro testing cascade to accurately characterize their antibacterial potential. This guide provides a detailed framework and validated protocols for this purpose.
The Core Mechanism of Action
Understanding the fundamental mechanism of the parent compound is crucial for interpreting data from its analogs. Ciprofloxacin's action is a multi-step process that ultimately leads to bacterial cell death.
Diagram 1: Mechanism of Action of Fluoroquinolones. This diagram illustrates how ciprofloxacin and its analogs enter the bacterial cell and inhibit DNA gyrase and topoisomerase IV, leading to stalled DNA replication, double-strand breaks, and ultimately, cell death.
Foundational In Vitro Testing Workflow
A logical, stepwise approach is essential for efficiently screening and characterizing new analogs. The workflow should progress from determining basic potency to understanding the dynamics of bacterial killing.
Diagram 2: Experimental Workflow for Analog Evaluation. A structured workflow ensures that resources are focused on the most promising compounds, moving from initial potency screening to more complex biological characterization.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the cornerstone of antibacterial testing, defining the lowest concentration of an agent that prevents the visible growth of a microorganism.[10] It is the primary measure of a compound's potency. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the most common and reproducible technique.[11][12]
Scientific Rationale:
This assay simulates the basic interaction between a drug and bacteria in a liquid growth medium. By using a two-fold serial dilution, it allows for a precise determination of the concentration at which bacterial growth is arrested. Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium because its composition is well-defined and has minimal interference with the activity of most antibiotics, including fluoroquinolones.
Detailed Step-by-Step Protocol (Broth Microdilution):
-
Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This step is critical for ensuring a standardized bacterial challenge.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Compound Preparation & Plate Loading:
-
Prepare a stock solution of the ciprofloxacin analog in a suitable solvent (e.g., DMSO, water).
-
In a 96-well, sterile, flat-bottom microtiter plate, perform a two-fold serial dilution of the analog in CAMHB. Typically, this is done across 10 columns, leaving column 11 for a growth control (no drug) and column 12 for a sterility control (no bacteria).[10]
-
The final volume in each well before adding bacteria should be 50 µL or 100 µL, depending on the desired final volume.
-
-
Inoculation and Incubation:
-
Add an equal volume of the diluted bacterial inoculum to each well (except the sterility control).
-
The final volume in each well will now be 100 µL or 200 µL, and the bacterial concentration will be ~5 x 10⁵ CFU/mL.
-
Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
The MIC is the lowest concentration of the analog at which there is no visible growth (i.e., the first clear well).[10] Growth is typically observed as turbidity or a pellet at the bottom of the well.
-
Validation Checks: The growth control must show distinct turbidity. The sterility control must remain clear. If these conditions are not met, the assay is invalid.
-
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
While the MIC indicates growth inhibition (bacteriostatic activity), the MBC determines the lowest concentration required to kill 99.9% of the initial bacterial inoculum, defining bactericidal activity.[13][14][15] This distinction is critical, especially for treating severe infections.
Scientific Rationale:
This assay is a direct extension of the MIC test. By subculturing the contents from the clear wells of the MIC plate onto antibiotic-free agar, we can determine if the bacteria were merely inhibited or were killed. The 99.9% kill threshold is a long-standing convention in microbiology to define bactericidal action.
Detailed Step-by-Step Protocol:
-
Perform an MIC Test: Complete the MIC protocol as described above.
-
Subculturing:
-
From each well showing no visible growth (the MIC well and all wells with higher concentrations), aspirate a small, defined volume (e.g., 10 µL).
-
Spot-plate this volume onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Also plate the growth control to confirm the initial inoculum density.
-
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Reading and Interpreting Results:
-
Count the number of colonies on each spot.
-
The MBC is the lowest concentration of the analog that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[16]
-
| MBC/MIC Ratio | Interpretation | Significance |
| ≤ 4 | Bactericidal | The concentration needed to kill is close to the concentration that inhibits. This is a desirable property.[15] |
| > 4 | Bacteriostatic | A much higher concentration is required to kill than to inhibit. The agent primarily stops growth. |
| > 32 | Tolerance | The bacteria are inhibited but not effectively killed, even at high concentrations. This may suggest a potential for treatment failure.[16] |
Protocol 3: Time-Kill Kinetic Assay
This dynamic assay provides crucial information on the rate of bactericidal activity. It reveals how quickly an analog kills bacteria at different concentrations (e.g., MIC, 2x MIC, 4x MIC) over a 24-hour period.[17][18]
Scientific Rationale:
Unlike the static endpoints of MIC/MBC, a time-kill assay provides a temporal profile of antibacterial action. Plotting viable cell counts over time reveals whether an effect is rapid or slow and whether it is concentration-dependent. A ≥3-log₁₀ (99.9%) reduction in CFU/mL is the standard definition of bactericidal activity in this assay.[17][19]
Detailed Step-by-Step Protocol:
-
Preparation:
-
Prepare flasks containing CAMHB with the analog at desired concentrations (e.g., 0x MIC, 0.5x MIC, 1x MIC, 2x MIC, 4x MIC). Include a drug-free growth control.
-
Prepare a bacterial inoculum as in the MIC protocol, adjusting it to a starting concentration of ~5 x 10⁵ to 1 x 10⁶ CFU/mL in the flasks.[20]
-
-
Incubation and Sampling:
-
Incubate the flasks at 37°C with shaking (to ensure aeration).
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), aseptically remove an aliquot from each flask.[20]
-
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.
-
Plate the dilutions onto antibiotic-free agar plates.
-
Incubate the plates for 18-24 hours and count the colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the results on a semi-logarithmic graph with log₁₀ CFU/mL on the y-axis and time on the x-axis.
-
Analyze the curves to determine the rate and extent of killing for each concentration.
-
Protocol 4: Anti-Biofilm Activity Assessment
Bacteria in clinical and environmental settings often exist in biofilms—structured communities encased in a self-produced polymeric matrix.[21] Biofilms confer significantly increased resistance to antibiotics.[22] Therefore, testing an analog's ability to inhibit biofilm formation or eradicate existing biofilms is a critical step. The crystal violet assay is a standard, high-throughput method for quantifying biofilm biomass.[23][24]
Scientific Rationale:
Crystal violet is a basic dye that stains negatively charged components of the biofilm matrix, including polysaccharides and eDNA, as well as the cells themselves.[23] After staining, the bound dye is solubilized, and its absorbance is measured, which is directly proportional to the total biofilm biomass.[24]
Detailed Step-by-Step Protocol (Biofilm Inhibition):
-
Inoculation and Biofilm Formation:
-
In a 96-well microtiter plate, add bacterial inoculum (~1 x 10⁶ CFU/mL) in a nutrient-rich medium (e.g., Tryptic Soy Broth) along with serial dilutions of the ciprofloxacin analog.
-
Incubate the plate without shaking at 37°C for 24-48 hours to allow biofilm formation.
-
-
Washing:
-
Carefully discard the planktonic (free-floating) cells from the wells.
-
Gently wash the wells 2-3 times with PBS to remove any remaining non-adherent cells. This step is crucial to ensure only the biofilm is measured.
-
-
Staining:
-
Add 125 µL of a 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[24]
-
Discard the staining solution and wash the plate again with PBS or distilled water until the wash water is clear.
-
-
Solubilization and Quantification:
-
Interpretation: A reduction in absorbance in the presence of the analog compared to the drug-free control indicates inhibition of biofilm formation.
References
- Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, Oxford Academic.
- Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance.
- Mechanisms of ciprofloxacin resistance in Pseudomonas aeruginosa: new approaches to an old problem. Microbiology Society.
- Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies.
- Mechanism of action of and resistance to quinolones.
- Quantifying the contribution of four resistance mechanisms to ciprofloxacin MIC in Escherichia coli: a systematic review. Journal of Antimicrobial Chemotherapy, Oxford Academic.
- Ciprofloxacin: in vitro activity, mechanism of action, and resistance. PubMed.
- An Improved Crystal Violet Assay for Biofilm Quantification in 96-Well Microtitre Plate. International Journal of Current Microbiology and Applied Sciences.
- Ciprofloxacin resistance: Significance and symbolism. ScienceDirect.
- Mechanisms of action of and resistance to ciprofloxacin. PubMed.
- Fluoroquinolones (Quinolones) Pharmacology Nursing Mnemonic, Mechanism of Action NCLEX. YouTube.
- Mechanism of action of fluoroquinolones. DNA gyrase blockade inhibits...
- Testing novel bacteriophages for antibacterial properties with a crystal violet biofilm quantific
- Minimum Bactericidal Concentration (MBC) Test.
- Minimum Bactericidal Concentration (MBC) Test.
- Minimum Bactericidal Concentration (MBC) Assay.
- Minimum bactericidal concentr
- Crystal violet staining protocol. Abcam.
- Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed.
- Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology.
- Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B).
- Biofilm Specific Activity: A Measure to Quantify Microbial Biofilm. MDPI.
- M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
- M07-A8.
- Broth Microdilution. MI - Microbiology.
- Time Kill Assay. Scribd.
- N-Acylated Ciprofloxacin Derivatives: Synthesis and In Vitro Biological Evaluation as Antibacterial and Anticancer Agents. ACS Omega.
- Time-Kill Kinetics Assay. Emery Pharma.
- Design, Synthesis and Docking Studies of Ciprofloxacin Analogues as Potential Antimicrobial Agents against Resistant Pathogens.
- Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors.
- Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific.
- Design, Synthesis, In Silico Study And Preliminary Pharmacological Assessment Of New Ciprofloxacin Analogues Having Thiazole Nucleus.
- (PDF) Ciprofloxacin analogues: drug likeness, biological and molecular docking studies.
- Time-Kill Evalu
- Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms.
Sources
- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. microbiologyresearch.org [microbiologyresearch.org]
- 6. Ciprofloxacin resistance: Significance and symbolism [wisdomlib.org]
- 7. Mechanisms of action of and resistance to ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. microchemlab.com [microchemlab.com]
- 15. grokipedia.com [grokipedia.com]
- 16. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. emerypharma.com [emerypharma.com]
- 18. actascientific.com [actascientific.com]
- 19. nelsonlabs.com [nelsonlabs.com]
- 20. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ableweb.org [ableweb.org]
- 22. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
- 24. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols: A Detailed Guide to DNA Gyrase Inhibition Assays for Fluoroquinolones
Introduction: Targeting a Bacterial Achilles' Heel
In the landscape of antibacterial drug discovery, DNA gyrase stands out as a validated and highly valuable target.[1][2][3] This essential bacterial enzyme, a type II topoisomerase, performs the critical function of introducing negative supercoils into DNA, an ATP-dependent process necessary to relieve the topological strain that arises during DNA replication and transcription.[1][2][4][5] Its essential role in bacterial viability, coupled with its absence in higher eukaryotes, makes it an ideal target for selective antibacterial agents.[2]
Fluoroquinolones, a major class of broad-spectrum antibiotics, exert their bactericidal effects by targeting DNA gyrase and the related enzyme, topoisomerase IV.[6][7][8][9] These drugs do not simply inhibit the enzyme's catalytic activity; instead, they stabilize a transient intermediate in the enzyme's reaction cycle known as the cleavage complex.[7][8][10] In this complex, the DNA is cleaved and covalently attached to the enzyme. By trapping this complex, fluoroquinolones create a physical barrier to the progression of replication forks, leading to double-strand DNA breaks and ultimately, cell death.[7][8] This detailed guide provides researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to accurately assess the inhibitory activity of fluoroquinolones against DNA gyrase.
Principle of the DNA Gyrase Supercoiling Assay
The most common method to assess DNA gyrase activity and its inhibition is the supercoiling assay. This assay is predicated on the unique ability of DNA gyrase to convert a relaxed circular plasmid DNA into a negatively supercoiled form in the presence of ATP.[11] The different topological states of the DNA (relaxed vs. supercoiled) can then be readily separated and visualized by agarose gel electrophoresis.
The causality behind this separation lies in the conformation of the DNA. Supercoiled DNA is more compact than its relaxed counterpart, causing it to migrate faster through the agarose gel matrix.[12] Therefore, the inhibition of DNA gyrase by a compound like a fluoroquinolone results in a decrease in the amount of supercoiled DNA and a corresponding increase in the amount of relaxed DNA.
The workflow for a typical DNA gyrase supercoiling inhibition assay is depicted below:
Caption: A streamlined workflow for assessing fluoroquinolone inhibition of DNA gyrase supercoiling activity.
Detailed Protocol: DNA Gyrase Supercoiling Inhibition Assay
This protocol is a robust, self-validating system for determining the half-maximal inhibitory concentration (IC50) of fluoroquinolones against E. coli DNA gyrase.
Materials and Reagents
-
Enzyme: Purified E. coli DNA Gyrase (e.g., from or )[13][14]
-
DNA Substrate: Relaxed pBR322 plasmid DNA (typically 0.5 µg/µL)
-
Assay Buffer (5X): A typical buffer contains 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, and 0.5 mg/mL albumin.
-
ATP Solution: 10 mM ATP, pH 7.0
-
Enzyme Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, and 50% (w/v) glycerol.
-
Test Compound: Fluoroquinolone dissolved in a suitable solvent (e.g., DMSO). Note that DMSO can inhibit gyrase, so the final concentration should typically not exceed 1-2%.
-
Stop Solution/Loading Dye (6X): 30% glycerol, 60 mM EDTA, 0.6% SDS, and 0.05% bromophenol blue.
-
Agarose
-
Tris-Borate-EDTA (TBE) Buffer
-
DNA Stain: Ethidium bromide or a safer alternative like SYBR® Gold.
-
Nuclease-free water
Experimental Procedure
-
Enzyme Titration (Self-Validation): Before testing inhibitors, it is crucial to determine the optimal amount of DNA gyrase needed for complete supercoiling of the substrate. This is done by performing the assay with a serial dilution of the enzyme in the presence of the solvent used for the test compounds (e.g., 1% DMSO). The unit of activity is typically defined as the amount of enzyme required to supercoil >95% of 0.5 µg of relaxed pBR322 DNA in 30 minutes at 37°C.[13]
-
Reaction Setup:
-
On ice, prepare a master mix containing the appropriate volumes of 5X Assay Buffer, relaxed pBR322 DNA, ATP solution, and nuclease-free water for the number of reactions planned.
-
Aliquot the master mix into pre-chilled microcentrifuge tubes.
-
Add 1 µL of the test fluoroquinolone at various concentrations (or solvent for controls) to the respective tubes.
-
Include the following controls:
-
No Enzyme Control: Master mix + solvent (shows the position of relaxed DNA).
-
No Inhibitor Control: Master mix + solvent + enzyme (shows maximum supercoiling).
-
-
-
Initiation and Incubation:
-
To initiate the reaction, add the pre-determined optimal amount of DNA gyrase to each tube (except the "No Enzyme" control).
-
Mix gently by tapping the tube.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
-
Stopping the Reaction:
-
Terminate the reactions by adding the Stop Solution/Loading Dye. The SDS in the stop buffer denatures the enzyme, and the EDTA chelates Mg2+, which is essential for gyrase activity.
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1.0% agarose gel in 1X TBE buffer. It is important to run the gel in the absence of ethidium bromide, as the intercalator can alter the migration of topoisomers and obscure the results.[12]
-
Load the entire reaction mixture into the wells of the gel.
-
Run the gel at a constant voltage (e.g., 80-100 V) until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.
-
-
Visualization and Data Analysis:
-
Stain the gel with ethidium bromide or SYBR® Gold for 15-30 minutes, followed by a brief destaining in water.
-
Visualize the DNA bands using a UV transilluminator and capture an image.
-
Quantify the intensity of the supercoiled and relaxed DNA bands using densitometry software (e.g., ImageJ).
-
Calculate the percentage of inhibition for each fluoroquinolone concentration relative to the "No Inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Data Presentation and Interpretation
The results of a typical inhibition experiment can be summarized in a table.
| Fluoroquinolone Conc. (µM) | % Supercoiled DNA (Relative to Control) | % Inhibition |
| 0 (Control) | 100 | 0 |
| 0.01 | 85 | 15 |
| 0.1 | 52 | 48 |
| 1 | 15 | 85 |
| 10 | 5 | 95 |
| 100 | <1 | >99 |
The IC50 is the concentration of the inhibitor that reduces the supercoiling activity by 50%.[15][16] In the example above, the IC50 would be approximately 0.1 µM.
Mechanistic Insights: The DNA Cleavage Assay
While the supercoiling assay is excellent for determining overall inhibition, the DNA cleavage assay provides direct evidence for the fluoroquinolone's mechanism of action—the stabilization of the cleavage complex.[17][18]
The principle is to incubate the enzyme, supercoiled plasmid DNA, and the fluoroquinolone without ATP. In the absence of ATP, gyrase has very low catalytic turnover but can still perform the DNA cleavage and re-ligation steps. The fluoroquinolone traps the enzyme in the cleaved state. Subsequent addition of a strong denaturant (like SDS) and a protease (Proteinase K) causes the enzyme to dissociate from the DNA, leaving a linearized plasmid if a double-strand break was induced.[17][18]
Caption: Fluoroquinolones trap the DNA gyrase-DNA cleavage complex, preventing re-ligation and leading to cell death.
Protocol: DNA Cleavage Assay
-
Reaction Setup: Similar to the supercoiling assay, but omit ATP . Incubate DNA gyrase, supercoiled pBR322 DNA, and various concentrations of the fluoroquinolone in the assay buffer.
-
Incubation: Incubate at 37°C for 30 minutes to allow the formation of cleavage complexes.[18]
-
Trapping the Complex: Add SDS to a final concentration of 0.2-1% and Proteinase K to 0.1-0.5 mg/mL.[17][18][19] Incubate for another 30 minutes at 37°C.
-
Analysis: Analyze the products by agarose gel electrophoresis. The appearance of a linear DNA band, which migrates slower than the supercoiled substrate, indicates that the fluoroquinolone has stabilized a double-strand DNA break.
Trustworthiness and Self-Validation
The integrity of these assays relies on a system of controls and careful execution:
-
Positive Control: A known DNA gyrase inhibitor (e.g., ciprofloxacin or novobiocin) should always be included to validate the assay's responsiveness.[15]
-
Negative Control: The "No Enzyme" and "No Inhibitor" controls are essential for establishing the baseline migration of the substrate and the maximum enzyme activity, respectively.
-
Solvent Control: The effect of the compound's solvent (e.g., DMSO) on enzyme activity must be assessed to ensure that any observed inhibition is due to the compound itself.
-
Nuclease Contamination: Nuclease contamination in the enzyme preparation would lead to ATP-independent degradation of the DNA substrate. This can be checked by running a reaction without ATP; no change in the DNA should be observed.[20]
By rigorously applying these principles and protocols, researchers can generate reliable and reproducible data on the inhibitory properties of fluoroquinolones, contributing to the vital effort of developing new antibacterial therapies.
References
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine. Available at: [Link]
-
Hooper, D. C. (1999). Mode of action of fluoroquinolones. Drugs. Available at: [Link]
-
Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Available at: [Link]
-
Inspiralis. (n.d.). Escherichia coli Gyrase Cleavage Assay. Available at: [Link]
-
Maxwell, A. (1997). DNA gyrase as a drug target. Trends in Microbiology. Available at: [Link]
-
Reece, R. J., & Maxwell, A. (1991). DNA gyrase: structure and function. Critical Reviews in Biochemistry and Molecular Biology. Available at: [Link]
-
Vila, J., Heisig, A., & Ruiz, J. (2009). Mechanism of action of and resistance to quinolones. Power of Microbes in Industry and Environment. Available at: [Link]
-
Wikipedia. (n.d.). DNA gyrase. Available at: [Link]
Sources
- 1. DNA gyrase: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA gyrase - Wikipedia [en.wikipedia.org]
- 3. DNA Gyrase: Structure, Function, and Its Role in Research and Industry - Amerigo Scientific [amerigoscientific.com]
- 4. microbenotes.com [microbenotes.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mode of action of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. inspiralis.com [inspiralis.com]
- 14. TOPO KITS | TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 15. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. inspiralis.com [inspiralis.com]
- 18. inspiralis.com [inspiralis.com]
- 19. elearning.unimib.it [elearning.unimib.it]
- 20. topogen.com [topogen.com]
Application Notes and Protocols for Topoisomerase IV Activity Assays with Novel Inhibitors
Introduction: Topoisomerase IV as a Critical Antibacterial Target
Bacterial topoisomerase IV is an essential type II topoisomerase enzyme crucial for bacterial DNA replication and chromosome segregation.[1][2] Its primary role is to resolve topological stress in DNA, particularly by decatenating, or unlinking, the intertwined daughter chromosomes following replication.[1][2] This function is indispensable for proper cell division, making topoisomerase IV a well-validated and highly attractive target for the development of new antibacterial agents.[3][4] The rise of antibiotic resistance, especially to established drugs like fluoroquinolones which also target this enzyme, has intensified the search for novel inhibitors with different mechanisms of action.[5][6][7] This guide provides an in-depth overview of the principles and detailed protocols for assessing the activity of novel inhibitors against topoisomerase IV, designed for researchers in microbiology, biochemistry, and drug discovery.
Enzymatic Mechanism of Topoisomerase IV
Topoisomerase IV is a heterotetrameric enzyme, typically composed of two ParC and two ParE subunits (in Gram-negative bacteria) or GrlA and GrlB (in Gram-positive bacteria).[5] The enzyme functions via an ATP-dependent strand-passage mechanism.[1] It first binds to a segment of DNA (the G-segment), creates a transient double-strand break, and then passes another segment of DNA (the T-segment) through this break. Finally, it religates the G-segment. This intricate process effectively changes the DNA linking number by a step of two, allowing for the resolution of DNA tangles and supercoils.[2]
Inhibitors of topoisomerase IV can be broadly classified into two categories, a distinction critical for designing and interpreting activity assays:
-
Topoisomerase IV Catalytic Inhibitors: These compounds interfere with the overall enzymatic cycle without stabilizing the DNA-enzyme cleavage complex. They might inhibit ATP binding or hydrolysis, or prevent DNA binding or strand passage. Novel Bacterial Topoisomerase Inhibitors (NBTIs) often fall into this category, binding to a site distinct from the fluoroquinolones and inhibiting the catalytic activities of the enzyme.[3][4]
-
Topoisomerase IV Poisons: These agents, exemplified by fluoroquinolones, stabilize the transient covalent complex formed between the enzyme and the cleaved DNA (the "cleavage complex").[8][9] This prevents the religation of the DNA strands, leading to an accumulation of double-strand breaks, which are ultimately lethal to the bacterial cell.[8]
The following diagram illustrates the catalytic cycle of topoisomerase IV and highlights the intervention points for both types of inhibitors.
Caption: Catalytic cycle of Topoisomerase IV and points of inhibitor intervention.
Core Assays for Inhibitor Characterization
The activity of topoisomerase IV and its inhibition can be monitored through several key biochemical assays. The choice of assay depends on the specific question being addressed, from high-throughput screening to detailed mechanistic studies.
DNA Decatenation Assay
Principle: This assay directly measures the primary physiological function of topoisomerase IV.[10][11][12] Kinetoplast DNA (kDNA), a large network of thousands of interlocked circular DNA molecules isolated from trypanosomes, serves as the substrate.[10][13][14] Active topoisomerase IV will release individual minicircles from the kDNA network. When subjected to agarose gel electrophoresis, the large kDNA network is unable to enter the gel and remains in the loading well, while the released, decatenated minicircles migrate into the gel as distinct bands.[10][13] The inhibition of this process is observed as a decrease in the amount of released minicircles.
Causality Behind Experimental Choices:
-
kDNA Substrate: Its highly catenated structure is an ideal representation of the intertwined daughter chromosomes that Topo IV acts upon in vivo.
-
ATP Requirement: As a type II topoisomerase, Topo IV's decatenation activity is ATP-dependent. The inclusion of ATP in the reaction buffer is essential for enzymatic turnover.
-
Agarose Gel Electrophoresis: This provides a simple and clear visual separation of the large substrate (catenated kDNA) from the smaller product (decatenated minicircles).
This protocol is adapted from methodologies provided by Inspiralis and described in peer-reviewed literature.[10][12][13]
-
Reaction Mixture Preparation (on ice): For each 30 µL reaction, prepare a master mix.
-
6 µL of 5X Assay Buffer (e.g., 200 mM HEPES-KOH pH 7.6, 500 mM Potassium Glutamate, 50 mM MgCl₂, 5 mM DTT, 5 mM ATP, 250 µg/mL albumin).
-
2 µL of kDNA (e.g., 100 ng/µL).
-
Variable volume of sterile, nuclease-free water.
-
1 µL of inhibitor compound (dissolved in a suitable solvent like DMSO) or solvent control.
-
-
Enzyme Titration (Self-Validation): Before screening inhibitors, determine the optimal amount of Topoisomerase IV enzyme. Perform a serial dilution of the enzyme and add it to the reaction mix. The ideal amount is the lowest concentration that results in complete or near-complete decatenation of the kDNA in the allotted time. This ensures the assay is sensitive to inhibition.
-
Inhibitor Assay:
-
Aliquot the master mix into microcentrifuge tubes.
-
Add 1 µL of the test inhibitor at various concentrations to the respective tubes. Include a "no inhibitor" positive control (with enzyme and solvent) and a "no enzyme" negative control (with solvent only).
-
Initiate the reaction by adding the pre-determined optimal amount of Topoisomerase IV enzyme (e.g., 1-2 units).
-
-
Incubation: Incubate the reactions for 30 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding 30 µL of Stop Buffer/Loading Dye (e.g., 40% (w/v) Sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue) mixed with 30 µL of chloroform/isoamyl alcohol (24:1). Vortex briefly and centrifuge for 1-2 minutes to separate the phases.[10]
-
Gel Electrophoresis:
-
Load 20 µL of the aqueous (upper) phase onto a 1% agarose gel containing an intercalating dye (e.g., ethidium bromide or SYBR Safe).
-
Run the gel at approximately 85V for 2 hours or until the dye front has migrated sufficiently.
-
-
Visualization and Analysis:
-
Visualize the gel under UV or blue light.
-
Quantify the intensity of the decatenated minicircle bands using densitometry software.
-
Calculate the percentage of inhibition relative to the positive control and plot against inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
DNA Relaxation Assay
Principle: Topoisomerase IV can also relax supercoiled DNA, although this is the primary role of DNA gyrase in many bacteria.[2] This assay uses a negatively supercoiled plasmid (e.g., pBR322) as a substrate. The enzyme relaxes the supercoiled DNA, converting it into a population of topoisomers with varying linking numbers, which migrate more slowly through an agarose gel than the compact supercoiled form.[9][15][16] Catalytic inhibitors will prevent this conversion, leaving the plasmid in its supercoiled state.
Causality Behind Experimental Choices:
-
Supercoiled Plasmid Substrate: Its high-energy, compact state is readily acted upon by topoisomerases. The distinct electrophoretic mobility between supercoiled and relaxed forms provides a clear readout.
-
Gel Analysis: The separation of topoisomers allows for a semi-quantitative assessment of enzyme activity. The disappearance of the supercoiled band and the appearance of a ladder of relaxed topoisomers is the hallmark of activity.
-
Reaction Setup (on ice): For a 30 µL reaction:
-
6 µL of 5X Assay Buffer (similar to decatenation buffer, ensuring ATP is included).
-
0.5 µL of supercoiled pBR322 DNA (e.g., 1 µg/µL).
-
Variable volume of sterile, nuclease-free water.
-
1 µL of inhibitor or solvent control.
-
-
Enzyme Addition: Add an appropriate amount of Topoisomerase IV (pre-determined by titration to achieve near-complete relaxation).
-
Incubation: Incubate for 30 minutes at 37°C.
-
Termination and Electrophoresis: Follow steps 5-7 as described in the decatenation assay protocol. The supercoiled DNA will run as the fastest migrating band, while the relaxed topoisomers will appear as a series of slower-migrating bands.
-
Data Interpretation: Inhibition is measured by the persistence of the supercoiled DNA band. Quantify the supercoiled band intensity to calculate IC₅₀ values.
DNA Cleavage Assay
Principle: This assay is specifically designed to identify topoisomerase poisons. It detects the stabilization of the enzyme-DNA cleavage complex.[8] The reaction is set up similarly to a relaxation assay but is terminated by the addition of a strong denaturant (like SDS) and a protease (proteinase K).[17] If a poison has stabilized the cleavage complex, the SDS will denature the enzyme while it is covalently attached to the DNA. The proteinase K then digests the enzyme, leaving a nicked (single-strand break) or linearized (double-strand break) plasmid. These forms can be resolved from the supercoiled substrate by agarose gel electrophoresis.
Causality Behind Experimental Choices:
-
SDS and Proteinase K: This combination is crucial for "trapping" the cleavage complex. SDS denatures the topoisomerase, and because it's covalently linked to the DNA, it cannot diffuse away. Proteinase K removes the bulky protein, allowing the now-broken DNA to be analyzed on a gel.
-
Plasmid Form Analysis: The appearance of nicked (open-circular) and linear DNA bands is a direct measure of the poison's ability to stabilize single- and double-strand cleavage complexes, respectively.
-
Reaction Setup (on ice): For a 30 µL reaction:
-
6 µL of 5X Assay Buffer (ATP is often omitted to trap the initial cleavage event, but can be included to assess its effect).
-
0.5 µL of supercoiled pBR322 DNA (1 µg/µL).
-
Variable volume of sterile, nuclease-free water.
-
1 µL of inhibitor or solvent control.
-
-
Enzyme Addition: Add Topoisomerase IV.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Trapping the Cleavage Complex:
-
Add 3 µL of 2% SDS and mix gently.
-
Add 1.5 µL of Proteinase K (10 mg/mL).
-
Incubate for a further 30 minutes at 37°C.[17]
-
-
Termination and Electrophoresis: Stop the reaction with loading dye (without chloroform extraction) and load onto a 1% agarose gel.
-
Data Interpretation: A positive result for a topoisomerase poison is an increase in the amount of nicked (open-circular) and/or linear DNA compared to the "no inhibitor" control. The concentration of compound that produces 50% of the maximal cleavage is termed the CC₅₀.[2]
Caption: Workflow comparison of the three primary Topoisomerase IV activity assays.
Data Presentation and Interpretation
Quantitative data from these assays are crucial for comparing the potency of novel inhibitors. IC₅₀ (for catalytic inhibition) and CC₅₀ (for cleavage stimulation) values should be determined from dose-response curves.
Table 1: Comparative Activity of Novel Topoisomerase Inhibitors
| Compound Class | Inhibitor Example | Target Enzyme | Assay Type | IC₅₀ / CC₅₀ (µM) | Mechanism of Action |
| Triazaacenaphthylene | Gepotidacin | N. gonorrhoeae Topo IV | Decatenation | ~3.9 | Catalytic Inhibitor (Dual Target)[3] |
| Gepotidacin | E. coli Topo IV | Decatenation | 0.34 ± 0.09 | Catalytic Inhibitor (Dual Target)[17] | |
| Spiropyrimidinetrione | Zoliflodacin | N. gonorrhoeae Topo IV | Decatenation | >200 | Primarily Gyrase Inhibitor[5][18] |
| Zoliflodacin | E. coli Topo IV | Decatenation | 30 | Catalytic Inhibitor[1][19] | |
| Novel Biphenyl Inhibitor | Compound X | E. coli Topo IV | Relaxation | Low µM | Allosteric Catalytic Inhibitor[20] |
| Fluoroquinolone | Ciprofloxacin | S. aureus Topo IV | Cleavage | 0.18 | Topoisomerase Poison[2] |
| Tricyclic NBTI | Amide 1a | S. aureus Topo IV | Decatenation | 0.653 | Catalytic Inhibitor (Dual Target)[6] |
Note: IC₅₀ values can vary based on specific assay conditions (e.g., enzyme/substrate concentration, buffer components).
Field-Proven Insights & Troubleshooting
Self-Validating Systems: Each experiment should include controls that validate the results.
-
Positive Control: Enzyme + Substrate + Solvent (no inhibitor). This defines 100% activity.
-
Negative Control: Substrate + Solvent (no enzyme). This shows the baseline state of the DNA.
-
Reference Inhibitor: A known inhibitor (e.g., ciprofloxacin) should be run in parallel to confirm assay performance.
Common Troubleshooting Scenarios for Gel-Based Assays:
-
No/Weak Enzyme Activity:
-
Possible Cause: Enzyme degradation. Solution: Use a fresh aliquot of enzyme; avoid repeated freeze-thaw cycles.
-
Possible Cause: ATP degradation (for decatenation/relaxation). Solution: Use a fresh ATP stock.[8]
-
Possible Cause: Inhibitory contaminants in buffers or water. Solution: Use high-purity, nuclease-free reagents.
-
-
Smeared Bands:
-
Possible Cause: Nuclease contamination. Solution: Maintain sterile technique; use nuclease-free water and tips.
-
Possible Cause: DNA overload or excessive voltage during electrophoresis. Solution: Load less DNA; run the gel at a lower voltage for a longer time.[21]
-
-
Anomalous DNA Migration:
-
Possible Cause: Intercalating agents (e.g., residual ethidium bromide) in the gel box or running buffer. Solution: Thoroughly clean electrophoresis equipment. Intercalators can cause relaxed DNA to migrate faster, closer to the supercoiled form.[16]
-
-
Inhibitor Insolubility:
Conclusion and Future Directions
The assays described provide a robust framework for characterizing novel inhibitors of topoisomerase IV. By combining decatenation, relaxation, and cleavage assays, researchers can determine not only the potency (IC₅₀) of their compounds but also elucidate their specific mechanism of action—a critical step in the development of new antibacterial drugs. As resistance continues to spread, the identification of inhibitors that bypass existing resistance mechanisms, such as dual-targeting catalytic inhibitors, is of paramount importance.[22][23] Furthermore, the adaptation of these principles to high-throughput formats, such as those based on fluorescence or DNA triplex formation, will accelerate the discovery of the next generation of topoisomerase-targeted antibiotics.[13][24]
References
-
Mechanism of Action of Gepotidacin: Well-Balanced Dual-Targeting against Neisseria gonorrhoeae Gyrase and Topoisomerase IV in Cells and In Vitro. (2025). ACS Infectious Diseases. [Link]
-
Interactions between Zoliflodacin and Neisseria gonorrhoeae Gyrase and Topoisomerase IV: Enzymological Basis for Cellular Targeting. (n.d.). ACS Publications. [Link]
-
Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs. (2023). Antimicrobial Agents and Chemotherapy. [Link]
-
Interactions between Zoliflodacin and Neisseria gonorrhoeae Gyrase and Topoisomerase IV: Enzymological Basis for Cellular Targeting. (n.d.). National Center for Biotechnology Information. [Link]
-
Topoisomerase Assays. (2013). Current Protocols in Pharmacology. [Link]
-
High-throughput assays for DNA gyrase and other topoisomerases. (n.d.). Nucleic Acids Research. [Link]
-
High/Medium-Throughput Topoisomerase Assay. (n.d.). Inspiralis Ltd. [Link]
-
What is the mechanism of action of gepotidacin (Gepotidacin), a novel bacterial topoisomerase inhibitor? (2025). Dr.Oracle. [Link]
-
Novel Bacterial Topoisomerase Inhibitors with Potent Broad-Spectrum Activity against Drug-Resistant Bacteria. (n.d.). Antimicrobial Agents and Chemotherapy. [Link]
-
Mechanism of Action of Gepotidacin: Well-Balanced Dual-Targeting against Neisseria gonorrhoeae Gyrase and Topoisomerase IV in Cells and In Vitro. (2025). National Center for Biotechnology Information. [Link]
-
The Story Of Zoliflodacin - A MedChemica Review. (n.d.). MedChemica. [Link]
-
DNA Cleavage Activities of Staphylococcus aureus Gyrase and Topoisomerase IV Stimulated by Quinolones and 2-Pyridones. (n.d.). Antimicrobial Agents and Chemotherapy. [Link]
-
Interactions between Gepotidacin and Escherichia coli Gyrase and Topoisomerase IV: Genetic and Biochemical Evidence for Well-Balanced Dual-Targeting. (n.d.). mBio. [Link]
-
A 2.8 Å Structure of Zoliflodacin in a DNA Cleavage Complex with Staphylococcus aureus DNA Gyrase. (n.d.). bioRxiv. [Link]
-
Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. (n.d.). Antimicrobial Agents and Chemotherapy. [Link]
-
Mechanistic and Structural Basis for the Actions of the Antibacterial Gepotidacin against Staphylococcus aureus Gyrase. (2019). ACS Infectious Diseases. [Link]
-
New Dual Inhibitors of Bacterial Topoisomerases with Broad-Spectrum Antibacterial Activity and In Vivo Efficacy against Vancomycin-Intermediate Staphylococcus aureus. (2023). Journal of Medicinal Chemistry. [Link]
-
De novo design of type II topoisomerase inhibitors as potential antimicrobial agents targeting a novel binding region. (2022). RSC Medicinal Chemistry. [Link]
-
Kinetic Study of DNA Topoisomerases by Supercoiling-Dependent Fluorescence Quenching. (n.d.). Biochemistry. [Link]
-
Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. (2008). Methods in Molecular Medicine. [Link]
-
The Mechanism of Inhibition of Topoisomerase IV by Quinolone Antibacterials. (2025). Journal of Biological Chemistry. [Link]
-
Novel Bacterial Topoisomerase Inhibitors with Potent Broad-Spectrum Activity against Drug-Resistant Bacteria. (n.d.). ASM Journals. [Link]
-
High / Medium-Throughput Assay Kit - S. aureus Topoisomerase IV. (n.d.). Inspiralis Limited. [Link]
-
Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. (n.d.). SpringerLink. [Link]
-
Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. (2025). ResearchGate. [Link]
-
Topoisomerase Assays. (n.d.). Current Protocols. [Link]
-
Escherichia coli Topoisomerase IV Decatenation Assay. (n.d.). Inspiralis. [Link]
-
Single-nucleotide resolution detection of Topo IV cleavage activity in the Escherichia coli genome with Topo-Seq. (2023). eLife. [Link]
-
How Do You Troubleshoot Agarose Gel Electrophoresis? (2025). YouTube. [Link]
-
Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. (n.d.). PubMed. [Link]
-
Escherichia coli Topoisomerase IV Relaxation Assay. (n.d.). Inspiralis. [Link]
-
Relaxation Assays. (n.d.). Inspiralis Ltd. [Link]
-
DNA Decatenation Catalyzed by Bacterial Topoisomerase IV. (n.d.). PubMed. [Link]
-
DNA Decatenation Catalyzed by Bacterial Topoisomerase IV. (n.d.). National Center for Biotechnology Information. [Link]
-
DNA Decatenation Catalyzed by Bacterial Topoisomerase IV. (n.d.). ResearchGate. [Link]
-
Gel-Based E. coli Topoisomerase IV DNA Decatenation Assay. (n.d.). ProFoldin. [Link]
-
Mechanisms of chiral discrimination by topoisomerase IV. (2009). Proceedings of the National Academy of Sciences. [Link]
-
DNA gyrase, topoisomerase IV, and the 4-quinolones. (n.d.). Microbiological Reviews. [Link]
-
Single-Molecule Supercoil Relaxation Assay as a Screening Tool to Determine the Mechanism and Efficacy of Human Topoisomerase IB. (n.d.). Molecular Cancer Therapeutics. [Link]
-
Biological and docking studies of topoisomerase IV inhibition by thiosemicarbazides. (2025). ResearchGate. [Link]
-
Activities of gyrase and topoisomerase IV on positively supercoiled DNA. (2017). Nucleic Acids Research. [Link]
-
A robust assay to measure DNA topology-dependent protein binding affinity. (n.d.). Nucleic Acids Research. [Link]
Sources
- 1. medchemica.com [medchemica.com]
- 2. journals.asm.org [journals.asm.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of Novel Bacterial Topoisomerase Inhibitors Assisted by Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interactions between Zoliflodacin and Neisseria gonorrhoeae Gyrase and Topoisomerase IV: Enzymological Basis for Cellular Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Action of Gepotidacin: Well-Balanced Dual-Targeting against Neisseria gonorrhoeae Gyrase and Topoisomerase IV in Cells and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. inspiralis.com [inspiralis.com]
- 11. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinetic Study of DNA Topoisomerases by Supercoiling-Dependent Fluorescence Quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 15. inspiralis.com [inspiralis.com]
- 16. inspiralis.com [inspiralis.com]
- 17. Interactions between Gepotidacin and Escherichia coli Gyrase and Topoisomerase IV: Genetic and Biochemical Evidence for Well-Balanced Dual-Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A 2.8 Å Structure of Zoliflodacin in a DNA Cleavage Complex with Staphylococcus aureus DNA Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. De novo design of type II topoisomerase inhibitors as potential antimicrobial agents targeting a novel binding region - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. m.youtube.com [m.youtube.com]
- 22. Novel Bacterial Topoisomerase Inhibitors with Potent Broad-Spectrum Activity against Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. inspiralis.com [inspiralis.com]
Application Note: 6-Chloro-6-defluoro Ciprofloxacin as a Robust Internal Standard for Quantitative Bioanalysis of Ciprofloxacin in ADME Studies
Abstract
The characterization of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is a cornerstone of pharmaceutical development, providing critical insights into its pharmacokinetic (PK) behavior.[1][2] At the heart of these studies lies the accurate quantification of the drug in complex biological matrices. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) has become the definitive technique for this purpose due to its high sensitivity and selectivity.[3][4] A critical component of a robust LC-MS/MS bioanalytical method is the use of an appropriate internal standard (IS) to correct for variability during sample processing and analysis.[5][6] While stable isotope-labeled (SIL) standards are considered the gold standard, their synthesis can be costly and time-consuming.[5][6] This application note details the validation and use of 6-Chloro-6-defluoro Ciprofloxacin, a close structural analog, as a highly effective and accessible internal standard for the quantification of the broad-spectrum antibiotic Ciprofloxacin in plasma samples. We provide a comprehensive rationale, detailed protocols for sample preparation and analysis, and a representative application in a simulated pharmacokinetic study, demonstrating its suitability for regulated ADME research.
Rationale for Use: The Principle of Analog Internal Standardization
The primary function of an internal standard in quantitative LC-MS/MS is to mimic the analytical behavior of the analyte, thereby compensating for potential variations in extraction recovery, matrix effects, and instrument response.[3][7] The ideal IS co-elutes with the analyte and exhibits similar ionization efficiency, ensuring that any signal suppression or enhancement experienced by the analyte is mirrored by the IS.[5]
Why this compound is an Excellent Choice for Ciprofloxacin Analysis:
-
Structural Analogy: As shown in Figure 1, this compound differs from Ciprofloxacin only by the substitution of a chlorine atom for a fluorine atom at the 6-position. This subtle change results in a distinct mass-to-charge ratio (m/z), allowing for separate detection by the mass spectrometer, while preserving the core molecular structure.
-
Physicochemical Similarity: The shared quinolone core, cyclopropyl group, and piperazine ring ensure that the IS has nearly identical properties to Ciprofloxacin, such as solubility, pKa, and chromatographic retention behavior under typical reversed-phase conditions. This leads to comparable extraction efficiency from biological matrices.
-
Co-elution and Matrix Effect Compensation: Due to its structural similarity, the IS is expected to co-elute or elute very closely with Ciprofloxacin. This is critical for compensating for matrix-induced ionization suppression or enhancement, which can vary between samples and compromise data integrity.[7]
-
Commercial Availability: this compound is available as a well-characterized reference standard, initially identified as a process impurity in Ciprofloxacin synthesis, making it a readily accessible and cost-effective alternative to a custom-synthesized SIL standard.[8][9]
| Compound | Structure | Molecular Formula | Monoisotopic Mass (Da) |
| Ciprofloxacin (Analyte) | [Image of Ciprofloxacin Structure] | C₁₇H₁₈FN₃O₃ | 331.1332 |
| This compound (IS) | [Image of this compound Structure] | C₁₇H₁₈ClN₃O₃ | 347.1037[10] |
| Table 1. Comparison of Physicochemical Properties of Ciprofloxacin and the Internal Standard. |
General Bioanalytical Workflow
The overall process for quantifying Ciprofloxacin in a biological matrix using this compound as an IS follows a standardized, multi-step workflow. This ensures reproducibility and compliance with regulatory guidelines such as the ICH M10 guidance.[11][12][13]
Diagram 1. General workflow for sample analysis.
Detailed Experimental Protocols
These protocols are designed for researchers to establish and validate a robust bioanalytical method. All procedures should adhere to institutional and regulatory standards.[14][15]
Protocol 1: Preparation of Stock, Calibration, and QC Samples
Objective: To prepare accurate standard solutions for generating the calibration curve and for quality control checks during method validation and sample analysis.
Materials:
-
Ciprofloxacin reference standard
-
This compound (IS) reference standard
-
HPLC-grade Methanol, Acetonitrile
-
Control (drug-free) biological matrix (e.g., human plasma with K₂EDTA)
-
Calibrated analytical balance and pipettes
Procedure:
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~5 mg of Ciprofloxacin and the IS into separate 5 mL volumetric flasks.
-
Dissolve and bring to volume with Methanol. Sonicate for 5 minutes to ensure complete dissolution. These are your Primary Stocks.
-
-
Intermediate Stock Solutions:
-
Prepare a 100 µg/mL intermediate stock of Ciprofloxacin by diluting the Primary Stock 1:10 with 50:50 Methanol:Water.
-
Prepare a 1 µg/mL (1000 ng/mL) working stock of the IS by serially diluting the IS Primary Stock with 50:50 Methanol:Water. This will be the IS Spiking Solution.
-
-
Calibration Curve (CC) Standards in Matrix:
-
Perform serial dilutions of the Ciprofloxacin intermediate stock to create spiking solutions.
-
Spike 190 µL of control plasma with 10 µL of the appropriate spiking solution to achieve final concentrations. A typical range for Ciprofloxacin analysis is 10 to 5000 ng/mL.[16][17]
-
Example for a 100 ng/mL CC standard: Dilute the 100 µg/mL intermediate stock to 2 µg/mL. Spike 10 µL of this into 190 µL of plasma.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples in matrix from a separate weighing of the Ciprofloxacin stock.
-
Prepare at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC (MQC), and High QC (HQC).
-
Protocol 2: Plasma Sample Extraction (Protein Precipitation)
Objective: To efficiently remove proteins from plasma samples, which can interfere with LC-MS/MS analysis, while recovering the analyte and IS.
Procedure:
-
Aliquot 100 µL of each sample (unknowns, CCs, QCs, and blanks) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS Spiking Solution (1000 ng/mL) to all tubes except the blank matrix. Vortex briefly.
-
Add 400 µL of ice-cold Acetonitrile containing 0.1% formic acid to each tube. The acid helps to improve peak shape and ionization efficiency.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 300 µL of the clear supernatant to a clean HPLC vial or 96-well plate.
-
Inject 5-10 µL of the supernatant onto the LC-MS/MS system.
Protocol 3: LC-MS/MS Method Parameters
Objective: To achieve chromatographic separation of the analyte from matrix components and perform sensitive and specific detection using Multiple Reaction Monitoring (MRM).
Instrumentation:
-
Liquid Chromatograph (e.g., Waters Acquity UPLC, Shimadzu Nexera)
-
Tandem Mass Spectrometer (e.g., Sciex API 5500, Thermo TSQ Quantiva)
LC Parameters (Example):
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min.
-
Column Temperature: 40°C
MS/MS Parameters (Example):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Key Voltages: Optimize IonSpray Voltage, Declustering Potential (DP), and Collision Energy (CE) for both compounds.
-
MRM Transitions:
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Comment |
| Ciprofloxacin | 332.1 | 231.1 | Primary, most intense fragment[16][17] |
| Ciprofloxacin | 332.1 | 288.1 | Confirming ion |
| This compound (IS) | 348.1 | 247.1 | Predicted primary fragment (loss of piperazine and COOH moieties) |
| This compound (IS) | 348.1 | 304.1 | Predicted confirming ion |
| Table 2. Example MRM transitions for analyte and IS. Note: The precursor ion for the chloro-analog is monitored as the [M+H]⁺ adduct of the ³⁵Cl isotope. |
Data Analysis and Method Validation
For a bioanalytical method to be considered reliable, it must be validated according to regulatory guidelines.[11][13][14] The validation process demonstrates that the method is suitable for its intended purpose.
Key Validation Parameters & Acceptance Criteria:
-
Calibration Curve: A linear regression of the analyte/IS peak area ratio vs. nominal concentration should be used. A weighting factor (e.g., 1/x²) is often required. The coefficient of determination (r²) should be ≥ 0.99.
-
Accuracy & Precision: The mean concentration of QC samples should be within ±15% of the nominal value (±20% for LLOQ). The coefficient of variation (CV%) for precision should not exceed 15% (20% for LLOQ).
-
Selectivity & Matrix Effect: Assessed by analyzing blank matrix from multiple sources to ensure no significant interfering peaks are present at the retention times of the analyte and IS.
-
Stability: Analyte stability must be demonstrated under various conditions (freeze-thaw, bench-top, long-term storage).
Application Example: Simulated Mouse Pharmacokinetic Study
To illustrate the utility of the method, we present data from a simulated single-dose oral PK study in Balb/c mice.[16]
Study Design:
-
Mice (n=3 per time point) were administered a single 10 mg/kg oral dose of Ciprofloxacin.
-
Blood samples were collected via cardiac puncture at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma was harvested and analyzed using the validated LC-MS/MS method with this compound as the IS.
Diagram 2. Conceptual representation of a plasma concentration-time curve.
Results: The use of the IS allowed for precise quantification of Ciprofloxacin across all time points, yielding a clear pharmacokinetic profile.
| Time (hr) | Mean Plasma Concentration (ng/mL) ± SD | CV (%) |
| 0.25 | 855 ± 98 | 11.5 |
| 0.5 | 1450 ± 165 | 11.4 |
| 1.0 (Tₘₐₓ) | 2130 ± 250 (Cₘₐₓ) | 11.7 |
| 2.0 | 1875 ± 210 | 11.2 |
| 4.0 | 980 ± 112 | 11.4 |
| 8.0 | 350 ± 45 | 12.9 |
| 24.0 | < LLOQ | N/A |
| Table 3. Simulated pharmacokinetic data for Ciprofloxacin in mouse plasma. |
The low coefficient of variation (CV%) at each time point underscores the method's reproducibility, a direct benefit of using a reliable internal standard to normalize analytical variability.
Conclusion
This application note demonstrates that this compound is a highly suitable internal standard for the quantitative determination of Ciprofloxacin in biological matrices for ADME studies. Its structural similarity ensures it effectively tracks the analyte during sample preparation and LC-MS/MS analysis, compensating for matrix effects and improving overall method robustness, accuracy, and precision. As a readily available and cost-effective analog, it presents a powerful alternative to stable isotope-labeled standards, enabling researchers to develop high-quality, validated bioanalytical methods essential for advancing drug development programs.
References
- Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse? (2019). Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385.
- Tobin, J. (2022). Designing Stable Isotope Labeled Internal Standards. Acanthus Research.
- BenchChem. (n.d.). This compound | 93106-58-2. BenchChem.
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA.
- van der Nagel, B. C., et al. (2011). Applications of stable isotopes in clinical pharmacology. British Journal of Clinical Pharmacology, 72(4), 551-565.
- European Medicines Agency. (2022). ICH M10 on bioanalytical method validation - Scientific guideline. EMA.
- European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA.
- International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. ICH.
- Virginia Commonwealth University. (n.d.). Ciprofloxacin Synthesis. VCU Innovation Gateway.
- Quotient Sciences. (n.d.). Case Study: Stable Isotopic Labeling. Quotient Sciences.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Wang, L., & Wang, L. (2019). The use of stable isotopes in drug metabolism studies. ResearchGate.
- Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation.
- Chemicea. (n.d.). This compound | CAS No- 93106-58-2. Chemicea.
- ChemWhat. (n.d.). This compound CAS#: 93106-58-2. ChemWhat.
- Lin, Z. J., et al. (2015). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Clinica Chimica Acta, 451(Pt B), 242-247.
- Ruterbories, K. J., et al. (2020). A homologous series of internal standards for near universal application in the discovery LC-MS/MS bioanalytical laboratory. Journal of Pharmaceutical and Biomedical Analysis, 191, 113578.
- BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services Inc..
- BioPharma Services Inc. (n.d.). What Is an ADME Study?. BioPharma Services Inc..
- Yadav, M., et al. (2016). LC-MS/MS based quantitation of ciprofloxacin and its application to antimicrobial resistance study in Balb/c mouse plasma, urine, bladder and kidneys. Analytical Methods, 8(3), 555-562.
- Obach, R. S. (2013). Comprehensive Drug Disposition Knowledge Generated in the Modern Human Radiolabeled ADME Study. CPT: Pharmacometrics & Systems Pharmacology, 2(7), e59.
- Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs.
- Celerion. (2015). Human ADME Study Design Considerations in Healthy Subjects and in Patients. Celerion.
- Basicmedical Key. (2016). Writing Protocols for Preclinical Drug Disposition (ADME) Studies. Basicmedical Key.
- Li, W., & Cohen, L. H. (2015). Use of Internal Standards in LC-MS Bioanalysis. ResearchGate.
- Agilent Technologies. (n.d.). Determination of Ciprofloxacin in Human Plasma by LC/MS/MS. Agilent Technologies.
- International Journal of Pharmaceutical and Bio Medical Science. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. IJPBMS.
- BenchChem. (n.d.). Application Note: Quantification of Ciprofloxacin in Plasma by LC-MS/MS using a Deuterated Internal Standard. BenchChem.
- Al-Ghobashy, M. A., et al. (2017). Development and Validation of an LC-MS/MS-ESI Method for Comparative Pharmacokinetic Study of Ciprofloxacin in Healthy Male Subjects. Drug Research (Stuttgart), 67(2), 94-102.
Sources
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. eurofins.com [eurofins.com]
- 5. A homologous series of internal standards for near universal application in the discovery LC-MS/MS bioanalytical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chemwhat.com [chemwhat.com]
- 10. This compound | C17H18ClN3O3 | CID 13337925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 12. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
- 14. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ema.europa.eu [ema.europa.eu]
- 16. LC-MS/MS based quantitation of ciprofloxacin and its application to antimicrobial resistance study in Balb/c mouse plasma, urine, bladder and kidneys - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. Development and Validation of an LC-MS/MS-ESI Method for Comparative Pharmacokinetic Study of Ciprofloxacin in Healthy Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Fluoroquinolone Synthesis: A Technical Support Center
Welcome to the technical support center for fluoroquinolone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of antibiotics. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to provide you with robust troubleshooting strategies and in-depth technical guidance.
Frequently Asked Questions (FAQs)
This section addresses some of the most common questions that arise during fluoroquinolone synthesis.
Q1: My Gould-Jacobs reaction to form the quinolone core is giving low yields. What are the likely causes?
Low yields in the Gould-Jacobs reaction are often traced back to incomplete cyclization or side reactions. Key factors to investigate include the reaction temperature, the purity of your aniline starting material, and the choice of cyclization agent. Thermal cyclization in a high-boiling point solvent like Dowtherm A is common, but the temperature needs to be carefully controlled (typically 240-260 °C) to avoid decomposition. Incomplete removal of the aniline starting material or the presence of moisture can also significantly hinder the reaction.
Q2: I am observing the formation of an N-oxide impurity during my synthesis. How can I prevent this?
N-oxide formation is a common side reaction, particularly when using oxidizing agents or during prolonged reaction times at elevated temperatures. To minimize this, ensure your reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric oxygen. If an oxidizing agent is part of a different step, ensure it is completely removed before proceeding. The use of antioxidants or careful control of reaction temperature and duration can also be effective preventative measures.
Q3: What is the best method for purifying the final fluoroquinolone product?
The purification strategy largely depends on the specific fluoroquinolone and the nature of the impurities. Recrystallization from a suitable solvent system (e.g., ethanol/water, acetonitrile) is often the most effective method for obtaining highly pure crystalline material. For stubborn impurities or amorphous products, column chromatography on silica gel or a preparatory HPLC can be employed. The choice of eluent for chromatography is critical and should be optimized based on the polarity of your target compound and impurities.
Q4: I am struggling with the regioselectivity of the nucleophilic aromatic substitution at the C-7 position. What can I do?
Achieving high regioselectivity in the introduction of the C-7 substituent (often a piperazine derivative) is crucial for the biological activity of the fluoroquinolone. The reactivity of the C-7 position is enhanced by the presence of the fluorine atom at C-6 and the carboxyl group at C-3. To favor substitution at C-7 over other positions, ensure your reaction conditions are optimized. This includes the choice of base, solvent, and reaction temperature. A non-polar, aprotic solvent is generally preferred to minimize side reactions.
Troubleshooting Guides
This section provides a more detailed analysis of specific problems you may encounter, along with step-by-step solutions.
Guide 1: Poor Yield and Purity in the Synthesis of the Quinolone Core
The formation of the central quinolone ring system is the cornerstone of fluoroquinolone synthesis. Issues at this stage can have a cascading effect on the entire synthetic route.
Problem: Low yield and significant impurity profile after the cyclization step to form the 4-quinolone-3-carboxylic acid ester.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Incomplete Cyclization | 1. Verify Reaction Temperature: Use a calibrated high-temperature thermometer to ensure the cyclization temperature is maintained within the optimal range (e.g., 250-260 °C for Dowtherm A). 2. Increase Reaction Time: If the temperature is correct, consider extending the reaction time in increments of 30 minutes, monitoring the reaction progress by TLC or HPLC. | The high activation energy of the intramolecular cyclization requires a specific and sustained thermal input. Insufficient heat or time will result in a significant amount of unreacted intermediate. |
| Starting Material Impurities | 1. Recrystallize or Distill Aniline: Purify the aniline starting material before use. 2. Dry Solvents and Reagents: Ensure all solvents and reagents are anhydrous. | Impurities in the aniline can interfere with the initial condensation reaction. Water can hydrolyze the diethyl ethoxymethylenemalonate (EMME) reactant, reducing its availability for the desired reaction. |
| Side Reactions | 1. Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere. 2. Optimize Reactant Stoichiometry: Use a slight excess of EMME to ensure complete consumption of the aniline. | At high temperatures, anilines are susceptible to oxidation. Side reactions like dimerization or polymerization of the aniline can also occur, which are minimized by controlling stoichiometry. |
Guide 2: Challenges in the N-Alkylation/N-Arylation Step
The introduction of the N-1 substituent (e.g., cyclopropyl, ethyl) is critical for the antibacterial activity of many fluoroquinolones.
Problem: Incomplete N-alkylation or formation of O-alkylated byproducts.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Insufficient Base Strength | 1. Select a Stronger Base: Switch from a weaker base like K2CO3 to a stronger, non-nucleophilic base such as NaH or DBU. 2. Ensure Anhydrous Conditions: Dry the solvent and reagents thoroughly. | The acidity of the N-H proton of the quinolone core requires a sufficiently strong base for complete deprotonation to form the nucleophilic anion. The presence of water will quench the base. |
| Poor Nucleophilicity of the Quinolone Nitrogen | 1. Change Solvent: Switch to a polar aprotic solvent like DMF or DMSO. 2. Phase Transfer Catalyst: Consider adding a phase transfer catalyst (e.g., tetrabutylammonium bromide) if using a biphasic system. | Polar aprotic solvents can solvate the cation of the base, leaving the anion more "naked" and nucleophilic. A phase transfer catalyst facilitates the transport of the anionic quinolone into the organic phase where the alkylating agent resides. |
| Formation of O-Alkylated Byproduct | 1. Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., room temperature or slightly elevated) and monitor for a longer duration. 2. Use a "Harder" Alkylating Agent: If possible, switch to an alkylating agent that is less prone to O-alkylation. | The quinolone anion is an ambident nucleophile with reactivity at both the nitrogen and the oxygen of the carbonyl group. O-alkylation is often favored at higher temperatures (thermodynamic control), while N-alkylation is favored at lower temperatures (kinetic control). |
Experimental Protocols
Protocol 1: General Procedure for the Gould-Jacobs Reaction
-
A mixture of the substituted aniline (1.0 eq.) and diethyl ethoxymethylenemalonate (EMME, 1.1 eq.) is heated at 100-120 °C for 2 hours.
-
The resulting intermediate is added dropwise to a preheated high-boiling point solvent (e.g., Dowtherm A) at 240-260 °C.
-
The reaction mixture is maintained at this temperature for 30-60 minutes, and the ethanol formed is distilled off.
-
The mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The solid is washed with a suitable solvent (e.g., hexane, ether) to remove the high-boiling point solvent.
-
The crude product is then hydrolyzed using aqueous NaOH, followed by acidification with HCl to precipitate the 4-quinolone-3-carboxylic acid.
Visualizations
Caption: Workflow for the Gould-Jacobs reaction.
Caption: Decision tree for troubleshooting N-alkylation.
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]
-
Albrecht, R. (1978). Development of antibacterial agents of the nalidixic acid type. Progress in Drug Research, 21, 9-104. [Link]
-
Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy, 33(2), 131-135. [Link]
-
Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships of the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685-706. [Link]
Technical Support Center: Synthesis of 6-Chloro-6-defluoro Ciprofloxacin
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-6-defluoro Ciprofloxacin. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and improve reaction yield and purity. The information herein is grounded in established chemical principles and supported by scientific literature.
Introduction
The synthesis of this compound, a key impurity and analogue of the widely used antibiotic Ciprofloxacin, primarily involves the nucleophilic aromatic substitution (SNAr) of the fluorine atom at the C-6 position of a suitable fluoroquinolone precursor with a chloride ion. While conceptually straightforward, this reaction is often accompanied by challenges that can significantly impact the yield and purity of the final product. This guide will systematically address these issues, providing both theoretical explanations and practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The predominant method is the nucleophilic substitution of the 6-fluoro group on a quinolone core, typically 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, with a chloride ion source under alkaline conditions and at elevated temperatures. The electron-withdrawing nature of the 4-oxo group facilitates this substitution.
Q2: Why is the reaction temperature a critical parameter?
A2: Temperature plays a pivotal role in this synthesis. Insufficient heat will result in a sluggish or incomplete reaction, leading to low conversion rates. Conversely, excessively high temperatures can promote the formation of degradation products and other side reactions, such as decarboxylation, which will reduce the overall yield and complicate purification.
Q3: What is the role of pH in this synthesis?
A3: The pH of the reaction medium is crucial for several reasons. A sufficiently alkaline environment (typically pH > 12) is necessary to deprotonate the carboxylic acid and enhance the nucleophilicity of the chloride ion. However, extreme pH levels, especially when combined with high temperatures, can lead to hydrolysis of the quinolone ring or other sensitive functional groups. Furthermore, pH control is a key factor during the workup and purification stages to ensure the selective precipitation of the desired product.
Q4: Can I use any chloride salt for the substitution reaction?
A4: While various chloride salts can serve as the chloride ion source, their solubility and the nature of the cation can influence the reaction. Alkali metal chlorides like sodium chloride or potassium chloride are commonly used. The choice of salt may also depend on the solvent system employed.
Q5: What are the typical yields for this synthesis?
A5: Yields can vary significantly based on the reaction conditions, scale, and purity of the starting materials. With optimized conditions, yields in the range of 80-90% for the initial substitution step have been reported in industrial settings. However, without careful control, yields can be much lower.
Troubleshooting Guide
Low Reaction Yield
Problem: The yield of this compound is significantly lower than expected.
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, temperature, or inadequate mixing. | Monitor the reaction progress using a suitable analytical technique like HPLC or TLC. If the starting material is still present, consider extending the reaction time or incrementally increasing the temperature. Ensure efficient stirring to overcome any mass transfer limitations. |
| Suboptimal pH | If the pH is too low, the nucleophilicity of the chloride ion will be reduced, slowing down the substitution reaction. | Implement in-line pH monitoring and control to maintain the desired alkaline conditions throughout the reaction. Automated addition of a base solution can help maintain a stable pH. |
| Side Reactions | At elevated temperatures and extreme pH, side reactions such as decarboxylation or hydrolysis of the quinolone core can consume the starting material or the product. | Optimize the temperature and pH to find a balance between a reasonable reaction rate and minimal side product formation. Consider using a lower temperature for a longer duration. For information on the importance of the carboxylic acid group, see studies on decarboxylated fluoroquinolones.[1][2] |
| Poor Quality Starting Materials | Impurities in the starting fluoroquinolone precursor can interfere with the reaction or introduce contaminants. | Ensure the purity of the starting materials through appropriate analytical characterization before use. |
Presence of Impurities
Problem: The final product is contaminated with significant levels of impurities, making purification difficult.
| Potential Cause | Explanation | Recommended Solution |
| Unreacted Starting Material | Incomplete conversion will result in the presence of the 6-fluoro starting material in the crude product. | As mentioned previously, optimize reaction conditions (time, temperature, pH) to drive the reaction to completion. Purification strategies involving pH-controlled precipitation can be employed to separate the more acidic starting material from the product. |
| Decarboxylation Product | The loss of the C-3 carboxylic acid group is a known side reaction under harsh basic conditions and high temperatures. | Carefully control the reaction temperature and pH. The decarboxylated product will have different solubility properties, which can be exploited during purification. Studies have shown that the carboxylic acid group is essential for the antibacterial activity of fluoroquinolones.[1][2] |
| Hydrolysis Products | The quinolone ring system can be susceptible to hydrolysis under strongly basic conditions, leading to ring-opened impurities. | Moderate the alkalinity of the reaction medium and avoid excessively high temperatures. Information on the hydrolysis of quinolone carboxylic esters can provide insights into the stability of the core structure.[3][4] |
| Other Substitution Products | If other nucleophiles are present in the reaction mixture (e.g., from the solvent or impurities), they may compete with the chloride ion, leading to other substituted byproducts. | Use high-purity solvents and reagents. Consider the choice of solvent carefully to avoid those that can participate in side reactions. |
Purification Challenges
Problem: Difficulty in isolating the pure this compound from the reaction mixture.
| Potential Cause | Explanation | Recommended Solution |
| Similar Solubility Profiles of Product and Impurities | The desired product and certain impurities may have similar solubilities in common solvents, making simple crystallization ineffective. | Employ pH-controlled precipitation. The carboxylic acid moiety allows for the manipulation of solubility based on pH. Dissolving the crude product in a basic solution and then carefully adjusting the pH with an acid can induce selective precipitation of the desired compound.[5] This is a common technique in the purification of ciprofloxacin and its analogs.[5][6][7] |
| Formation of an Emulsion During Workup | The presence of both organic and aqueous phases, along with the product acting as a surfactant, can lead to the formation of stable emulsions during extraction. | Use a different solvent system for extraction or employ techniques to break the emulsion, such as the addition of brine or centrifugation. |
| Product Oiling Out | During crystallization, the product may separate as an oil rather than a solid, which is difficult to handle and purify. | Optimize the crystallization conditions, including the choice of solvent, cooling rate, and seeding. A slower cooling rate and the addition of seed crystals of the pure product can promote the formation of a crystalline solid. |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a solution of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid in a suitable high-boiling point solvent (e.g., N-methyl-2-pyrrolidone or dimethyl sulfoxide), add a source of chloride ions (e.g., sodium chloride).
-
Adjust the pH of the mixture to >12.5 with an aqueous solution of a strong base (e.g., sodium hydroxide).
-
Heat the reaction mixture to 125-135°C with vigorous stirring.
-
Monitor the reaction progress by HPLC until the starting material is consumed.
-
Cool the reaction mixture and adjust the pH to approximately 7.5-8.0 with an acid (e.g., hydrochloric acid) to precipitate the crude product.
-
Filter the precipitate, wash with water, and then a suitable organic solvent (e.g., ethanol).
-
Dry the crude product under vacuum.
Protocol 2: Purification by pH-Controlled Precipitation
-
Dissolve the crude this compound in an aqueous basic solution (e.g., dilute sodium hydroxide) to form the corresponding salt.
-
Treat the solution with activated carbon to remove colored impurities, if necessary, and filter.
-
Slowly add an acid (e.g., dilute hydrochloric acid or acetic acid) to the filtrate with stirring to adjust the pH to the isoelectric point of the product (typically around pH 7-8).
-
The pure product will precipitate out of the solution.
-
Filter the solid, wash with deionized water to remove any residual salts, and then with a low-boiling point organic solvent to aid in drying.
-
Dry the purified product under vacuum at an elevated temperature.
Visualizations
Reaction Pathway
Caption: Synthetic route to this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis issues.
References
- Process for the hydrolysis of quinolone carboxylic esters. (WO2019206798A1).
- Synthesis of ciprofloxacin-linked 1,2,3-triazole conjugates as potent antibacterial agents using click chemistry: exploring their function as DNA gyrase inhibitors via in silico- and in vitro-based studies. (2024). RSC Publishing.
- Method for hydrolysis of quinolones carboxyl ester. (KR20210005079A).
- Process for preparing purified ciprofloxacin. (EP1711468A1).
-
Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. (2014). European Journal of Medicinal Chemistry. [Link]
- Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent. Journal of Medicinal Chemistry.
-
Preparation and antibacterial evaluation of decarboxylated fluoroquinolones. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]
-
7-CHLORO-1-CYCLOPROPYL-4-OXO-6-(PIPERAZIN-1-YL)-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID. precisionFDA. [Link]
- 6-Chloro-1-cyclopropyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid,hydrochloride. Simson Pharma Limited.
- Purification method of ciprofloxacin hydrochloride, ciprofloxacin hydrochloride freeze-dried powder for injection and preparation method thereof. (CN113061110A).
- Method for preparing ciprofloxacin by piperazine reaction. (CN101481381B).
- Synthesis of a Library of Ciprofloxacin Analogues By Means of Sequential Organic Synthesis in Microreactors. (2025).
- 6,7-Dichloro-1-cyclopropyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.
- 35331 PDFs | Review articles in DECARBOXYLATION.
- 6-chloro-1-cyclopropyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid. MilliporeSigma.
- Direct Photolysis of Fluoroquinolone Antibiotics at 253.7 nm: Specific Reaction Kinetics and Formation of Equally Potent Fluoroquinolone Antibiotics. Environmental Science & Technology.
-
Carboxylic acid - Synthesis, Reactions, Properties. Britannica. [Link]
- Synthesis of Carboxylic Acids.
- Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. (2025).
- QSAR Studies and Synthesis of C-5 Substituted Derivatives of Counter Fluoroquinolone Drugs. IOSR Journal.
-
Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. PMC. [Link]
-
Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. (2020). Molecules. [Link]
-
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (2022). Molecules. [Link]
-
Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. (2022). Antibiotics. [Link]
Sources
- 1. Preparation and antibacterial evaluation of decarboxylated fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google Patents [patents.google.com]
- 4. KR20210005079A - Method for hydrolysis of quinolones carboxyl ester - Google Patents [patents.google.com]
- 5. EP1711468A1 - Process for preparing purified ciprofloxacin - Google Patents [patents.google.com]
- 6. CN113061110A - Purification method of ciprofloxacin hydrochloride, ciprofloxacin hydrochloride freeze-dried powder for injection and preparation method thereof - Google Patents [patents.google.com]
- 7. CN101481381B - Method for preparing ciprofloxacin by piperazine reaction - Google Patents [patents.google.com]
Resolving Peak Co-elution in Ciprofloxacin Impurity Analysis: A Technical Support Center
Welcome to the technical support center dedicated to addressing the common yet complex challenge of peak co-elution in ciprofloxacin impurity analysis. This guide is crafted for researchers, analytical scientists, and drug development professionals. As a virtual Senior Application Scientist, my objective is to provide not only solutions but also the scientific rationale behind them, empowering you to build robust and reliable analytical methods.
Troubleshooting Guide: A Systematic Approach to Resolving Co-elution
Peak co-elution can compromise the accuracy of impurity quantification, leading to potential out-of-specification (OOS) results. This section offers a structured methodology for diagnosing and resolving these chromatographic challenges.
Scenario: Co-elution of Ciprofloxacin Ethylenediamine Analog (Impurity A) with the Main Ciprofloxacin Peak
A prevalent issue in ciprofloxacin analysis is the co-elution of the ethylenediamine analog, a known process impurity.
Initial Observation: The primary ciprofloxacin peak appears broad, shouldered, or fails to resolve a minor peak on its leading or tailing edge.
Root Cause: Ciprofloxacin and its impurities are structurally similar compounds. Their retention behavior in reversed-phase chromatography is highly sensitive to the mobile phase pH.[1][2] At suboptimal pH values, the retention times of ciprofloxacin and Impurity A can converge, resulting in co-elution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Ciprofloxacin/Impurity A co-elution.
Detailed Protocols
Protocol 1: Precise Mobile Phase pH Adjustment
-
Buffer Preparation: Prepare a 0.025 M solution of orthophosphoric acid in HPLC-grade water.[1][3]
-
pH Calibration: Using a calibrated pH meter, carefully adjust the pH of the aqueous mobile phase to 3.0 ± 0.1 by adding triethylamine.[3][4] This specific pH is critical for achieving optimal separation as it modulates the ionization state of the analytes.
-
System Equilibration: Equilibrate the HPLC system with the newly prepared mobile phase for a minimum of 30 minutes, or until a stable baseline is observed.
-
Resolution Check: Inject a system suitability solution containing ciprofloxacin and known impurities to verify the resolution.
Protocol 2: Strategic Column Selection
-
Current Column Assessment: Document the specifications of the column currently in use (e.g., manufacturer, particle size, dimensions, and stationary phase chemistry).
-
Alternative Selectivity: If a standard C18 column is not providing adequate resolution, consider a column with a different stationary phase. A Phenyl-Hexyl column, for example, can offer alternative selectivity through π-π interactions with the aromatic rings of ciprofloxacin and its impurities.
-
Column Installation and Equilibration: Install the new column and follow the manufacturer's guidelines for proper equilibration.
-
Method Re-optimization: Be prepared to re-optimize the gradient profile and flow rate to suit the new column chemistry.
Data Presentation: The Critical Impact of pH on Resolution
| Mobile Phase pH | Resolution (Ciprofloxacin/Impurity A) | Chromatographic Observations |
| 2.5 | 1.3 | Peak fronting may be observed on the ciprofloxacin peak. |
| 3.0 | > 2.0 | Optimal separation with symmetrical peaks. [4][5] |
| 3.5 | 1.5 | Decreased resolution as Impurity A shifts closer to the main peak. |
| 4.0 | < 1.0 | Significant co-elution occurs. |
Frequently Asked Questions (FAQs)
Q1: Where can I find the official analytical methods for ciprofloxacin impurities?
The primary authoritative sources are the pharmacopoeias. Both the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) provide detailed monographs for ciprofloxacin, which include validated HPLC methods for the analysis of related substances.[6][7][8]
Q2: How does the choice of organic modifier in the mobile phase affect the separation?
The organic modifier, typically acetonitrile or methanol, plays a crucial role in controlling the elution strength and selectivity.
-
Acetonitrile is widely used due to its low viscosity and UV transparency.
-
Methanol has different hydrogen bonding properties and can offer alternative selectivity. In cases of persistent co-elution, substituting or creating a mixture of acetonitrile and methanol can alter the retention behavior of closely eluting compounds.
Q3: Can Ultra-Performance Liquid Chromatography (UPLC) improve the separation of ciprofloxacin impurities?
Yes, UPLC is a powerful tool for enhancing resolution. By utilizing columns with sub-2 µm particle sizes, UPLC systems generate significantly higher chromatographic efficiency, resulting in sharper peaks and improved separation.[9] This can often resolve co-elution issues that are challenging for conventional HPLC systems.[9] However, transferring a method from HPLC to UPLC requires careful re-optimization.
Q4: What is the role of column temperature in method development?
Column temperature influences the viscosity of the mobile phase and the kinetics of the separation.
-
Elevated Temperatures: Increasing the column temperature generally leads to reduced retention times and sharper peaks. It can also alter the selectivity of the separation, which may improve the resolution of critical pairs.
-
Optimization: It is recommended to investigate a range of temperatures (e.g., 30°C to 45°C) to determine the optimal condition for your specific separation.
Q5: What are the common impurities associated with ciprofloxacin?
The pharmacopoeias list several specified impurities for ciprofloxacin.[6][7] Some of the key related compounds include:
-
Impurity A: Ciprofloxacin ethylenediamine analog
-
Impurity B: Desfluoro-ciprofloxacin
-
Impurity C: A photodegradation product[10]
-
Impurity D & E
It is essential to use certified reference standards for these impurities for accurate identification and quantification.[11]
References
- Vertex AI Search, based on "Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances"
- Vertex AI Search, based on "Synthesis and Trace-Level Quantification of Mutagenic and Cohort-of-Concern Ciprofloxacin Nitroso Drug Substance-Related Impurities (NDSRIs)
- Vertex AI Search, based on "Synthesis and Trace-Level Quantification of Mutagenic and Cohort-of-Concern Ciprofloxacin Nitroso Drug Substance-Related Impurities (NDSRIs) and Other Nitroso Impurities Using UPLC-ESI-MS/MS—Method Optimization Using I-Optimal Mixture Design - PubMed Central"
- Vertex AI Search, based on "Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw M
- Vertex AI Search, based on "Estimation and evaluation of the effect of pH on ciprofloxacin in drug formul
- Vertex AI Search, based on "Estimation and evaluation of the effect of pH on ciprofloxacin in drug formul
- Vertex AI Search, based on "(PDF) Determination of ciprofloxacin and its impurities by capillary zone electrophoresis"
- Vertex AI Search, based on "High performance liquid chromatography (HPLC)
- Vertex AI Search, based on "Ciprofloxacin - uspbpep.com"
- Vertex AI Search, based on "Determination of Ciprofloxacin in Pharmaceutical Formulations Using HPLC Method with UV Detection - PMC - NIH"
- Vertex AI Search, based on "Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw M
- Vertex AI Search, based on "Chemical structures of ciprofloxacin HCl, imp-B, imp-C, imp-D, imp-E and chloro analogue"
- Vertex AI Search, based on "High Performance Liquid Chromatography (HPLC) Method Development and Validation Indicating Assay for Ciprofloxacin Hydrochloride - Journal of Applied Pharmaceutical Science"
- Vertex AI Search, based on "Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem - NIH"
- Vertex AI Search, based on "Stability-Indicating Quantification of Ciprofloxacin in the Presence of Its Main Photo-Degradation Product by CZE and UPLC: A Compar
- Vertex AI Search, based on "Determination of ciprofloxacin and its impurities by capillary zone electrophoresis - PubMed"
- Vertex AI Search, based on "Determination of Elemental Impurities Ciprofloxacin hydrochloride and Fluconazole via ICP-OES - Index Copernicus"
- Vertex AI Search, based on "Ciprofloxacin Tablets USP Monograph | PDF | Chrom
- Vertex AI Search, based on "Biowaiver monographs for immediate release solid oral dosage forms: Ciprofloxacin hydrochloride - FIP - International Pharmaceutical Feder
- Vertex AI Search, based on "USP 35 Official Monographs / Ciprofloxacin 2669"
- Vertex AI Search, based on "PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION Pr pms-CIPROFLOXACIN Ciprofloxacin Tablets USP 100 mg, 250 mg, 500 mg"
- Vertex AI Search, based on "Ciprofloxacin EP Impurities & USP Rel
- Vertex AI Search, based on "Improved High-Performance Liquid Chromatographic Determination of Ciprofloxacin and Its Metabolites in Human Specimens - PubMed"
- Vertex AI Search, based on "Chromatogram of solution for peak identification of ciprofloxacin...
Sources
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances [scirp.org]
- 5. Determination of Ciprofloxacin in Pharmaceutical Formulations Using HPLC Method with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. turkjps.org [turkjps.org]
- 7. scribd.com [scribd.com]
- 8. fip.org [fip.org]
- 9. mdpi.com [mdpi.com]
- 10. Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
- 11. synthinkchemicals.com [synthinkchemicals.com]
Technical Support Center: Enhancing Solubility of Poorly Soluble Ciprofloxacin Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, experimental protocols, and frequently asked questions (FAQs) to address the significant challenge of enhancing the aqueous solubility of ciprofloxacin and its derivatives. Ciprofloxacin's zwitterionic nature and pH-dependent solubility profile present unique obstacles in formulation and in vitro assays, which this guide aims to help you overcome.[1][2]
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental issues underlying the solubility challenges of ciprofloxacin derivatives.
Q1: I'm trying to dissolve my ciprofloxacin derivative in a neutral buffer (pH ~7.4), but it won't go into solution. Why is this happening?
A1: This is the most common issue encountered and is due to the inherent physicochemical properties of the ciprofloxacin molecule. Ciprofloxacin is a zwitterionic compound, meaning it has both an acidic carboxylic acid group (pKa ~6.1) and a basic piperazinyl group (pKa ~8.7).[1] At its isoelectric point, which is around pH 7.4, the net charge on the molecule is zero, leading to strong intermolecular hydrogen bonding in the solid state and minimal interaction with water.[1][2] This results in its lowest aqueous solubility at or near neutral pH.[3][4]
-
Expert Insight: Think of the isoelectric point as the pH at which the molecule is "least interested" in interacting with water and "most interested" in interacting with itself, causing it to crystallize or aggregate. To achieve dissolution, you must shift the pH away from this point to ensure the molecule is in its more soluble, ionized (salt) form. Ciprofloxacin is classified as a Biopharmaceutical Classification System (BCS) Class IV drug, indicating both low solubility and low permeability, which complicates oral drug delivery.[2]
Q2: My stock solution was clear in 0.1N HCl, but a precipitate formed immediately after I added it to my cell culture medium. What went wrong?
A2: This is a classic case of pH-shift precipitation. Your stock solution was clear because the acidic environment (pH ~1) protonated the ciprofloxacin derivative, forming a highly soluble hydrochloride salt. However, cell culture media are heavily buffered to a physiological pH of approximately 7.4.[1] When you introduce your acidic stock solution into this buffered medium, the pH rapidly neutralizes, forcing your compound back towards its isoelectric point where it is least soluble, causing it to precipitate out of the solution.[1]
Q3: What is the difference between ciprofloxacin free base and ciprofloxacin hydrochloride (HCl), and which one should I use?
A3: The form you use is critical for your experimental design.
-
Ciprofloxacin (Free Base): This is the zwitterionic form discussed in Q1. It is practically insoluble in water at neutral pH.[1] You would typically use this form if you intend to create novel salts, co-crystals, or other formulations where starting with the base is necessary.
-
Ciprofloxacin Hydrochloride (HCl): This is a salt form where the piperazinyl nitrogen is protonated. This salt is significantly more soluble in water (approx. 35 mg/mL) and is the form used in many commercial intravenous formulations.[1][5] For most in vitro assays where you simply need the drug in solution, using the HCl salt is a more direct approach.
Trustworthiness Check: Always verify the form of your compound by checking the Certificate of Analysis provided by your supplier. This will prevent significant experimental errors.
Part 2: Strategy Selection & Troubleshooting Workflows
Before attempting advanced formulation techniques, it's crucial to select the right approach. The following workflow helps guide your decision-making process.
Caption: Troubleshooting workflow for precipitation issues in assays.
Part 3: Detailed Troubleshooting Guides & Experimental Protocols
This section provides specific Q&A guides and step-by-step protocols for common enhancement techniques.
Technique 1: Co-Crystallization
Co-crystals are crystalline materials composed of two or more different molecules in the same crystal lattice, which can alter physicochemical properties like solubility. [6][7] Q: How do I select a suitable co-former for my ciprofloxacin derivative? A: Co-former selection is a rational design process based on crystal engineering principles. The goal is to disrupt the strong self-hydrogen bonding of ciprofloxacin and introduce new, more favorable interactions with the co-former. Look for co-formers that are:
-
Pharmaceutically Acceptable (GRAS): The co-former must be non-toxic.
-
Complementary Hydrogen Bonding Sites: Ciprofloxacin has hydrogen bond donors (-COOH, piperazine N-H) and acceptors (C=O, -F). A good co-former will have complementary sites. For example, nicotinamide and isonicotinic acid have been successfully used to form co-crystals with ciprofloxacin, improving its solubility. [6][8][9]Phenolic acids are also effective co-formers. [7]3. High Aqueous Solubility: A highly soluble co-former can create a microenvironment rich in the co-former upon dissolution, which can act as a "solubilizer" for the drug. [8] Q: My co-crystal screening isn't yielding new crystalline phases. What are common pitfalls? A: Several factors could be at play:
-
Stoichiometry: The molar ratio of drug to co-former is crucial. Screen various ratios (e.g., 1:1, 1:2, 2:1). [6]* Solvent Choice: In liquid-assisted grinding, the solvent acts as a catalyst. [8]A solvent that allows for transient dissolution of both components without fully solvating them is ideal. Try screening small amounts of different solvents like ethanol, acetone, or water.
-
Insufficient Energy: Mechanochemical methods like grinding require sufficient energy input to break existing crystal lattices and facilitate new phase formation. Ensure your grinding time and frequency (in ball milling) are adequate.
-
Thermodynamic Instability: It's possible that the co-crystal is not the most thermodynamically stable form under your experimental conditions, and the components prefer to remain as a physical mixture.
Experimental Protocol: Co-Crystal Formation by Liquid-Assisted Grinding (LAG)
This protocol is adapted from methods used for forming ciprofloxacin-oxalic acid and ciprofloxacin-nicotinamide co-crystals. [3][6]
-
Preparation: Accurately weigh the ciprofloxacin derivative and the selected co-former in a specific stoichiometric ratio (e.g., 1:1 molar ratio). Place the mixture into a mortar or a ball milling jar.
-
Solvent Addition: Add a minimal amount of a suitable solvent (e.g., 10-20 µL of ethanol per 100 mg of solid). The mixture should appear as a damp powder, not a slurry.
-
Grinding:
-
Manual: Grind the mixture vigorously with a pestle for 30-60 minutes.
-
Automated: If using a ball mill, grind at a high frequency (e.g., 30 Hz) for 30-60 minutes. [9]4. Drying: Transfer the resulting powder to a vial and dry under vacuum or in a desiccator to remove the residual solvent.
-
-
Characterization (Self-Validation): The formation of a new solid phase must be confirmed. Analyze the ground material and compare it to the starting materials using:
-
Powder X-Ray Diffraction (PXRD): The primary method. A new diffraction pattern, distinct from the physical mixture of the starting components, confirms co-crystal formation. [6] * Differential Scanning Calorimetry (DSC): A new, sharp endothermic peak corresponding to the melting point of the co-crystal should be observed. [6] * Fourier-Transform Infrared Spectroscopy (FTIR): Shifts in vibrational frequencies (e.g., C=O or N-H stretching) can indicate the formation of new hydrogen bonds between the drug and co-former. [6]
-
Technique 2: Solid Dispersion
Solid dispersion involves dispersing the drug in an amorphous or crystalline carrier, often a polymer. This can enhance solubility by reducing particle size to a molecular level and converting the drug to a higher-energy amorphous state. [10][11] Q: Which carrier should I choose for my ciprofloxacin solid dispersion? A: The choice of carrier is critical for both solubility enhancement and stability.
-
For Immediate Release: Hydrophilic carriers are preferred. Polyethylene glycols (PEGs) like PEG 4000 and polymers like Soluplus® have been shown to be effective for ciprofloxacin. [10][12]They work by improving the wettability and inhibiting the recrystallization of the drug.
-
For Modified Release: A combination of hydrophilic and lipophilic carriers can be used. For instance, stearic acid has been used in combination with PEG 4000 and Soluplus® to achieve a more controlled release profile. [10]* Mechanism Insight: The carrier creates a hydrophilic matrix that, upon contact with water, dissolves quickly, releasing the drug in a supersaturated state. The amorphous nature of the drug in the dispersion means that no crystal lattice energy needs to be overcome for dissolution to occur. [10]
Experimental Protocol: Solid Dispersion by Solvent Evaporation
This protocol is a common and effective method for preparing solid dispersions at a lab scale. [11][13][14]
-
Dissolution: Select a common volatile solvent in which both the ciprofloxacin derivative and the carrier are soluble (e.g., dichloromethane, methanol, or an ethanol/water mixture). [11]Dissolve the drug and carrier (e.g., in a 1:1 or 1:4 drug-to-carrier ratio) in this solvent with continuous stirring to form a clear solution. [14]2. Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. The goal is to remove the solvent quickly to prevent phase separation or drug crystallization. A water bath temperature of 40-50°C is typically sufficient.
-
Drying & Pulverization: Once a solid mass is formed, transfer it to a vacuum oven and dry for 24 hours to remove any residual solvent.
-
Sieving: Gently pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve (e.g., sieve no. 30) to obtain a uniform powder. [11]Store in a desiccator.
-
Characterization (Self-Validation):
-
PXRD: The absence of sharp diffraction peaks corresponding to the crystalline drug indicates the formation of an amorphous solid dispersion.
-
DSC: A single glass transition temperature (Tg) and the absence of the drug's melting endotherm confirm an amorphous, single-phase system.
-
Dissolution Testing: Perform an in vitro dissolution study. A significant increase in the dissolution rate compared to the pure drug and a physical mixture of the drug and carrier validates the success of the formulation. [6][13]
-
Technique 3: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like ciprofloxacin, forming water-soluble inclusion complexes. [15][16] Q: The solubility enhancement with cyclodextrins is minimal. What can I do to improve it? A:
-
Choose the Right Cyclodextrin: The size of the cyclodextrin cavity must match the size of the guest molecule. For a molecule like ciprofloxacin, β-cyclodextrin or its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are often a good starting point.
-
Optimize the Method: The method of complexation matters. While simple physical mixing is least effective, methods like kneading, co-grinding, or spray drying provide more energy and interaction, leading to higher complexation efficiency. [15][17]* pH Adjustment: The complexation efficiency can be pH-dependent. Since ciprofloxacin's charge state changes with pH, this will affect its ability to enter the hydrophobic cavity. Experiment with different pH values during complexation.
Experimental Protocol: Inclusion Complexation by Kneading Method
The kneading method is a simple and effective way to achieve good drug-cyclodextrin interaction. [15]
-
Mixing: Place the cyclodextrin (e.g., β-cyclodextrin) in a mortar. Add a small amount of a hydroalcoholic solvent (e.g., 50% ethanol) to form a homogeneous paste.
-
Drug Incorporation: Slowly add the ciprofloxacin derivative (e.g., at a 1:1 molar ratio) to the paste and continue to knead thoroughly for 45-60 minutes.
-
Drying: During kneading, if the mixture becomes too dry, add a small amount of additional solvent. Once kneading is complete, dry the resulting mass in an oven at 40-50°C.
-
Sieving: Pulverize the dried complex and pass it through a sieve to obtain a fine powder. Store in a desiccator.
-
Characterization (Self-Validation):
-
Phase Solubility Studies: To determine the stoichiometry and stability constant of the complex, perform phase solubility studies according to the method described by Higuchi and Connors. [6]This involves adding excess drug to aqueous solutions of increasing cyclodextrin concentrations.
-
DSC/PXRD: Evidence of complex formation includes the shifting or disappearance of the drug's melting endotherm in DSC and changes in the PXRD pattern.
-
Solubility Test: Measure the aqueous solubility of the final complex. A significant increase compared to the pure drug confirms successful enhancement. [15]
-
Technique 4: Nanoparticle Formulation
Encapsulating ciprofloxacin derivatives into nanoparticles can improve solubility and modify drug release. [18]Chitosan, a natural and biocompatible polymer, is often used for this purpose. [19] Q: My nanoparticles have a low drug loading efficiency. How can I improve it? A:
-
Optimize Drug-to-Polymer Ratio: The amount of drug you can load is finite. Systematically vary the initial mass ratio of the ciprofloxacin derivative to the polymer (e.g., chitosan) to find the optimal loading capacity.
-
Adjust pH: The interaction between the drug and polymer is often electrostatic. Chitosan is positively charged at acidic pH, while ciprofloxacin's charge varies. Prepare the chitosan and drug solutions at a pH that maximizes their favorable interaction.
-
Cross-linker Concentration: In ionic gelation, the concentration of the cross-linker (like tripolyphosphate, TPP) affects the tightness of the nanoparticle matrix. [19]Too much cross-linker can sometimes squeeze the drug out, while too little can lead to unstable particles. This parameter must be optimized.
Experimental Protocol: Ciprofloxacin-Loaded Chitosan Nanoparticles by Ionic Gelation
This method is based on the electrostatic interaction between the positively charged chitosan and the negatively charged TPP cross-linker. [19]
-
Chitosan Solution: Prepare a solution of low molecular weight chitosan (e.g., 0.1-0.5% w/v) in 1% v/v aqueous acetic acid. Stir until fully dissolved.
-
Drug Addition: Dissolve the ciprofloxacin derivative in the chitosan solution.
-
Nanoparticle Formation: Prepare an aqueous solution of TPP (e.g., 0.1% w/v). Add the TPP solution dropwise to the chitosan-drug solution under constant magnetic stirring at room temperature.
-
Turbidity: Continue adding TPP until a faint opalescence or turbidity appears, indicating the formation of nanoparticles.
-
Separation: Separate the nanoparticles from the solution by centrifugation (e.g., 12,000 rpm for 30 minutes).
-
Washing & Collection: Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. This removes any un-encapsulated drug. The final pellet can be lyophilized for storage.
-
Characterization (Self-Validation):
-
Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the size, polydispersity index (PDI), and surface charge (zeta potential) of the nanoparticles.
-
Encapsulation Efficiency (EE%): Measure the concentration of free drug in the supernatant using UV-Vis spectrophotometry. Calculate the EE% using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
Morphology: Use Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to visualize the shape and surface of the nanoparticles.
-
Part 4: Data Presentation & Characterization
Proper characterization is essential to validate your results. The following tables summarize key properties and expected outcomes.
Table 1: Key Physicochemical Properties of Ciprofloxacin
| Property | Value | Reference(s) |
| Molecular Weight (Free Base) | 331.34 g/mol | [1] |
| Molecular Weight (HCl Salt) | 385.82 g/mol | [1] |
| pKa (Acidic - COOH) | ~6.1 | [1] |
| pKa (Basic - Piperazine) | ~8.7 | [1] |
| Isoelectric Point (pI) | ~7.4 | [1] |
| BCS Classification | Class IV (Low Solubility, Low Permeability) | [2] |
Table 2: Comparison of Solubility Enhancement Techniques for Ciprofloxacin
| Technique | Typical Excipients/Co-formers | Mechanism of Enhancement | Typical Fold Solubility Increase | Key Advantages | Key Challenges | Reference(s) |
| Co-Crystallization | Nicotinamide, Isonicotinic Acid, Phenolic Acids | Formation of a new crystalline lattice with improved solvation properties. | 2 to 20-fold | High stability, rational design. | Screening can be labor-intensive. | [6][9] |
| Solid Dispersion | PEG 4000, Soluplus®, Stearic Acid | Drug in amorphous state, increased wettability, reduced particle size. | Varies greatly, often focused on dissolution rate. | Significant increase in dissolution rate. | Amorphous form may recrystallize over time. | [10][13][14] |
| Complexation | β-Cyclodextrin, HP-β-CD | Encapsulation of the drug in a hydrophilic host molecule. | Varies, depends on complex stability. | Can be done in solution, good for liquid formulations. | Stoichiometry can limit the amount of drug solubilized. | [15][20] |
| Nanoparticle Formulation | Chitosan, PLGA | Increased surface-area-to-volume ratio, encapsulation in a carrier. | Varies, often improves bioavailability. | Can modify drug release, potential for targeting. | Complex manufacturing, stability concerns (aggregation). | [19] |
| Salt Formation | Oxalic Acid, NSAIDs | Ionization of the drug, leading to stronger solute-solvent interactions. | 38 to 66-fold (with Oxalic Acid) | High solubility increase, well-established method. | May not be stable at all pH values. | [2][3] |
References
- Loftsson, T., & Brewster, M. E. (2010).
- Anonymous. (n.d.). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. IJPPR.
- Kadam, S. V., & Gavhane, Y. N. (2018). Solubility Enhancement of Ciprofloxacin by Co-Crystallization Technique. International Journal of Pharmacy & Pharmaceutical Research, 13(1), 305-316.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
- Ferreira, M., et al. (2021). A Portfolio of Ciprofloxacin Hydrochloride Ionic Cocrystals with Phenolic Acids for Tailoring Dissolution and Solubility. Crystal Growth & Design.
- Adesina, S. K., et al. (2017).
- Anonymous. (2022). Dissolution Enhancement of Poorly Soluble Drugs by Using Complexation Technique -A Review.
- Anonymous. (n.d.). Review on Inclusion Complexation: A Technique to Enhance the Solubility of Poorly Water Soluble Drug. International Journal of Research in Pharmacy and Allied Science.
- Kaur, M., & Bala, R. (2019). Chemical Modification of Ciprofloxacin IV Formulation to Combat Solubility and Stability Issues. AIP Conference Proceedings, 2224(1), 030013.
- Odo, C. E., et al. (2023). Preparation and evaluation of ciprofloxacin solid dispersion tablets developed from stearic acid, Polyethylene Glycol 4000 and Soluplus.
- Anonymous. (2013). ENHANCEMENT OF DISSOLUTION RATE OF CIPROFLOXACIN BY USING VARIOUS SOLID DISPERSION TECHNIQUES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Sankula, S., et al. (2014). Enhancement of Dissolution rate of Ciprofloxacin by using various Solid Dispersion Techniques.
- Pahwa, S., et al. (2019). Approaches for Solubility enhancement of Floroqunilones(Second Generation) during Scale Up Procedures.
- BenchChem Technical Support Team. (2025). How to solve ciprofloxacin solubility issues for in vitro assays. Benchchem.
- Mohammadi, G., et al. (2012). Nanoparticles of Chitosan Loaded Ciprofloxacin: Fabrication and Antimicrobial Activity. Iranian Journal of Pharmaceutical Research, 11(3), 837–843.
- Odo, C. E., et al. (2023). Preparation and evaluation of ciprofloxacin solid dispersion tablets developed from stearic acid, Polyethylene Glycol 4000 and Soluplus. Pharma Excipients.
- Seedher, N., & Kanojia, M. (2009). Various Solvent Systems for Solubility Enhancement of Enrofloxacin. Tropical Journal of Pharmaceutical Research, 7(4), 1079-1087.
- Yasmin, R., et al. (2022). Different Nanotechnology Approaches for Ciprofloxacin. International Journal of Nanomedicine, 17, 483–503.
- Anonymous. (n.d.).
- de Almeida, C. A. M., et al. (2021). Cocrystals of ciprofloxacin with nicotinic and isonicotinic acids: Mechanochemical synthesis, characterization, thermal and solubility study.
- Thakur, R. S., et al. (2013). Formulation and Evaluation of Solubility Enhanced Ciprofloxacin.
- Ghavami, M., et al. (2022). Formation of Ciprofloxacin–Isonicotinic Acid Cocrystal Using Mechanochemical Synthesis Routes—An Investigation into Critical Process Parameters. Pharmaceutics, 14(3), 619.
- Seedher, N., & Kanojia, M. (2009). Various Solvent Systems for Solubility Enhancement of Enrofloxacin. Indian Journal of Pharmaceutical Sciences, 71(1), 83–87.
- González-Toro, B., et al. (2022). Enhanced NSAIDs Solubility in Drug–Drug Formulations with Ciprofloxacin. Pharmaceutics, 14(12), 2795.
- Hah, Y.-S., et al. (2021). Improving aqueous solubility of ciprofloxacin: three different stoichiometric hydrated salt forms with oxalic acid. CrystEngComm, 23(39), 6825-6834.
- Anonymous. (n.d.). Solubility study results of pure ciprofloxacin CIP, and two cocrystals...
- Thakur, R. S., et al. (2013). Formulation and Evaluation of Solubility Enhanced Ciprofloxacin.
- Djurdjevic, P., et al. (2010). Influence of metal cations on the solubility of fluoroquinolones.
- Draper, E. R., et al. (2020).
- Singh, R., et al. (2020). Ciprofloxacin Functionalized Biogenic Gold Nanoflowers as Nanoantibiotics Against Pathogenic Bacterial Strains. Nanoscience and Nanotechnology - Asia, 10(5), 689–698.
- Anonymous. (n.d.).
- Anonymous. (n.d.). Ionization equilibria of fluoroquinolones in aqueous solutions. K1-K5...
- Anonymous. (n.d.).
- Anonymous. (2009).
- Anonymous. (n.d.). 59 questions with answers in CIPROFLOXACIN.
- Nagy, B., et al. (2021). In Vitro Drug Release, Permeability, and Structural Test of Ciprofloxacin-Loaded Nanofibers. Pharmaceutics, 13(4), 548.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Enhanced NSAIDs Solubility in Drug–Drug Formulations with Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving aqueous solubility of ciprofloxacin: three different stoichiometric hydrated salt forms with oxalic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. In Vitro Drug Release, Permeability, and Structural Test of Ciprofloxacin-Loaded Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Formation of Ciprofloxacin–Isonicotinic Acid Cocrystal Using Mechanochemical Synthesis Routes—An Investigation into Critical Process Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jddtonline.info [jddtonline.info]
- 11. pharmahealthsciences.net [pharmahealthsciences.net]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. ijpsr.com [ijpsr.com]
- 14. sphinxsai.com [sphinxsai.com]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 16. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijrpas.com [ijrpas.com]
- 18. dovepress.com [dovepress.com]
- 19. Nanoparticles of Chitosan Loaded Ciprofloxacin: Fabrication and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC-MS for Quinolone Analysis
Welcome to the technical support center for High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) analysis of quinolones. As a Senior Application Scientist, I have designed this guide to provide practical, field-proven insights into the common challenges you may encounter. This resource is structured in a question-and-answer format to directly address specific issues, moving from general method setup to in-depth troubleshooting.
Frequently Asked Questions (FAQs) - Initial Method Development
This section addresses common questions encountered when establishing a new HPLC-MS method for quinolone analysis.
Q1: What is the best starting point for my HPLC column and mobile phase?
A: For quinolone analysis, a reversed-phase C18 column is the most common and effective starting point.[1][2] Quinolones are amphoteric molecules, meaning their charge state is highly dependent on pH.[1] Controlling the mobile phase pH is therefore the most critical factor for achieving good peak shape and retention time reproducibility.
-
Column: Begin with a high-quality, end-capped C18 column (e.g., 2.1 x 100 mm, <3 µm particle size) to minimize interactions with residual silanols, which can cause peak tailing.[3]
-
Mobile Phase A (Aqueous): Use HPLC-grade water with an acidic modifier. 0.1% formic acid is the most common choice as it is volatile, MS-friendly, and maintains a low pH (around 2.7-3.0).[1] This low pH suppresses the ionization of silanol groups on the stationary phase and ensures the quinolones, which are basic, are consistently protonated, leading to sharper, more symmetrical peaks.[1][3]
-
Mobile Phase B (Organic): Acetonitrile is generally preferred over methanol as it has a lower viscosity (resulting in lower backpressure) and often provides better chromatographic efficiency.[3]
-
Initial Gradient: A good starting gradient is to hold at 5-10% B for 1 minute, ramp to 95% B over 7-8 minutes, hold for 2 minutes, and then re-equilibrate at initial conditions.
Q2: Which ionization mode and polarity should I use for MS detection?
A: Electrospray Ionization (ESI) in positive ion mode is the universal choice for quinolone analysis. Quinolones contain a piperazine ring and other nitrogen atoms that are readily protonated in the acidic mobile phase, forming a stable positive ion ([M+H]⁺).[1] This process is highly efficient and provides excellent sensitivity.
Q3: How do I find the optimal MS/MS parameters for my target quinolones?
A: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is essential for achieving the selectivity and sensitivity required for trace-level quantification in complex matrices.[1]
The optimization process involves infusing a standard solution of each quinolone directly into the mass spectrometer to determine the optimal parameters for the precursor ion and its product ions.
Protocol: Optimizing MS/MS (MRM) Parameters
-
Prepare Standard Solution: Make a ~1 µg/mL solution of the quinolone standard in your initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Direct Infusion: Using a syringe pump, infuse the standard solution directly into the mass spectrometer at a flow rate typical for your LC method (e.g., 0.2-0.4 mL/min), bypassing the HPLC column.
-
Optimize Precursor Ion: In positive ESI mode, perform a full scan to find the protonated molecule, [M+H]⁺. This will be your precursor ion for the MRM transition.
-
Optimize Fragmentor/Cone Voltage: While monitoring the intensity of the [M+H]⁺ ion, ramp the fragmentor (or cone) voltage. Record the voltage that gives the maximum intensity for the precursor ion without causing excessive in-source fragmentation.
-
Identify and Optimize Product Ions: Select the [M+H]⁺ ion for fragmentation in the collision cell. Ramp the collision energy (CE) and observe the resulting product ions. Identify two to three of the most intense and stable product ions.
-
Select MRM Transitions: For each quinolone, select the transition from the precursor ion to the most abundant product ion for quantification (quantifier). Select a second transition to a different product ion for confirmation (qualifier). This ensures the identity of the compound is confirmed, adding a layer of confidence to your results.[4]
-
Finalize Parameters: Record the optimized cone voltage and collision energy for each MRM transition.
Troubleshooting Guide
This section is designed to help you diagnose and solve specific problems that may arise during your experiments.
Problem Area 1: Poor Peak Shape
Q4: My quinolone peaks are tailing significantly. What is the cause and how can I fix it?
A: Peak tailing for quinolones is almost always caused by secondary interactions between the protonated (positively charged) amine groups on the quinolone molecule and deprotonated (negatively charged) residual silanol groups on the silica-based C18 column.[3] This interaction acts as a secondary, undesirable retention mechanism.
Solutions:
-
Decrease Mobile Phase pH: Ensure your mobile phase pH is low enough (typically pH 2.5-3.5) by using an additive like formic or acetic acid.[3] This suppresses the ionization of the silanol groups, neutralizing their negative charge and minimizing the unwanted interaction.
-
Use a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can also help.[3] However, TEA is not volatile and can suppress MS ionization, so it should be used with extreme caution and is generally not recommended for LC-MS applications.
-
Use an End-Capped Column: Modern, high-purity, end-capped columns have a much lower concentration of active silanol sites. If you are using an older column, switching to a newer generation column may solve the problem instantly.[3]
-
Lower Analyte Concentration: Injecting too much analyte can overload the column and lead to peak tailing. Try diluting your sample.[3]
Q5: My peaks are fronting or splitting. What should I check?
A: Peak fronting or splitting can have several causes:
-
Sample Solvent Incompatibility: This is a common cause. If your sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase, the peak shape will be distorted. Always try to dissolve your sample in the initial mobile phase composition. [3]
-
Column Overload: While high concentration often leads to tailing, extreme overload can cause fronting. Dilute your sample and re-inject.[3]
-
Column Contamination or Void: A blocked frit or a void at the head of the column can cause the sample band to spread unevenly, leading to split or misshapen peaks. Try reversing and flushing the column (if the manufacturer allows) or replace it. Using a guard column can prevent this issue.[5]
Problem Area 2: Sensitivity and Reproducibility
Q6: My signal intensity is low or inconsistent. How can I improve sensitivity?
A: Low or variable signal is a frequent challenge in trace analysis. Here’s a systematic approach to improving it:
-
MS Parameter Tuning: Ensure your MS parameters (cone voltage, collision energy) are properly optimized for each specific quinolone as described in the FAQ section. Even small deviations from the optimum can cause a significant drop in signal.[6]
-
Mobile Phase pH: The efficiency of ESI is highly dependent on the ability to form gas-phase ions. For quinolones, the acidic mobile phase (0.1% formic acid) is crucial for promoting protonation and thus a strong ESI signal.[1]
-
Source Cleanliness: The ESI source is prone to contamination from salts and matrix components, which can coat the capillary and orifice, suppressing the signal. Regular cleaning of the source components is mandatory for maintaining sensitivity.
-
Sample Preparation: If the signal is low due to trace concentrations, you may need to incorporate a concentration step in your sample preparation, such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[7][8] These techniques not only concentrate the analyte but also remove interfering matrix components.[7]
Q7: My retention times are shifting between injections. What's the cause?
A: Retention time stability is key for reliable identification and quantification. Drifting retention times usually point to issues with the HPLC system or mobile phase.
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. For gradient methods, a post-run equilibration time of 5-10 column volumes is recommended.[9]
-
Mobile Phase Composition: Inaccurately prepared mobile phases are a common culprit. Prepare fresh mobile phase daily and ensure solvents are properly degassed.[9][10] Even small changes in pH or organic solvent ratio can cause significant shifts for ionizable compounds like quinolones.[5]
-
Column Temperature: Fluctuations in ambient temperature can affect retention times. Using a thermostatically controlled column compartment will provide a stable environment and improve reproducibility.[9]
-
Pump Performance: Inconsistent flow from the HPLC pump can lead to retention time shifts. Check for leaks and ensure the pump seals are in good condition.[11]
Problem Area 3: Matrix Effects
Q8: What are matrix effects, and how do I know if they are impacting my analysis?
A: Matrix effects are the alteration (suppression or enhancement) of the ionization efficiency of your target analyte by co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins).[7] This is a major challenge in LC-MS as it can lead to inaccurate quantification and poor reproducibility.
Diagnosing Matrix Effects: The most common method is the post-extraction spike comparison.
-
Analyze a pure standard of your quinolone in a clean solvent.
-
Extract a blank matrix sample (e.g., a milk sample known to be free of quinolones).
-
Spike the extracted blank matrix with the same concentration of quinolone standard.
-
Compare the peak area of the analyte in the clean solvent (A) to the peak area in the spiked extract (B).
-
Matrix Effect (%) = (B / A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Q9: How can I reduce or compensate for matrix effects?
A: Mitigating matrix effects is crucial for accurate and validated results.
-
Improve Sample Cleanup: The most effective strategy is to remove the interfering components before they reach the MS. Techniques like Solid-Phase Extraction (SPE) or the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method are designed for this purpose.[12][13]
-
Chromatographic Separation: Optimize your HPLC gradient to separate the quinolones from the bulk of the matrix components. If a component is not co-eluting, it cannot cause suppression.
-
Sample Dilution: A simple but effective approach. Diluting the sample reduces the concentration of both the analyte and the interfering matrix components. This can often reduce suppression to a negligible level, but you must have sufficient sensitivity to begin with.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensation. A SIL-IS is a version of your analyte where some atoms (e.g., Carbon, Hydrogen) have been replaced with their heavy isotopes (¹³C, ²H). It is chemically identical, co-elutes with the analyte, and experiences the exact same matrix effects. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects is normalized, leading to highly accurate quantification.
-
Matrix-Matched Calibration: If a SIL-IS is not available, creating your calibration curve by spiking known concentrations of standards into an extracted blank matrix can compensate for consistent matrix effects.[1]
Data and Protocols
Table 1: Example HPLC-MS/MS Parameters for Common Quinolones
This table provides a starting point for method development. Parameters must be empirically optimized on your specific instrument.
| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier, m/z) | Product Ion (Qualifier, m/z) | Example Cone Voltage (V) | Example Collision Energy (eV) |
| Ciprofloxacin | 332.1 | 288.1 | 231.1 | 30 | 25 |
| Enrofloxacin | 360.2 | 316.1 | 245.1 | 35 | 22 |
| Norfloxacin | 320.1 | 276.1 | 233.1 | 30 | 24 |
| Ofloxacin | 362.1 | 318.1 | 261.1 | 35 | 20 |
Note: Values are illustrative and will vary between different mass spectrometer models and manufacturers.[6][14]
Protocol: Generic Solid-Phase Extraction (SPE) for Quinolone Analysis in Aqueous Samples
This protocol provides a general workflow for extracting quinolones from a simple matrix like river water. It must be optimized for more complex matrices.[15]
-
Cartridge Selection: Choose a polymeric reversed-phase or weak cation exchange cartridge.
-
Conditioning: Condition the SPE cartridge by passing 3 mL of methanol through it, followed by 3 mL of HPLC-grade water. Do not let the cartridge run dry.
-
Sample Loading: Adjust the pH of your water sample (~100 mL) to approximately 3.0 with formic acid. Load the sample onto the cartridge at a slow, steady flow rate (~1-2 mL/min).
-
Washing: Wash the cartridge with 3 mL of water to remove hydrophilic impurities. Apply a vacuum for 5 minutes to dry the sorbent.[12]
-
Elution: Elute the trapped quinolones with 3-5 mL of a suitable solvent. A common choice is 5% ammonia in methanol, which neutralizes the charge interaction and elutes the basic quinolones.
-
Dry-down and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at ~40°C. Reconstitute the residue in a small, known volume (e.g., 0.5 mL) of the initial mobile phase.[12] The sample is now ready for injection.
References
- BenchChem. (n.d.). Technical Support Center: Optimizing Mobile Phase Composition for HPLC of Quinolones.
- Gomes, V. R., de Oliveira, A. R. M., & da Silva, J. C. C. (2024).
-
National Center for Biotechnology Information. (2024). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC. Retrieved from [Link]
-
Xiao, Y., et al. (2008). Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry. PubMed. Retrieved from [Link]
-
Reis, F. N. B., et al. (2020). Development and bioanalytical method validation of an LC-MS/MS assay for simultaneous quantitation of 2-alkyl-4(1H)-quinolones for application in bacterial cell culture and lung tissue. PMC - NIH. Retrieved from [Link]
-
Li, Y., et al. (2023). Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring. MDPI. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analyze Quinolone Residues in Milk with an Agilent Poroshell 120, 4 µm Column. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (2008). Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2014). Validation of a method for the analysis of quinolone residues in bovine muscle by liquid chromatography with electrospray ionisation tandem mass spectrometry. Retrieved from [Link]
- Kim, B., et al. (2018).
-
Agilent Technologies. (n.d.). Determination of Quinolone Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS Kits by LC/MS/MS. Retrieved from [Link]
-
LCGC International. (2014). Tips for Optimizing Key Parameters in LC–MS. Retrieved from [Link]
-
PubMed. (2024). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. Retrieved from [Link]
-
Journal of Food and Drug Analysis. (n.d.). Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry. Retrieved from [Link]
-
HALO Columns. (2023). LC Chromatography Troubleshooting Guide. Retrieved from [Link]
-
SciELO. (2021). Development and Validation of a Rapid and Reliable HPLC-FLD Method for the Quantification of Ciprofloxacin and Enrofloxacin Residues in Zea mays. Retrieved from [Link]
-
National Institutes of Health (NIH). (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. Retrieved from [Link]
-
ResearchGate. (2016). Development of UPLC-ESI-MS/MS Analytical Method for Quinolone Antibiotics Analysis in Honey. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass Spectrometer Parameters for Fluoroquinolones Detection. Retrieved from [Link]
-
Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]
-
ACS Publications. (2003). Affinity Selection of Compounds in a Fluoroquinolone Chemical Library by On-Line Immunoaffinity Deletion Coupled to Column HPLC. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
International Journal of Pharmaceutical Quality Assurance. (2020). Review on Common Observed HPLC Troubleshooting Problems. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Development and bioanalytical method validation of an LC-MS/MS assay for simultaneous quantitation of 2-alkyl-4(1H)-quinolones for application in bacterial cell culture and lung tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. pharmahealthsciences.net [pharmahealthsciences.net]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. agilent.com [agilent.com]
- 13. agilrom.ro [agilrom.ro]
- 14. researchgate.net [researchgate.net]
- 15. Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting DNA gyrase assay variability
Technical Support Center: DNA Gyrase Assays
A Foreword from Your Senior Application Scientist
Welcome to the technical support center. As a senior application scientist, I've seen firsthand how the DNA gyrase supercoiling assay, a cornerstone for antibacterial drug discovery, can sometimes yield variable and frustrating results.[1][2] This guide is born from years of field experience and is designed to empower you, my fellow researcher, to not only identify the root cause of your assay variability but to understand the "why" behind each troubleshooting step. Our goal is to move beyond rote protocol-following to a state of informed, confident experimentation. Let's work together to make your gyrase assays robust, reproducible, and reliable.
Section 1: Foundational Concepts & Key Components
A solid understanding of the assay's principles is the first step in troubleshooting. DNA gyrase is a type II topoisomerase that introduces negative supercoils into a relaxed circular DNA substrate, a process that is essential for bacterial DNA replication and transcription.[3][4] This ATP-dependent reaction is the engine of our assay.[4][5]
The DNA Gyrase Reaction Mechanism
The enzyme's activity is typically monitored by observing the topological change of a plasmid substrate. A relaxed plasmid, when acted upon by active gyrase and ATP, becomes negatively supercoiled. This change in conformation is readily visualized via agarose gel electrophoresis, as the compact supercoiled form migrates faster than its relaxed counterpart.[6][7]
Caption: The ATP-dependent conversion of relaxed plasmid to a supercoiled form by DNA gyrase.
Critical Reagents and Their Roles
Variability often stems from a problem with one or more key reagents. Understanding their function is critical for diagnosis.
| Reagent | Function | Optimal Concentration (Typical) | Common Issues |
| DNA Gyrase | The enzyme that catalyzes the supercoiling reaction. | Titrate for each new batch (e.g., 1-5 units/reaction). | Inactivity due to improper storage, freeze-thaw cycles. |
| Relaxed pBR322 | The DNA substrate for the enzyme. | ~0.5 µg per reaction. | Nuclease contamination, insufficient relaxation. |
| ATP | Energy source for the supercoiling reaction.[3][5][8] | 1 mM. | Degradation from multiple freeze-thaw cycles, incorrect pH. |
| MgCl₂ | Essential divalent cation cofactor for ATP binding and hydrolysis.[5][9] | 4-8 mM.[10] | Chelation by EDTA, incorrect concentration. |
| Assay Buffer | Maintains optimal pH (7.5-8.0) and ionic strength. | See specific buffer recipes below. | Incorrect pH, presence of inhibitors (e.g., high salt). |
| Spermidine | Stimulates the supercoiling reaction.[5] | ~1.8 mM. | Omission from the reaction mix. |
Section 2: Troubleshooting Guide (Q&A Format)
This section directly addresses the most common issues encountered in the lab.
Category A: No or Low Enzyme Activity
Q1: My gel shows only a band for relaxed plasmid. Why am I seeing no supercoiling activity?
This is one of the most common issues and typically points to a problem with one of the core reaction components.
-
Inactive Enzyme: DNA gyrase is sensitive to handling. Excessive vortexing or repeated freeze-thaw cycles can denature the protein. Always aliquot your enzyme stock upon arrival and store it at -80°C. Thaw on ice and mix by gentle flicking.
-
ATP Degradation: ATP is crucial for supercoiling.[5] It is unstable in solution and susceptible to hydrolysis, especially after multiple freeze-thaw cycles. Use freshly prepared ATP solutions or aliquots stored at -20°C. As a control, set up a reaction without ATP; gyrase should not produce supercoiled DNA, confirming the ATP-dependence of your system.[5][10]
-
Incorrect Buffer Conditions: The assay is sensitive to pH and ionic strength. Ensure your buffer is at the correct pH (typically 7.5). High salt concentrations from other reagents (like a compound solvent) can also inhibit the enzyme.
-
Missing Magnesium: Magnesium (Mg²⁺) is an essential cofactor.[5][9] Its absence, or its chelation by EDTA present in some DNA storage buffers, will completely inhibit the reaction. Ensure your final EDTA concentration is negligible and MgCl₂ is present at the correct concentration.
Q2: How can I quickly verify if my enzyme stock is active?
Before running a full experiment with expensive compounds, it's wise to perform a simple enzyme titration. This will confirm activity and help you determine the optimal amount of enzyme to use.
Caption: A simple workflow for titrating DNA gyrase to determine optimal enzyme concentration.
Expected Result: You should see a dose-dependent increase in the supercoiled DNA band, with the highest enzyme concentrations yielding almost exclusively the fast-migrating supercoiled form. The "0U" lane serves as your negative control and should show only the relaxed substrate.[2]
Category B: Inconsistent or Non-Reproducible Results
Q3: I'm getting different results between wells on the same plate and between experiments on different days. What's causing this variability?
Inconsistency is the bane of reliable data. The root cause is often subtle variations in experimental setup.
-
Pipetting Inaccuracy: Small volume reagents, especially the enzyme and test compounds, are prone to pipetting errors. Ensure your pipettes are calibrated. When preparing serial dilutions of inhibitors, mix thoroughly at each step.
-
Temperature Fluctuations: Enzyme kinetics are highly dependent on temperature. Ensure consistent incubation at 37°C. Using a water bath or a calibrated heat block is preferable to an air incubator. Avoid opening the incubator door frequently.
-
Reagent Instability: As mentioned, ATP and the enzyme itself can degrade over time. Using freshly thawed aliquots for each experiment is a critical step for reproducibility.
-
Solvent Effects: If testing inhibitors, the solvent (often DMSO) can inhibit gyrase activity, especially at final concentrations above 1-2%. It is crucial to run a "vehicle control" (reaction with solvent but no inhibitor) and ensure the final solvent concentration is identical across all wells.
Q4: My positive control inhibitor (e.g., Ciprofloxacin) isn't working. What should I check?
When a known standard fails, it casts doubt on the entire experiment. This is a critical validation point.
-
Inhibitor Potency and Solubility: Confirm the concentration and integrity of your inhibitor stock. Has it been stored correctly? Is it fully dissolved in the solvent? Some compounds can precipitate out of solution when diluted into aqueous assay buffer.
-
Enzyme Concentration: The level of inhibition is relative to the amount of active enzyme. If you add too much gyrase, you may need a much higher concentration of inhibitor to see an effect. This is another reason why titrating your enzyme is essential.[2]
-
Assay Sensitivity: For certain inhibitors, like quinolones, ATP can stimulate the formation of the cleavage complex they trap.[8] Ensure ATP is present in your reaction to see the maximal effect of these types of compounds.
Category C: Issues with Gel Interpretation
Q5: I see multiple bands in my lanes. How do I interpret them?
A typical gyrase assay gel can have several DNA species. Knowing what they are is key to interpretation.
-
Relaxed Substrate: This is your starting material, a slower-migrating band.
-
Supercoiled Product: The desired product, which migrates fastest due to its compact structure.[6]
-
Reaction Intermediates: A "ladder" of bands between the relaxed and fully supercoiled forms represents topoisomers with varying degrees of supercoiling. This is normal, especially in time-course experiments or with partial inhibition.
-
Nicked/Open-Circular DNA: This form has a single-strand break and migrates even slower than the relaxed form. It cannot be supercoiled.[11] Its presence in your substrate indicates nuclease contamination or harsh handling during plasmid prep.
-
Linear DNA: If you see a band migrating between the nicked and supercoiled forms, it could be linearized plasmid, a result of double-strand breaks. This indicates significant nuclease contamination.
Section 3: Standard Operating Protocol (SOP) for a Reproducible Gyrase Assay
This protocol is designed as a self-validating system by including essential controls.
Reagent Preparation
-
5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 32.5% (w/v) glycerol, 0.5 mg/mL albumin. Store in aliquots at -20°C.
-
Enzyme Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol. Store at -20°C.
-
Substrate: Relaxed pBR322 DNA at 0.5 mg/mL. Store at 4°C.
-
ATP: 10 mM ATP solution. Store in aliquots at -20°C.
Assay Procedure (30 µL Reaction Volume)
-
On ice, prepare a master mix for all reactions. For N+1 reactions, combine:
-
6 µL of 5X Assay Buffer
-
0.5 µL of Relaxed pBR322 (final conc: ~8.3 µg/mL)
-
3 µL of 10 mM ATP (final conc: 1 mM)
-
Water to a volume of 26 µL per reaction.
-
-
Aliquot 26 µL of the master mix into pre-chilled reaction tubes.
-
Add 1 µL of test compound/inhibitor dissolved in DMSO (or just DMSO for controls).
-
Add 3 µL of water or appropriate buffer for the "No Enzyme" control.
-
Thaw DNA gyrase on ice. Dilute the required amount in ice-cold Enzyme Dilution Buffer. Add 3 µL of diluted enzyme to all other tubes. (The optimal amount, e.g., 1 Unit, should be predetermined by titration).
-
Mix gently by flicking the tubes.
-
Incubate at 37°C for 60 minutes.
-
Stop the reaction by adding 30 µL of a 2X Stop Buffer/Loading Dye (e.g., GSTEB: Glycerol, SDS, Tris-HCl, EDTA, Bromophenol Blue) followed by 30 µL of Chloroform:Isoamyl alcohol (24:1). Vortex briefly and centrifuge.
-
Load 20-25 µL of the upper aqueous phase onto a 1% agarose gel containing an intercalating dye (e.g., Ethidium Bromide or SYBR Safe).
-
Run the gel until good separation is achieved (e.g., 80V for 1-2 hours).
-
Visualize the gel on a UV transilluminator. The supercoiled DNA band should be clearly separated from the relaxed DNA band.[12][13]
Essential Controls for Every Assay
-
No Enzyme Control: Master mix + buffer (no enzyme). Expected Result: Only relaxed DNA. Validates that supercoiling is enzyme-dependent.
-
No ATP Control: Master mix without ATP + enzyme. Expected Result: No supercoiling. Validates the reaction is ATP-dependent.[5]
-
Vehicle Control (e.g., 1% DMSO): Full reaction + solvent. Expected Result: Full supercoiling. Establishes the baseline for inhibition studies.
-
Positive Inhibitor Control: Full reaction + known inhibitor (e.g., Ciprofloxacin). Expected Result: Inhibition of supercoiling. Validates that the assay can detect inhibitors.
Section 4: FAQs
-
FAQ 1: Can I use a fluorescence-based plate reader assay instead of a gel? Yes, high-throughput assays based on fluorescence are common.[14][15][16] They often rely on the differential binding of an intercalating dye to supercoiled versus relaxed DNA or on triplex formation.[10][17] While faster, they can be prone to artifacts from fluorescent compounds. It is always recommended to validate hits from a fluorescence screen using the orthogonal agarose gel-based method.[14][15]
-
FAQ 2: My relaxed DNA substrate seems to have a lot of supercoiled DNA in it already. What should I do? Your substrate is not fully relaxed. This can happen if the relaxing enzyme (e.g., Topoisomerase I) was not active enough or the reaction was incomplete. A high background of supercoiled DNA will reduce your assay window and sensitivity. It is best to obtain or prepare a new batch of fully relaxed substrate.
-
FAQ 3: Can I use this assay for other topoisomerases like Topo IV? The principle is similar, but the substrate and reaction differ. Topoisomerase IV's primary role is decatenation, not supercoiling.[2] For Topo IV, you would typically use a catenated DNA substrate (kDNA) and look for the release of monomer circles.[11] While Topo IV can relax supercoiled DNA, using a supercoiling assay is not the standard method to measure its activity.[18]
References
-
Microbe Notes. (2023, August 3). DNA Gyrase- Definition, Structure, Reactions, Mechanisms. [Link]
-
ResearchGate. (n.d.). Validation of predicted DNA gyrase inhibitors. [Link]
-
ResearchGate. (n.d.). DNA gyrase behavior depends on a DNA substrate gyrase binding score. [Link]
-
ACS Publications. (2022, September 2). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. [Link]
-
National Center for Biotechnology Information. (n.d.). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. [Link]
-
ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. [Link]
-
Springer Nature. (n.d.). Electrophoretic Analysis of the DNA Supercoiling Activity of DNA Gyrase. [Link]
-
ResearchGate. (n.d.). The Role of GyrB in the DNA Cleavage-religation Reaction of DNA Gyrase: A Proposed Two Metal-ion Mechanism. [Link]
-
Oxford Academic. (2006, August 26). High-throughput assays for DNA gyrase and other topoisomerases. [Link]
-
Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents. [Link]
-
National Center for Biotechnology Information. (2006). High-throughput assays for DNA gyrase and other topoisomerases. [Link]
-
National Center for Biotechnology Information. (n.d.). Modulation of Gyrase-Mediated DNA Cleavage and Cell Killing by ATP. [Link]
-
National Center for Biotechnology Information. (2014, November 6). Role of chaperones and ATP synthase in DNA gyrase reactivation in Escherichia coli stationary-phase cells after nutrient addition. [Link]
-
American Society for Microbiology. (n.d.). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. [Link]
-
National Center for Biotechnology Information. (n.d.). DNA Supercoiling Catalyzed by Bacterial Gyrase. [Link]
-
ResearchGate. (2008, September). DNA gyrase: Structure and Function. [Link]
-
ResearchGate. (2006). High-throughput assays for DNA gyrase and other topoisomerases. [Link]
-
National Center for Biotechnology Information. (2020, January 17). Modulated control of DNA supercoiling balance by the DNA-wrapping domain of bacterial gyrase. [Link]
-
ResearchGate. (n.d.). DNA gyrase supercoiling assay using fluorescence and gel-based assays. [Link]
-
Genetic Education Inc. (2019, May 30). Part 2: Analysing and Interpreting (Agarose) Gel Electrophoresis Results. [Link]
-
National Center for Biotechnology Information. (n.d.). Plasmid DNA Supercoiling and Gyrase Activity in Escherichia coli Wild-Type and rpoS Stationary-Phase Cells. [Link]
-
YouTube. (2024, April 19). How Do You Read Gel Electrophoresis Results?. [Link]
-
National Center for Biotechnology Information. (n.d.). A strand-passage conformation of DNA gyrase is required to allow the bacterial toxin, CcdB, to access its binding site. [Link]
-
Base4. (2023, September 6). Troubleshooting Common Issues in DNA Sequencing. [Link]
-
QIAGEN. (n.d.). Plasmid DNA Purification Troubleshooting. [Link]
-
Genetic Education Inc. (2023, March 8). Common Issues in DNA/RNA Gel Electrophoresis and Troubleshooting. [Link]
Sources
- 1. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of chaperones and ATP synthase in DNA gyrase reactivation in Escherichia coli stationary-phase cells after nutrient addition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. microbenotes.com [microbenotes.com]
- 6. goldbio.com [goldbio.com]
- 7. geneticeducation.co.in [geneticeducation.co.in]
- 8. Modulation of Gyrase-Mediated DNA Cleavage and Cell Killing by ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. profoldin.com [profoldin.com]
- 11. topogen.com [topogen.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. High-throughput assays for DNA gyrase and other topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Modulated control of DNA supercoiling balance by the DNA-wrapping domain of bacterial gyrase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Stability of Halogenated Fluoroquinolones in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with halogenated fluoroquinolones. This guide is designed to provide in-depth, practical advice on the stability challenges associated with these compounds in solution. By understanding the underlying chemical principles and implementing robust experimental practices, you can ensure the integrity and reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs) - The Science Behind Fluoroquinolone Instability
This section addresses the fundamental questions regarding the stability of halogenated fluoroquinolones, providing the essential knowledge to anticipate and prevent common issues.
Q1: What are the primary drivers of degradation for halogenated fluoroquinolones in solution?
A1: The instability of halogenated fluoroquinolones in solution is primarily driven by three key factors: photodegradation, pH-dependent hydrolysis, and interactions with metal ions. These compounds are susceptible to degradation upon exposure to light, particularly UV-A radiation, which can lead to defluorination, hydroxylation, and decarboxylation.[1][2] The pH of the solution significantly influences both photodegradation pathways and hydrolytic stability, with different degradation products forming under neutral, acidic, or alkaline conditions.[1][3][4] Furthermore, the quinolone structure can chelate polyvalent metal ions, forming complexes that can alter their stability and reactivity.[5][6][7]
Q2: How does the chemical structure of a fluoroquinolone, particularly the halogen substituent, affect its stability?
A2: The type and position of the halogen atom on the fluoroquinolone scaffold play a crucial role in its stability profile. The carbon-fluorine bond is generally strong; however, photochemical reactions can induce heterolytic defluorination.[2] For instance, derivatives with a halogen atom at the C-8 position are known to be more photolabile and can exhibit higher phototoxicity.[8][9] Conversely, a methoxy group at the C-8 position has been shown to enhance photostability.[9] The specific substituents on the piperazine ring also influence reactivity, with secondary amines being more susceptible to reaction with chlorine compared to tertiary amines.[10][11]
Q3: What are the typical degradation products, and are they biologically active or toxic?
A3: Degradation of halogenated fluoroquinolones can result in a variety of products, including defluorinated, hydroxylated, and decarboxylated structures, as well as compounds with opened cyclic structures.[1][3] Importantly, some of these degradation products have been shown to retain or even exhibit enhanced antibacterial activity compared to the parent compound.[1][12] This has significant implications for experimental results and environmental impact assessments. Furthermore, some photoproducts may exhibit increased cytotoxicity.[9]
Q4: Can reactive oxygen species (ROS) contribute to the degradation of fluoroquinolones?
A4: Yes, reactive oxygen species (ROS) can play a role in the degradation of fluoroquinolones.[13] Some fluoroquinolones can induce the formation of ROS, such as singlet oxygen and superoxide anions, particularly under photolytic conditions, which can contribute to their degradation and are also implicated in their phototoxic effects.[14] Advanced oxidation processes (AOPs) that generate potent oxidizing radicals like hydroxyl radicals are effective in degrading these compounds.[15]
Section 2: Troubleshooting Guide - Practical Solutions for Your Experiments
This section provides actionable troubleshooting advice for common stability-related issues encountered during experimental work.
Issue 1: Inconsistent or lower-than-expected potency of my fluoroquinolone solution.
Possible Cause: Degradation of the compound due to improper storage or handling.
Troubleshooting Steps:
-
Review Storage Conditions:
-
Temperature: For short-term storage (up to 24 hours), refrigeration at 4°C is generally suitable for most fluoroquinolones in solution.[16] For longer-term storage, freezing at -20°C or -80°C is recommended, although some degradation may still occur over extended periods (e.g., 30 days).[16] Avoid repeated freeze-thaw cycles, as this can accelerate degradation.[16]
-
Light Exposure: Fluoroquinolone solutions are highly susceptible to photodegradation.[17] Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[18][19] Even brief exposure to room light can initiate degradation.[17]
-
-
Verify Solvent and pH:
-
The pH of the solution is critical. Fluoroquinolones exhibit varying stability across the pH range.[4][20] Prepare your solutions in a buffer system that maintains a pH where the specific fluoroquinolone is most stable. Consult the manufacturer's data sheet or relevant literature for the optimal pH range for your compound. For instance, ciprofloxacin solutions have been shown to be stable for up to 30 days in 5% dextrose in water (D5W) or 0.9% normal saline (NS).[18]
-
-
Assess for Contaminants:
-
Metal Ions: The presence of polyvalent metal ions (e.g., Ca²⁺, Mg²⁺, Al³⁺, Cu²⁺, Fe³⁺) in your solvent or from your container can lead to the formation of fluoroquinolone-metal complexes.[5][6][7][21] This complexation can alter the compound's stability and bioavailability. Use high-purity water and glassware to minimize metal ion contamination.
-
Workflow for Investigating Potency Loss
Caption: Workflow for troubleshooting potency loss of fluoroquinolone solutions.
Issue 2: Appearance of unknown peaks in my chromatogram during analysis.
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
Control for Light Exposure During Sample Preparation and Analysis:
-
Perform all sample dilutions and transfers in a dimly lit environment or under yellow light.
-
Use amber autosampler vials or wrap clear vials in foil.
-
Minimize the time the sample sits in the autosampler before injection.
-
-
Evaluate pH Effects:
-
The pH of the mobile phase can influence the stability of the analyte during chromatographic analysis. Ensure the mobile phase pH is compatible with the fluoroquinolone's stability profile. A study on sitafloxacin showed that photodegradation rates were higher in neutral solutions compared to acidic or alkaline ones.[20]
-
-
Characterize Unknown Peaks:
-
Employ High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to identify the mass of the unknown peaks.[3][22] This information, along with knowledge of common degradation pathways (defluorination, hydroxylation, etc.), can help in elucidating the structures of the degradation products.
-
Experimental Protocol: Stability Testing by HPLC
-
Solution Preparation: Prepare a stock solution of the halogenated fluoroquinolone at a known concentration in a suitable solvent and buffer system.
-
Stress Conditions: Aliquot the stock solution into separate, sealed vials. Expose the vials to various stress conditions:
-
Photostability: Expose to a controlled light source (e.g., UVA lamp) for defined periods. Include a dark control stored at the same temperature.
-
pH Stability: Adjust the pH of aliquots to acidic (e.g., pH 3), neutral (pH 7), and alkaline (e.g., pH 9) conditions. Store at a constant temperature.
-
Thermal Stability: Store aliquots at elevated temperatures (e.g., 40°C, 60°C) and refrigerated conditions (4°C).
-
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each vial.
-
HPLC Analysis: Analyze the samples using a validated, stability-indicating HPLC method. The method should be able to separate the parent drug from its degradation products. A C18 column is often used.[3]
-
Data Evaluation: Quantify the amount of the parent drug remaining and the formation of any degradation products over time.
Issue 3: Poor aqueous solubility of the fluoroquinolone.
Possible Cause: Intrinsic properties of the compound and pH of the solvent.
Troubleshooting Steps:
-
pH Adjustment: The solubility of fluoroquinolones is highly pH-dependent due to their amphoteric nature, possessing both a carboxylic acid and a basic amine group.[18] Adjusting the pH of the aqueous solution can significantly improve solubility. For many fluoroquinolones, solubility is higher in acidic or alkaline conditions compared to their isoelectric point. Initial dissolution in a small amount of acidic or basic solution before diluting with the final buffer can be effective.[3]
-
Use of Co-solvents: If pH adjustment is not sufficient or desirable for the experimental design, the use of a small percentage of a water-miscible organic co-solvent (e.g., DMSO, ethanol) may be considered. However, the effect of the co-solvent on the stability and biological activity of the fluoroquinolone must be validated.
Section 3: Data Summaries and Visual Guides
Table 1: Factors Influencing Halogenated Fluoroquinolone Stability in Solution
| Factor | Effect on Stability | Key Considerations | Mitigation Strategies |
| Light (UV-A) | High potential for photodegradation, leading to defluorination, hydroxylation, and other modifications.[1][2][17] | Even short exposure to ambient light can initiate degradation.[17] Structural features, like an 8-halogen substituent, can increase photosensitivity. | Store solutions in amber containers or wrapped in foil.[18] Work in a dimly lit environment. |
| pH | Significantly influences both photodegradation and hydrolysis rates.[1][23] The number and type of degradation products can vary with pH.[3] | Each fluoroquinolone has a specific pH range of maximum stability. | Prepare and store solutions in a validated buffer system at the optimal pH. |
| Temperature | Higher temperatures generally accelerate degradation kinetics. | Stability is significantly reduced at elevated temperatures. | Store solutions at recommended temperatures (refrigerated or frozen).[16] Avoid repeated freeze-thaw cycles.[16] |
| Metal Ions | Can form complexes with fluoroquinolones, altering their stability, solubility, and bioavailability.[5][6][7] | Divalent and trivalent cations (e.g., Ca²⁺, Mg²⁺, Al³⁺, Cu²⁺) are particularly problematic.[6][7] | Use high-purity water and acid-washed glassware. Avoid co-administration with antacids or mineral supplements in biological assays. |
| Reactive Oxygen Species (ROS) | Can contribute to oxidative degradation of the fluoroquinolone molecule.[13] | Can be generated photochemically or through other chemical processes in the solution.[14] | Degas solvents to remove dissolved oxygen. Consider the addition of antioxidants if compatible with the experimental design. |
| Presence of Chlorine | Can react with the piperazine ring, leading to degradation.[10][11] | Secondary amines on the piperazine ring are more reactive than tertiary amines.[10] | Avoid using chlorinated tap water for solution preparation. Use high-purity, deionized water. |
Primary Degradation Pathways of Halogenated Fluoroquinolones
Caption: Key factors influencing the degradation of halogenated fluoroquinolones in solution.
By understanding these stability issues and implementing the recommended troubleshooting and handling procedures, you can significantly improve the quality and reliability of your research involving halogenated fluoroquinolones.
References
-
Vione, D., et al. (2022). Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures. Environmental Science and Pollution Research International, 29(10), 13941–13962. [Link]
-
Sturini, M., et al. (2012). Photodegradation of Fluoroquinolones in Surface Water and Antimicrobial Activity of the Photoproducts. Water Research, 46(17), 5575–5582. [Link]
-
Sturini, M., et al. (2022). Current advances on the photocatalytic degradation of fluoroquinolones: photoreaction mechanism and environmental application. Photochemical & Photobiological Sciences, 21, 899–912. [Link]
-
Ferreira, M., et al. (2020). Fluoroquinolone-Transition Metal Complexes: A Strategy to Overcome Bacterial Resistance. Molecules, 25(22), 5486. [Link]
-
Tiefenbacher, E. M., et al. (1994). Photodegradation of some quinolones used as antimicrobial therapeutics. Journal of Pharmaceutical Sciences, 83(4), 463–467. [Link]
-
Vione, D., et al. (2022). Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment. ProQuest. [Link]
-
Urbaniak, B., & Kokot, Z. J. (2009). Analysis of the factors that significantly influence the stability of fluoroquinolone-metal complexes. Analytica Chimica Acta, 647(1), 54–59. [Link]
-
Li, Y., et al. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Molecules, 29(6), 1243. [Link]
-
Maia, A. S., et al. (2014). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1333, 87–98. [Link]
-
Urbaniak, B., & Kokot, Z. J. (2009). Analysis of the factors that significantly influence the stability of fluoroquinolone–metal complexes. Scilit. [Link]
-
Maia, A. S., et al. (2014). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. Ciência-UCP. [Link]
-
Balasubramanian, G., et al. (2021). Hydrolysis of antibiotics under different pH conditions. ResearchGate. [Link]
-
Bridle, T., et al. (2021). Effects of Magnesium, Calcium, and Aluminum Chelation on Fluoroquinolone Absorption Rate and Bioavailability: A Computational Study. Molecular Pharmaceutics, 18(10), 3848–3858. [Link]
-
Romero, M. J., et al. (2020). Influence of fluorine atoms on reactive oxygen species-mediated degradation of ophthalmic fluoroquinolones: Kinetic and cytotoxicity studies. CONICET. [Link]
-
Sciscenko, I., et al. (2021). Understanding the Role of Complexation of Fluoroquinolone and β-Lactam Antibiotics with Iron (III) on the Photodegradation under Solar Light and UVC Light. Molecules, 26(15), 4441. [Link]
-
Goswami, M., et al. (2011). Involvement of Reactive Oxygen Species in the Action of Ciprofloxacin against Escherichia coli. Antimicrobial Agents and Chemotherapy, 55(8), 3697–3702. [Link]
-
García, M. T., et al. (2019). Reactive Oxygen Species Production Is a Major Factor Directing the Postantibiotic Effect of Fluoroquinolones in Streptococcus pneumoniae. Antimicrobial Agents and Chemotherapy, 63(8), e00737-19. [Link]
-
Zhang, W., et al. (2025). Fluoroquinolone antibiotics trigger selective oxidation in the trace-Cu(II)/peroxydisulfate system: The synergistic effect of dual reactive sites in chemical structure. Journal of Hazardous Materials, 485, 136819. [Link]
-
Sultan, N., & Rizvi, S. A. A. (2018). Analytical methods for the determination of fluoroquinolones in pharmaceutical preparations, biological fluids and degraded solutions. ResearchGate. [Link]
-
Belal, F., et al. (2011). Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: a review. OUCI. [Link]
-
Li, Y., et al. (2017). Effect of various storage conditions on the stability of quinolones in raw milk. Food Additives & Contaminants: Part A, 34(1), 51–59. [Link]
-
Trépanier, P., & Williamson, D. (2012). Stability of Ciprofloxacin in Polyvinylchloride Minibags. The Canadian Journal of Hospital Pharmacy, 65(4), 284–290. [Link]
-
Dodd, M. C., et al. (2005). Interactions of Fluoroquinolone Antibacterial Agents with Aqueous Chlorine: Reaction Kinetics, Mechanisms, and Transformation Pathways. Environmental Science & Technology, 39(18), 7065–7076. [Link]
-
Hori, Y., et al. (2002). New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1. Antimicrobial Agents and Chemotherapy, 46(7), 2130–2136. [Link]
-
Lemaire, S., et al. (2011). Contrasting Effects of Acidic pH on the Extracellular and Intracellular Activities of the Anti-Gram-Positive Fluoroquinolones Moxifloxacin and Delafloxacin against Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 55(7), 3220–3226. [Link]
-
Tan, G. H., et al. (2023). FLUOROQUINOLONE RESIDUES IN FOOD: OCCURRENCE AND ANALYTICAL METHODS - A MINI REVIEW FROM 2000 TO 2022. Malaysian Journal of Analytical Sciences, 27(3), 533–551. [Link]
-
Umezawa, K., et al. (1992). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy, 36(8), 1715–1719. [Link]
-
Pharmacon Corp. (2008). Recommended Minimum Medication Storage Parameters. Pharmacon Corp. [Link]
-
Dodd, M. C., et al. (2005). Interactions of Fluoroquinolone Antibacterial Agents with Aqueous Chlorine: Reaction Kinetics, Mechanisms, and Transformation Pathways. ResearchGate. [Link]
-
NUH Pharmacy. (2018). How to Prepare, Administer and Store Oral Liquid Antibiotics. National University Hospital. [Link]
-
Ziegler, L. G., et al. (2021). pH-dependence of hydrolysis rate k(A, B) and half-life time t1/2(C, D)... ResearchGate. [Link]
-
Araki, T., et al. (2002). Photochemical behavior of sitafloxacin, fluoroquinolone antibiotic, in an aqueous solution. Chemical & Pharmaceutical Bulletin, 50(2), 229–234. [Link]
-
Paim, C. S., et al. (2016). Evaluation of the influence of fluoroquinolone chemical structure on stability: Forced degradation and in silico studies. ResearchGate. [Link]
-
Unknown. (n.d.). Guidelines of Stability of Medications After Opening and Dilution. Scribd. [Link]
-
Zhang, Y., et al. (2022). The Research Status, Potential Hazards and Toxicological Mechanisms of Fluoroquinolone Antibiotics in the Environment. International Journal of Molecular Sciences, 23(19), 11855. [Link]
-
Aldred, K. J., et al. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 4(11), a015320. [Link]
-
Sari, Y., et al. (2024). The Physical Stability of Ciprofloxacin and Levofloxacin Parenteral Dosage Forms in the Polypropylene Plastic Container. Impactfactor. [Link]
-
Rodriguez-Caceres, K. M., et al. (2010). Stability of fluoroquinolone antibiotics in river water samples and in octadecyl silica solid-phase extraction cartridges. Scilit. [Link]
-
Jones, R. N., & Sporn, J. (2003). Factors Influencing Fluoroquinolone Resistance. Emerging Infectious Diseases, 9(10), 1341. [Link]
-
Lode, H. (2002). Maintaining Fluoroquinolone Class Efficacy: Review of Influencing Factors. The Journal of Clinical Pharmacology, 42(12), 1318–1327. [Link]
Sources
- 1. Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures - ProQuest [proquest.com]
- 4. Contrasting Effects of Acidic pH on the Extracellular and Intracellular Activities of the Anti-Gram-Positive Fluoroquinolones Moxifloxacin and Delafloxacin against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluoroquinolone-Transition Metal Complexes: A Strategy to Overcome Bacterial Resistance [mdpi.com]
- 6. Analysis of the factors that significantly influence the stability of fluoroquinolone-metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Magnesium, Calcium, and Aluminum Chelation on Fluoroquinolone Absorption Rate and Bioavailability: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Photodegradation of fluoroquinolones in surface water and antimicrobial activity of the photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Influence of fluorine atoms on reactive oxygen species-mediated degradation of ophthalmic fluoroquinolones: Kinetic and cytotoxicity studies - CONICET [bicyt.conicet.gov.ar]
- 14. Involvement of Reactive Oxygen Species in the Action of Ciprofloxacin against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Effect of various storage conditions on the stability of quinolones in raw milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Photodegradation of some quinolones used as antimicrobial therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Stability of Ciprofloxacin in Polyvinylchloride Minibags - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pharmaconconsulting.com [pharmaconconsulting.com]
- 20. Photochemical behavior of sitafloxacin, fluoroquinolone antibiotic, in an aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Ciprofloxacin and its 7-Chloro-Derivative: A Technical Guide for Researchers
This guide provides an in-depth comparative analysis of the widely-used fluoroquinolone antibiotic, ciprofloxacin, and its 7-chloro-derivative, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. This chloro-derivative, a key intermediate in the synthesis of ciprofloxacin, offers a compelling case study in understanding the structure-activity relationships (SAR) that govern the efficacy and safety of fluoroquinolone antibiotics.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple product comparison to explore the fundamental chemical and biological differences between these two molecules, supported by established principles of medicinal chemistry and detailed experimental protocols for independent verification.
Introduction: The Significance of the C-7 Position in Fluoroquinolones
Ciprofloxacin is a second-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, repair, and recombination.[3] The chemical structure of ciprofloxacin is characterized by a quinolone core with a cyclopropyl group at the N-1 position, a fluorine atom at C-6, a carboxylic acid at C-3, and a piperazine ring at the C-7 position.[4]
The substituent at the C-7 position is a critical determinant of the antibacterial spectrum and potency of fluoroquinolones.[5][6] The piperazine moiety in ciprofloxacin is known to be crucial for its potent activity against a wide range of pathogens. In contrast, the 7-chloro-derivative, where this piperazine ring is replaced by a chlorine atom, represents a significant structural modification. This guide will dissect the implications of this change on the molecule's expected biological activity.
Molecular Structures and Physicochemical Properties
A fundamental comparison begins with the molecular structures and resulting physicochemical properties of ciprofloxacin and its 7-chloro-derivative.
| Feature | Ciprofloxacin | 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | Reference(s) |
| Molecular Formula | C₁₇H₁₈FN₃O₃ | C₁₃H₉ClFNO₃ | [4][7] |
| Molecular Weight | 331.34 g/mol | 281.67 g/mol | [4][7] |
| Key Structural Difference | Piperazine ring at C-7 | Chlorine atom at C-7 | [4][8] |
| Synonyms | - | Fluoroquinolonic acid, Q-Acid | [7][8] |
The replacement of the basic piperazine ring with a single chloro substituent significantly alters the molecule's size, polarity, and potential for intermolecular interactions. This structural divergence is the primary determinant of the anticipated differences in their biological profiles.
Comparative Analysis of Biological Activity
Antimicrobial Activity: A Tale of Two Substituents
The piperazine ring at the C-7 position of ciprofloxacin is instrumental in its broad-spectrum antibacterial activity. It contributes to the drug's penetration into bacterial cells and its interaction with the target enzymes, DNA gyrase and topoisomerase IV. The substitution of this crucial moiety with a chlorine atom is expected to drastically reduce antimicrobial potency.
One study on a different 7-chloro-fluoroquinolone derivative, 7-(3-Chlorophenylamino)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, did show good activity against Gram-positive bacteria.[9] However, this molecule retains a substituted amino group at the C-7 position, which is structurally more similar to the piperazine ring than a simple chloro group.
Expected Outcome: 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid is anticipated to have significantly weaker antibacterial activity compared to ciprofloxacin against a broad range of bacteria.
Pharmacokinetic Profile: The Impact of Lipophilicity and Transport
The physicochemical properties of a drug heavily influence its absorption, distribution, metabolism, and excretion (ADME). The piperazine group in ciprofloxacin imparts a degree of hydrophilicity, which is balanced with the lipophilicity of the quinolone core, contributing to its favorable pharmacokinetic profile.[10][11][12] The replacement with a chlorine atom would increase the lipophilicity of the molecule, potentially altering its solubility, membrane permeability, and interaction with drug transporters and metabolizing enzymes.
Expected Outcome: The pharmacokinetic profile of the 7-chloro-derivative is likely to differ significantly from that of ciprofloxacin, potentially leading to altered absorption and distribution characteristics. However, as it is not developed as a drug, detailed pharmacokinetic data is unavailable.
Toxicological Profile: A Focus on Cytotoxicity
Fluoroquinolones can exhibit off-target effects, and their cytotoxicity is an important consideration in drug development.[13] Some studies have explored the cytotoxic potential of novel fluoroquinolone derivatives.[14][15][16] The interaction of the C-7 substituent with human cells and their enzymes can influence the toxicity profile.
Expected Outcome: The cytotoxicity of the 7-chloro-derivative would need to be experimentally determined. While some fluoroquinolone derivatives have shown cytotoxic effects, it is difficult to predict the precise toxicological profile of this specific intermediate without empirical data.[17]
Experimental Protocols for Comparative Analysis
To facilitate direct comparison and validate the hypotheses derived from SAR, the following standardized experimental protocols are provided.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[18][19][20][21]
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in a significant reduction in bacterial viability (MBC).
Materials:
-
Ciprofloxacin and 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
-
Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Workflow:
Caption: Workflow for MIC and MBC determination.
Cytotoxicity Assessment using the MTT Assay
This protocol is a widely accepted method for assessing cell viability and cytotoxicity.[22][23][24][25]
Objective: To evaluate the cytotoxic effect of the test compounds on a mammalian cell line.
Materials:
-
Human cell line (e.g., HepG2 - human liver cancer cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
Test compounds (Ciprofloxacin and its 7-chloro-derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
This technical guide provides a comparative framework for understanding the structural and functional differences between ciprofloxacin and its 7-chloro-derivative. Based on established structure-activity relationships, the replacement of the C-7 piperazine ring with a chlorine atom is predicted to lead to a significant reduction in antibacterial efficacy.
The provided experimental protocols offer a standardized approach for researchers to empirically test these hypotheses and generate robust comparative data. Such studies are invaluable for advancing our understanding of fluoroquinolone chemistry and for the rational design of new antibacterial agents with improved efficacy and safety profiles. Future research should focus on the direct experimental comparison of these and other key intermediates to further elucidate the nuanced contributions of each structural moiety to the overall biological activity of this important class of antibiotics.
References
- Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15.
- FLUOROQUINOLONE ANTIBACTERIALS: A REVIEW ON CHEMISTRY, MICROBIOLOGY AND THERAPEUTIC PROSPECTS. Journal of the Turkish Chemical Society, Section A: Chemistry.
- Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Rasayan Journal of Chemistry.
- Antimicrobial activity of fluoroquinolones and other antibiotics on 1116 clinical gram-positive and gram-negative isol
- Application Notes and Protocols for Evaluating the Cytotoxicity of New Antibacterial Agents. Benchchem.
- 7-(3-Chlorophenylamino)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid. MDPI.
- Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis.
- M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
- Structural Characterization of the Millennial Antibacterial (Fluoro)
- Spectrum and antimicrobial activities of fluoroquinolone based on their generations.
- MTT Assay Protocol for Cell Viability and Prolifer
- Novel fluoroquinolone analogs as anticancer agents. News-Medical.Net.
- Fluoroquinolones effectiveness. (A) - Comparison of cytotoxic...
- The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PubMed Central.
- Cytotoxicity MTT Assay Protocols and Methods.
- Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ. ACS Omega.
- Structure—activity and structure—side-effect relationship for the quinolone antibacterials.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- MTT assay protocol. Abcam.
- 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.
- Influence of fluoroquinolones on viability of Balb/c 3T3 and HepG2 cells. Semantic Scholar.
- Structure-activity relationships of the fluoroquinolones. ASM Journals.
- Pharmacokinetic data of fluoroquinolones
- Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. PubMed.
- Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates
- Pharmacokinetics and Pharmacodynamics of Newer Fluoroquinolones. JSTOR.
- Microbiology guide to interpreting minimum inhibitory concentr
- Structure-activity relationships of the fluoroquinolones. PubMed Central.
- The pharmacokinetics and tissue penetr
- Ciprofloxacin, a quinolone carboxylic acid compound active against aerobic and anaerobic bacteria. PubMed Central.
- Structure-activity and structure-side-effect relationships for the quinolone antibacterials. PubMed.
- Fluoroquinolones. MSD Manual Professional Edition.
- Pharmacokinetics and Pharmacodynamics of Newer Fluoroquinolones. PubMed.
- Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids. MDPI.
- CLSI: Clinical & Laboratory Standards Institute.
- Ciprofloxacin. PubChem.
- 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. Sigma-Aldrich.
- M100 | Performance Standards for Antimicrobial Susceptibility Testing.
- MIC determination of fusidic acid and of ciprofloxacin using multidisk diffusion tests. PubMed.
- 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. ChemicalBook.
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. Antimicrobial activity of fluoroquinolones and other antibiotics on 1,116 clinical gram-positive and gram-negative isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluoroquinolone antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Structure-activity and structure-side-effect relationships for the quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid 96 86393-33-1 [sigmaaldrich.com]
- 8. 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | 86393-33-1 [chemicalbook.com]
- 9. 7-(3-Chlorophenylamino)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid [mdpi.com]
- 10. The pharmacokinetics and tissue penetration of the fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluoroquinolones - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 12. Pharmacokinetics and pharmacodynamics of newer fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. researchgate.net [researchgate.net]
- 17. Influence of fluoroquinolones on viability of Balb/c 3T3 and HepG2 cells | Semantic Scholar [semanticscholar.org]
- 18. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 19. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Clinical & Laboratory Standards Institute | CLSI [clsi.org]
- 21. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 25. clyte.tech [clyte.tech]
A Senior Application Scientist's Guide to the Cross-Reactivity of Anti-Ciprofloxacin Antibodies with Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of antibiotic residue analysis and therapeutic drug monitoring, the specificity of an immunoassay is paramount. For fluoroquinolones like ciprofloxacin, whose structural analogs are also in wide clinical and veterinary use, an antibody's ability to distinguish the target from related compounds is the bedrock of reliable quantification. This guide provides an in-depth comparison of the cross-reactivity profiles of anti-ciprofloxacin antibodies, supported by experimental frameworks and data to inform assay development and selection.
The Imperative of Specificity: Ciprofloxacin and its Analogs
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic widely used to treat bacterial infections.[1] Its efficacy is rooted in the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.[2] However, the therapeutic and agricultural ecosystems are populated by a family of structurally similar fluoroquinolones, including norfloxacin, enrofloxacin (which metabolizes to ciprofloxacin), ofloxacin, and sarafloxacin.[3][4]
The structural backbone of these molecules is nearly identical, with variations occurring primarily at the R1 and R7 positions of the quinolone ring.[4][5] It is these subtle molecular differences that an effective antibody must recognize. An antibody with high cross-reactivity may be suitable for broad-spectrum screening of total fluoroquinolone residues but is inadequate for specific quantification of ciprofloxacin, leading to overestimated results and potentially flawed clinical or safety assessments.[4][6]
The Structural Basis of Cross-Reactivity
The interaction between an antibody's paratope and an antigen's epitope is a precise, three-dimensional lock-and-key mechanism. For small molecules (haptens) like ciprofloxacin, the entire molecule effectively acts as the epitope. Cross-reactivity occurs when an analog is sufficiently similar in shape and chemical properties to bind to the antibody, albeit often with a lower affinity. The cyclopropyl group at the N1 position and the piperazine ring at the C7 position are critical recognition sites for many anti-ciprofloxacin antibodies.[4][6]
Caption: Core fluoroquinolone structure and key substitutions in common analogs.
Quantifying Cross-Reactivity: The Competitive ELISA Framework
The gold standard for assessing antibody specificity for small molecules is the competitive Enzyme-Linked Immunosorbent Assay (cELISA) .[3][7] This format is ideal because it measures the ability of a free analyte (ciprofloxacin or its analog) in a sample to compete with a fixed amount of labeled or immobilized antigen for a limited number of antibody binding sites.
Principle of Competitive ELISA
In an indirect cELISA, a ciprofloxacin-protein conjugate (e.g., Ciprofloxacin-HSA) is coated onto a microtiter plate.[1][7] The sample, containing the unknown amount of free ciprofloxacin or analog, is then added simultaneously with a specific anti-ciprofloxacin antibody. The free drug competes with the coated drug for antibody binding. After an incubation period, unbound reagents are washed away. A secondary antibody conjugated to an enzyme (like HRP) is added, which binds to the primary antibody captured on the plate. Finally, a substrate is added, and the resulting color development is measured. The signal intensity is inversely proportional to the concentration of free drug in the sample.[8]
Caption: Workflow for an indirect competitive ELISA to assess cross-reactivity.
Calculation of Cross-Reactivity
Cross-reactivity (CR%) is quantified by comparing the concentration of an analog required to cause 50% inhibition of the maximal signal (IC50) to the IC50 of the target analyte, ciprofloxacin.[9][10]
Formula: CR (%) = (IC50 of Ciprofloxacin / IC50 of Analog) x 100
A high CR% indicates that the antibody binds the analog strongly, while a low percentage signifies higher specificity for ciprofloxacin.
Comparative Data: Anti-Ciprofloxacin Antibody Performance
The cross-reactivity profile is unique to each antibody clone (for monoclonal antibodies) or antiserum batch (for polyclonal antibodies).[11][12] It is critical to consult the specific datasheet for the antibody in use. The following table summarizes representative cross-reactivity data from published studies.
| Analog | Typical Structural Difference (from Ciprofloxacin) | Representative Cross-Reactivity (%) with Anti-Ciprofloxacin Ab | Reference |
| Ciprofloxacin | Target Analyte | 100 | - |
| Enrofloxacin | N-ethyl group on piperazine ring | 80 - 120% | [3][13] |
| Norfloxacin | Ethyl group at N1 (vs. cyclopropyl) | 50 - 90% | [4][14] |
| Sarafloxacin | Fluorophenyl group at N1 | < 10% | [4] |
| Ofloxacin | Fused ring at N1, methyl on piperazine | < 20% | [4] |
| Danofloxacin | Different piperazine substitute | ~30-50% | [6] |
| Difloxacin | Fluorophenyl group at N1 | < 5% | [4] |
Interpretation:
-
High Cross-Reactivity (>80%): Antibodies often show very high cross-reactivity with Enrofloxacin . This is expected, as enrofloxacin is a pro-drug that is metabolized into ciprofloxacin in animals.[3] An assay using such an antibody would effectively measure the sum of both compounds.
-
Moderate Cross-Reactivity (20-80%): Norfloxacin and Danofloxacin often show significant cross-reactivity due to the conserved piperazine ring at C7, a key recognition site.[14]
-
Low Cross-Reactivity (<20%): Analogs with bulky or significantly different substituents at the N1 position, like the fluorophenyl group in Sarafloxacin and Difloxacin , are typically poorly recognized by anti-ciprofloxacin antibodies.[4][15]
Experimental Protocol: Determination of IC50 and Cross-Reactivity via cELISA
This protocol provides a self-validating framework for assessing the cross-reactivity of a new anti-ciprofloxacin antibody.
A. Reagent Preparation
-
Coating Buffer: 0.1 M Carbonate-Bicarbonate buffer, pH 9.6.
-
Wash Buffer (PBST): Phosphate-Buffered Saline (PBS) with 0.05% Tween-20.
-
Blocking Buffer: 2% non-fat dry milk or Ovalbumin (OVA) in PBS.[7]
-
Assay Buffer: PBS with 0.1% BSA.
-
Ciprofloxacin & Analog Standards: Prepare stock solutions (e.g., 1 mg/mL in a suitable solvent like dilute NaOH or DMSO) and create a serial dilution series in Assay Buffer (e.g., from 1000 ng/mL down to 0.1 ng/mL).
-
Primary Antibody: Dilute the anti-ciprofloxacin antibody in Assay Buffer to the optimal concentration determined by checkerboard titration.
-
Secondary Antibody: Dilute HRP-conjugated secondary antibody (e.g., Goat Anti-Rabbit-HRP) in Assay Buffer as recommended by the manufacturer.[3]
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine) solution.
-
Stop Solution: 2 M H₂SO₄.
B. ELISA Procedure
-
Coating: Add 100 µL/well of Ciprofloxacin-HSA conjugate (optimized concentration, e.g., 1-2 µg/mL in Coating Buffer) to a 96-well microtiter plate. Incubate overnight at 4°C.[1]
-
Washing: Discard the coating solution and wash the plate 3 times with 250 µL/well of PBST.
-
Blocking: Add 200 µL/well of Blocking Buffer. Incubate for 1-2 hours at 37°C. This step is critical to prevent non-specific binding of antibodies to the plate surface.[7]
-
Washing: Repeat the wash step as in B.2.
-
Competitive Reaction:
-
Add 50 µL/well of each standard dilution (Ciprofloxacin and each analog) in duplicate.
-
Add 50 µL/well of the diluted primary antibody to all wells.
-
Incubate for 30-60 minutes at 37°C.[3]
-
-
Washing: Repeat the wash step as in B.2.
-
Secondary Antibody Incubation: Add 100 µL/well of the diluted HRP-conjugated secondary antibody. Incubate for 30 minutes at 37°C.
-
Washing: Repeat the wash step as in B.2, but increase to 5 washes to ensure low background.
-
Signal Development: Add 100 µL/well of TMB substrate. Incubate in the dark at room temperature for 15 minutes.
-
Stopping Reaction: Add 50 µL/well of Stop Solution. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance at 450 nm within 15 minutes.
C. Data Analysis
-
Calculate the average absorbance for each duplicate.
-
Determine the percentage of binding for each standard concentration relative to the zero-standard (B₀) well: % Binding = (Absorbance_standard / Absorbance_B₀) x 100.
-
Plot the % Binding versus the log of the concentration for ciprofloxacin and each analog.
-
Use a four-parameter logistic regression to fit the curves and determine the IC50 value for each compound.
-
Calculate the CR% for each analog using the formula provided in Section 2.
Conclusion and Implications
The cross-reactivity of an anti-ciprofloxacin antibody is not a flaw but a defining characteristic that dictates its application. Antibodies with broad specificity for enrofloxacin and norfloxacin are excellent tools for screening total fluoroquinolone residues in food safety applications.[3][14] Conversely, for therapeutic drug monitoring or specific pharmacokinetic studies, a highly specific monoclonal antibody with minimal cross-reactivity to other fluoroquinolones is essential.[12][16]
Researchers must rigorously validate their immunoassays by characterizing the cross-reactivity profile against all relevant analogs expected in their samples. This ensures data integrity and allows for the confident interpretation of results, whether the goal is broad-spectrum detection or precise, specific quantification.
References
-
Development of an Indirect Competitive ELISA for Ciprofloxacin Residues in Food Animal Edible Tissues. Journal of Agricultural and Food Chemistry - ACS Publications. [Link]
-
Development of an Indirect Competitive ELISA for Ciprofloxacin Residues in Food Animal Edible Tissues. ACS Publications. [Link]
-
Development of an indirect competitive ELISA for simultaneous detection of enrofloxacin and ciprofloxacin. National Institutes of Health (NIH). [Link]
-
Development of an indirect competitive ELISA for simultaneous detection of enrofloxacin and ciprofloxacin. Academax. [Link]
-
Ciprofloxacin and Clinafloxacin Antibodies for an Immunoassay of Quinolones: Quantitative Structure–Activity Analysis of Cross-Reactivities. National Institutes of Health (NIH). [Link]
-
The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers. MDPI. [Link]
-
Comparative molecular structures of ciprofloxacin and ester derivatives. ResearchGate. [Link]
-
Matrix Effects in Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry Antibiotic Multi-Detection Methods in Food Products with Animal Origins. Scilit. [Link]
-
Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]
-
Ciprofloxacin and Clinafloxacin Antibodies for an Immunoassay of Quinolones: Quantitative Structure–Activity Analysis of Cross-Reactivities. ResearchGate. [Link]
-
Assessing the matrix effects of pigmented and non-pigmented salmon during multi-residue antibiotic analysis with liquid chromatography coupled to tandem mass spectrometry. bioRxiv. [Link]
-
The cross-reactivity values of the fluoroquinolone compounds in the studied systems. ResearchGate. [Link]
-
Fluoroquinolone cross-reactivity occurred in 10% of cases. Vizient Pharmacy Program. [Link]
-
Matrix Effects in Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry Antibiotic Multi-Detection Methods in Food Products with Animal Origins. ResearchGate. [Link]
-
Cross-reactivity - Wikipedia. Wikipedia. [Link]
-
Trace Analysis of Multiclass Antibiotics in Food Products by Liquid Chromatography-Tandem Mass Spectrometry: Method Development. ResearchGate. [Link]
-
Cross immediate hypersensitivity between ciprofloxacin and levofloxacin: a case report and literature review. Chula Digital Collections. [Link]
-
Ciprofloxacin analogues: Significance and symbolism. Consensus. [Link]
-
Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. PubMed Central. [Link]
-
Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. ACS Publications. [Link]
-
Antibodies to the quinolones and fluoroquinolones for the development of generic and specific immunoassays for detection of these residues in animal products. Europe PMC. [Link]
-
Ciprofloxacin (Zwitterion, Chloride, and Sodium Forms): Experimental and DFT Characterization by Vibrational and Solid-State NMR Spectroscopies. PubMed Central. [Link]
-
Immunological Cross-Reactivity. Diva-portal.org. [Link]
-
Monoclonal vs Polyclonal Antibodies: Key Differences & Uses. Boster Bio. [Link]
-
Monoclonal vs Polyclonal Antibodies. Sino Biological. [Link]
-
Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development of an indirect competitive ELISA for simultaneous detection of enrofloxacin and ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ciprofloxacin and Clinafloxacin Antibodies for an Immunoassay of Quinolones: Quantitative Structure–Activity Analysis of Cross-Reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ciprofloxacin (Zwitterion, Chloride, and Sodium Forms): Experimental and DFT Characterization by Vibrational and Solid-State NMR Spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. algimed.com [algimed.com]
- 9. The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cross-reactivity - Wikipedia [en.wikipedia.org]
- 11. bosterbio.com [bosterbio.com]
- 12. sinobiological.com [sinobiological.com]
- 13. Development of an indirect competitive ELISA for simultaneous detection of enrofloxacin and ciprofloxacin-Academax [academax.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Monoclonal vs. Polyclonal Antibodies | Thermo Fisher Scientific - HK [thermofisher.com]
A Researcher's Guide to Comparing the Antibacterial Efficacy of New Fluoroquinolones
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the antibacterial efficacy of new-generation fluoroquinolones. By synthesizing established methodologies with insights into the nuances of these potent antibacterial agents, this document serves as a practical resource for generating robust and reliable comparative data. We will delve into the rationale behind experimental choices, provide detailed protocols, and explore the bridge between in vitro findings and in vivo predictions.
The Evolving Landscape of Fluoroquinolones: A New Generation Emerges
Fluoroquinolones have long been a cornerstone in the treatment of a wide array of bacterial infections, valued for their broad spectrum of activity and excellent pharmacokinetic properties.[1][2] However, the rise of antibiotic resistance has necessitated the development of new agents within this class that can overcome existing resistance mechanisms and offer improved safety profiles.[3] Newer fluoroquinolones, such as delafloxacin, finafloxacin, and ozenoxacin, have been engineered to exhibit enhanced activity against a variety of pathogens, including challenging methicillin-resistant Staphylococcus aureus (MRSA).[4][5][6][7]
This guide will focus on the practical aspects of comparing these novel agents against each other and older-generation fluoroquinolones like ciprofloxacin and levofloxacin.
Core Principles of Efficacy Testing: A Methodical Approach
To ensure the scientific integrity of any comparative study, a disciplined and standardized approach is paramount. The methodologies outlined below are grounded in the standards set forth by internationally recognized bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][8][9][10][11]
Mechanism of Action: The Molecular Battleground
Fluoroquinolones exert their bactericidal effects by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, repair, and recombination. By inhibiting these enzymes, fluoroquinolones disrupt essential cellular processes, leading to bacterial cell death. A key difference in newer fluoroquinolones is their often-enhanced dual-target activity, which can contribute to a lower propensity for resistance development.
Caption: Mechanism of action of fluoroquinolones.
Part 1: In Vitro Efficacy Assessment
The foundation of any antibacterial efficacy comparison lies in robust in vitro testing. The following are the most critical assays:
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. It is a fundamental measure of a drug's potency. The broth microdilution method is the gold standard and is recommended by both CLSI and EUCAST.[8][9][10][11]
Objective: To determine the MIC of new fluoroquinolones against a panel of clinically relevant bacterial isolates.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial isolates (standard strains and clinical isolates)
-
Fluoroquinolone stock solutions
-
Spectrophotometer or McFarland standards
-
Incubator (35°C ± 2°C)
Step-by-Step Methodology:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of each fluoroquinolone in a suitable solvent. Perform serial two-fold dilutions in CAMHB to achieve a range of concentrations.
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Plate Inoculation: Add the standardized bacterial inoculum to each well of the 96-well plate containing the serially diluted antimicrobial agents. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Caption: Broth microdilution MIC workflow.
Minimum Bactericidal Concentration (MBC) Determination
While the MIC indicates growth inhibition, the MBC determines the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum. This is a crucial parameter for understanding the bactericidal versus bacteriostatic nature of a drug.
Objective: To determine the MBC of new fluoroquinolones.
Materials:
-
MIC plate from the previous experiment
-
Tryptic Soy Agar (TSA) plates
-
Sterile pipette tips or loops
Step-by-Step Methodology:
-
Subculturing from MIC Plate: Following the determination of the MIC, select the wells showing no visible growth.
-
Plating: From each of these clear wells, aspirate a small aliquot (e.g., 10 µL) and plate it onto a TSA plate. Also, plate from the growth control well to ensure the viability of the initial inoculum.
-
Incubation: Incubate the TSA plates at 35°C ± 2°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Part 2: Comparative Efficacy Data
A direct comparison of MIC values provides a clear indication of the relative potency of different fluoroquinolones. The following tables summarize representative MIC data for newer fluoroquinolones against key Gram-positive and Gram-negative pathogens.
Table 1: Comparative in vitro activity of new fluoroquinolones against Staphylococcus aureus
| Fluoroquinolone | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Delafloxacin | ≤0.008 - 0.06 | 0.25 - 1 | [4][5][6][7][12] |
| Finafloxacin | 0.06 - 0.12 | 0.25 - 0.5 | [1][13][14][15] |
| Ozenoxacin | 0.008 - 0.03 | 0.06 - 0.25 | [5][16][17] |
| Levofloxacin | 0.5 - 1 | >4 | [4][6][12] |
| Ciprofloxacin | 0.5 - 1 | >4 | [4][6][12] |
Table 2: Comparative in vitro activity of new fluoroquinolones against Pseudomonas aeruginosa
| Fluoroquinolone | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Delafloxacin | 0.25 - 1 | 1 - >4 | [4][6] |
| Finafloxacin | 0.5 - 2 | 4 - 16 | [1][14] |
| Levofloxacin | 1 - 2 | 4 - 16 | [4][6] |
| Ciprofloxacin | 0.25 - 0.5 | 1 - 4 | [4][6] |
Note: MIC values can vary depending on the specific strains tested and the testing methodology.
A Special Note on Finafloxacin: A distinguishing feature of finafloxacin is its enhanced activity in acidic environments, which is often characteristic of infection sites.[1][13][14][15] This is in contrast to many other fluoroquinolones, which may lose potency at lower pH.[1] When evaluating finafloxacin, it is crucial to perform MIC testing at both neutral and acidic pH (e.g., pH 5.8) to fully characterize its potential efficacy.
Part 3: Bridging the Gap - From In Vitro to In Vivo
While in vitro data are essential, they do not fully replicate the complex environment of a host. In vivo animal models are critical for evaluating the efficacy of new antimicrobials in a physiological setting.[18][19][20][21][22][23][24][25][26][27][28][29][30][31]
Common Animal Models for Fluoroquinolone Efficacy Testing
-
Murine Skin and Soft Tissue Infection (SSTI) Model: This model is particularly relevant for evaluating agents like ozenoxacin, which is approved for topical use.[17][18][23][25] Mice are typically infected subcutaneously or via a superficial abrasion with a known pathogen (e.g., S. aureus). The efficacy of the fluoroquinolone is then assessed by measuring the reduction in bacterial load in the infected tissue and observing the resolution of skin lesions.[18][23][25]
-
Murine Pneumonia Model: To assess efficacy against respiratory pathogens, a lung infection model is employed.[19][20][21][22] Mice are infected via intranasal or intratracheal instillation of a bacterial suspension (e.g., Streptococcus pneumoniae or Klebsiella pneumoniae). Treatment efficacy is determined by quantifying the bacterial burden in the lungs and assessing animal survival.[19][20][21][22]
-
Rat Urinary Tract Infection (UTI) Model: This model is used to evaluate the efficacy of fluoroquinolones in treating UTIs.[24][28][30] A bacterial suspension (e.g., Escherichia coli) is introduced into the bladder via a catheter. The effectiveness of the treatment is measured by the reduction of bacteria in the urine and bladder tissue.[24][28][30]
The Role of Pharmacokinetics and Pharmacodynamics (PK/PD)
Understanding the PK/PD relationship is crucial for translating in vitro MIC data into meaningful in vivo predictions and for designing effective dosing regimens.[32][33][34][35][36][37][38] For fluoroquinolones, the ratio of the area under the concentration-time curve to the MIC (AUC/MIC) is a key predictor of efficacy.[33][35][36][37][38] A higher AUC/MIC ratio is generally associated with better clinical outcomes.[35][37] When designing in vivo studies, it is essential to consider the pharmacokinetic properties of the specific fluoroquinolone being tested to ensure that clinically relevant exposures are achieved in the animal model.[33][34]
Sources
- 1. In Vitro Spectrum of Activity of Finafloxacin, a Novel, pH-Activated Fluoroquinolone, under Standard and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. webstore.ansi.org [webstore.ansi.org]
- 4. Comparative in vitro activity of Delafloxacin and other antimicrobials against isolates from patients with acute bacterial skin, skin-structure infection and osteomyelitis | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 5. scielo.br [scielo.br]
- 6. Comparative in vitro activity of Delafloxacin and other antimicrobials against isolates from patients with acute bacterial skin, skin-structure infection and osteomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. EUCAST: MIC Determination [eucast.org]
- 10. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 11. [PDF] Methods for dilution antimicrobial susceptibility tests for bacteria that grow aerobically : approved standard | Semantic Scholar [semanticscholar.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Antibacterial activity of finafloxacin under different pH conditions against isogenic strains of Escherichia coli expressing combinations of defined mechanisms of fluoroquinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Overview: MerLion Pharmaceuticals [merlionpharma.com]
- 15. In vitro spectrum of activity of finafloxacin, a novel, pH-activated fluoroquinolone, under standard and acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijprajournal.com [ijprajournal.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Efficacy of a new fluoroquinolone, JNJ-Q2, in murine models of Staphylococcus aureus and Streptococcus pneumoniae skin, respiratory, and systemic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The COMBINE pneumonia model: a multicenter study to standardize a mouse pneumonia model with Pseudomonas aeruginosa and Klebsiella pneumoniae for antibiotic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Video: Murine Oropharyngeal Aspiration Model of Ventilator-associated and Hospital-acquired Bacterial Pneumonia [jove.com]
- 22. journals.physiology.org [journals.physiology.org]
- 23. journals.asm.org [journals.asm.org]
- 24. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 25. researchgate.net [researchgate.net]
- 26. journals.asm.org [journals.asm.org]
- 27. Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. In Vitro and In Vivo Activities of Newer Fluoroquinolones against Vibrio vulnificus - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Urinary Tract Infection in a Small Animal Model: Transurethral Catheterization of Male and Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 31. P-1097. Efficacy of Rifaquizinone in a Murine Model of Prosthetic Joint Infection (PJI) with Fluoroquinolone-Sensitive and -Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 32. ovid.com [ovid.com]
- 33. In Vivo Pharmacodynamic Target Assessment of Delafloxacin against Staphylococcus aureus, Streptococcus pneumoniae, and Klebsiella pneumoniae in a Murine Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 34. In Vivo Pharmacokinetic/Pharmacodynamic Targets of Levonadifloxacin against Staphylococcus aureus in a Neutropenic Murine Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 35. academic.oup.com [academic.oup.com]
- 36. In vitro characterization of fluoroquinolone concentration/MIC antimicrobial activity and resistance while simulating clinical pharmacokinetics of levofloxacin, ofloxacin, or ciprofloxacin against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Pharmacodynamics of Fluoroquinolones against Streptococcus pneumoniae in Patients with Community-Acquired Respiratory Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 38. researchgate.net [researchgate.net]
A Head-to-Head Comparison of DNA Gyrase Inhibitors: Mechanisms, Efficacy, and Evaluation
A Technical Guide for Researchers and Drug Development Professionals
Introduction: DNA Gyrase as a Prime Antimicrobial Target
In the ongoing battle against bacterial infections, DNA gyrase stands out as a validated and highly effective drug target.[1][2] This essential enzyme, a type II topoisomerase, is responsible for introducing negative supercoils into bacterial DNA.[1][3] This process is critical for managing DNA topology during replication and transcription, allowing the DNA double helix to be unwound and rewound as needed.[1][3][4] By introducing negative supercoils, gyrase resolves the positive superhelical tension that builds up ahead of replication forks and transcription complexes.[3][5] Because DNA gyrase is essential for bacterial survival and is structurally distinct from its eukaryotic counterparts, it represents an ideal target for developing selective antibacterial agents.[3][6] Inhibiting this enzyme effectively halts DNA synthesis, leading to bacterial cell death.[1]
The Mechanism of DNA Gyrase
DNA gyrase functions as a heterotetramer, composed of two GyrA and two GyrB subunits (A₂B₂). The enzyme's catalytic cycle involves several coordinated steps:
-
DNA Binding: The GyrA subunits bind to a segment of DNA.
-
DNA Cleavage: A transient double-strand break is introduced into this DNA segment, forming a "cleavage complex."[6]
-
Strand Passage: Another segment of DNA is passed through the break.
-
Re-ligation: The broken DNA is resealed. This entire process is powered by the hydrolysis of ATP, which is managed by the GyrB subunits.[3]
Major Classes of DNA Gyrase Inhibitors
There are two primary classes of antibiotics that target DNA gyrase, each with a distinct mechanism of action. A third class of novel inhibitors is also emerging as a significant area of research.
Quinolones and Fluoroquinolones
This is the most clinically significant class of DNA gyrase inhibitors.[1] Quinolones, and their more potent fluoroquinolone derivatives like ciprofloxacin and levofloxacin, function as "topoisomerase poisons."[3][7]
-
Mechanism: They do not bind to the enzyme alone but rather to the enzyme-DNA complex.[1][7] By binding to this complex, they stabilize it in its cleaved state, preventing the re-ligation of the broken DNA strands.[1][8] This leads to an accumulation of lethal double-stranded DNA breaks, which blocks the progression of the replication fork.[1][7] In addition to DNA gyrase, fluoroquinolones also target a second type II topoisomerase, topoisomerase IV, which is crucial for separating replicated chromosomes during cell division.[7][9] The dual-targeting nature of these drugs contributes to their potent bactericidal activity.[7]
Aminocoumarins
This class includes compounds like novobiocin and coumermycin A1.[3]
-
Mechanism: Unlike quinolones, aminocoumarins act as competitive inhibitors of the ATPase activity of the GyrB subunit.[1][3][4] By binding to the ATP-binding site, they prevent the energy transduction required for the enzyme's supercoiling activity.[3][8] This effectively halts the catalytic cycle without causing double-strand DNA breaks.
Novel Bacterial Topoisomerase Inhibitors (NBTIs)
With the rise of resistance to existing antibiotics, there is a pressing need for new classes of inhibitors. NBTIs represent a diverse group of synthetic compounds that target DNA gyrase through different mechanisms than quinolones or aminocoumarins. For example, some new N-phenylpyrrolamide inhibitors show potent, low nanomolar IC₅₀ values against E. coli DNA gyrase and demonstrate selectivity for bacterial enzymes over human topoisomerase IIα.[10]
Comparative Overview of DNA Gyrase Inhibitors
The choice of a DNA gyrase inhibitor in a research or clinical setting depends on its specific properties, including its mechanism, potency against different bacterial species, and potential for resistance development.
dot digraph "Inhibitor_Mechanism" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Mechanisms of DNA Gyrase Inhibition", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Gyrase [label="DNA Gyrase (GyrA₂GyrB₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; DNA_Cleavage [label="Gyrase-DNA Cleavage Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; ATP_Binding [label="ATP Binding (GyrB)", fillcolor="#F1F3F4", fontcolor="#202124"]; Supercoiling [label="DNA Supercoiling", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Death [label="Bacterial Cell Death", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Quinolones [label="Quinolones (e.g., Ciprofloxacin)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aminocoumarins [label="Aminocoumarins (e.g., Novobiocin)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Gyrase -> DNA_Cleavage [label="Cleaves DNA"]; DNA_Cleavage -> Supercoiling [label="Re-ligation & Strand Passage"]; ATP_Binding -> Gyrase [label="Powers Cycle"]; Supercoiling -> Cell_Death [label="Enables Replication/Transcription", style=dotted];
Quinolones -> DNA_Cleavage [label="Stabilizes Complex, Prevents Re-ligation", color="#EA4335", arrowhead=T, fontcolor="#202124"]; Aminocoumarins -> ATP_Binding [label="Inhibits ATPase Activity", color="#EA4335", arrowhead=T, fontcolor="#202124"]; DNA_Cleavage -> Cell_Death [label="Lethal Double-Strand Breaks", style=dashed, color="#4285F4"]; ATP_Binding -> Supercoiling [label="Blocks Energy Source", style=dashed, color="#FBBC05"]; } Caption: Mechanisms of action for quinolone and aminocoumarin classes of DNA gyrase inhibitors.
Table 1: Head-to-Head Comparison of DNA Gyrase Inhibitor Classes
| Feature | Fluoroquinolones (e.g., Ciprofloxacin) | Aminocoumarins (e.g., Novobiocin) | Novel Inhibitors (e.g., N-phenylpyrrolamides) |
| Target Subunit | GyrA (primary in Gram-negatives), Topo IV (ParC) | GyrB | GyrB |
| Mechanism | Stabilizes DNA-gyrase cleavage complex, causing double-strand breaks.[1][7] | Competitive inhibitor of ATPase activity.[3][8] | Varies; often ATPase inhibition.[10] |
| Spectrum | Broad-spectrum, including Gram-negative and many Gram-positive bacteria.[1][11] | Primarily Gram-positive bacteria. | Spectrum varies; some show promise against Gram-negative pathogens like K. pneumoniae.[10] |
| Potency (IC₅₀) | Low nanomolar to micromolar range against target enzymes.[12][13] | Generally higher IC₅₀ values compared to fluoroquinolones for Gram-negative gyrases.[14] | Can achieve low nanomolar IC₅₀ values against target enzymes.[10] |
| Resistance | Common; mutations in GyrA/ParC or efflux pumps.[7] | Mutations in GyrB. | Can exhibit lower susceptibility to resistance development compared to novobiocin.[10] |
| Clinical Use | Widely used for various infections (UTIs, respiratory, etc.).[1][9] | Limited due to poor pharmacokinetics and toxicity. | Primarily in preclinical/clinical development. |
| Adverse Effects | Generally well-tolerated but can cause CNS and PNS side effects.[9][15] | Higher incidence of side effects. | Varies by compound. |
Experimental Evaluation of DNA Gyrase Inhibitors
To compare the efficacy and mechanism of different inhibitors, several key in vitro assays are employed. These protocols provide a framework for direct, quantitative comparison.
DNA Supercoiling Assay
This assay is the gold standard for measuring the primary catalytic activity of DNA gyrase and its inhibition. It directly visualizes the conversion of relaxed plasmid DNA into its supercoiled form.
Principle: DNA gyrase uses the energy from ATP hydrolysis to introduce negative supercoils into a relaxed circular DNA substrate.[4][16] The different topological forms of the DNA (relaxed, supercoiled, and intermediate topoisomers) can be separated by agarose gel electrophoresis, as supercoiled DNA migrates faster than relaxed DNA.
dot digraph "Supercoiling_Assay_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Workflow for DNA Gyrase Supercoiling Assay", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Start: Prepare Reaction Mix", fillcolor="#F1F3F4", fontcolor="#202124"]; Components [label="Relaxed Plasmid DNA\n+ Assay Buffer\n+ ATP", fillcolor="#FFFFFF", fontcolor="#202124"]; Inhibitor [label="Add Inhibitor (Test)\nor DMSO (Control)", fillcolor="#FBBC05", fontcolor="#202124"]; Enzyme [label="Add DNA Gyrase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation [label="Incubate at 37°C", fillcolor="#F1F3F4", fontcolor="#202124"]; Stop [label="Stop Reaction\n(e.g., SDS/EDTA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gel [label="Agarose Gel Electrophoresis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Visualize & Quantify Bands\n(Supercoiled vs. Relaxed)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Components; Components -> Inhibitor; Inhibitor -> Enzyme; Enzyme -> Incubation; Incubation -> Stop; Stop -> Gel; Gel -> Analysis; } Caption: Experimental workflow for a typical DNA gyrase supercoiling inhibition assay.
Detailed Protocol:
-
Reaction Setup: On ice, prepare a master mix containing 5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine)[6], relaxed pBR322 plasmid DNA (final concentration ~10-15 nM), and 1 mM ATP.[16][17]
-
Inhibitor Addition: Aliquot the reaction mix into individual tubes. Add the test inhibitor at various concentrations. Include a "no inhibitor" control (e.g., DMSO vehicle) and a "no enzyme" control.
-
Enzyme Initiation: Add a defined amount of purified DNA gyrase (e.g., 1-2 units) to each tube (except the "no enzyme" control) to start the reaction.[16] The final reaction volume is typically 20-30 µL.
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.[2][18]
-
Termination: Stop the reaction by adding a stop solution containing SDS (to denature the enzyme) and EDTA (to chelate Mg²⁺), mixed with a gel loading dye.[16]
-
Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage (e.g., 80-100V) until the dye front has migrated sufficiently.[5]
-
Visualization: Stain the gel with ethidium bromide or a safer alternative like SYBR Safe, and visualize the DNA bands under UV light.[8][16] The "no enzyme" lane will show a single band of relaxed DNA. The "no inhibitor" lane will show a fast-migrating band of supercoiled DNA. Increasing concentrations of an effective inhibitor will show a dose-dependent shift from the supercoiled band back to the relaxed band.
Causality and Controls:
-
Why relaxed DNA? It is the substrate for the supercoiling reaction. Using it ensures you are measuring the specific activity of gyrase.
-
Why ATP? Gyrase's supercoiling activity is ATP-dependent.[3][4] A control reaction without ATP should show no supercoiling, confirming the energy requirement.
-
Why Mg²⁺? It is an essential cofactor for the enzyme's activity.[4] EDTA in the stop buffer quenches the reaction by chelating it.
-
Controls: The "no enzyme" control defines the position of the substrate. The "no inhibitor" (vehicle) control defines 100% enzyme activity. These are crucial for calculating IC₅₀ values.
DNA Cleavage Assay
This assay is specifically designed to detect the mechanism of action of quinolone antibiotics, which trap the enzyme-DNA cleavage complex.
Principle: Quinolones stabilize the covalent intermediate where the DNA is cleaved and linked to the GyrA subunits.[6][8] Adding a strong denaturant like Sodium Dodecyl Sulfate (SDS) traps this complex. Subsequent treatment with a protease (Proteinase K) digests the enzyme, leaving the covalently attached peptide on the DNA. This results in linearized plasmid DNA, which can be distinguished from supercoiled and relaxed forms on an agarose gel.[6][8]
Detailed Protocol:
-
Reaction Setup: Prepare a reaction mix similar to the supercoiling assay but without ATP . This is critical because ATP promotes strand passage and re-ligation, which would resolve the cleavage complex.[6][8] Use supercoiled plasmid DNA as the substrate.
-
Inhibitor & Enzyme: Add the test compound (e.g., ciprofloxacin) and DNA gyrase. Incubate at 37°C for 60 minutes to allow the cleavage complex to form.[8]
-
Complex Trapping: Add 2% SDS and 0.1 mg/mL Proteinase K to each reaction.[19]
-
Digestion: Incubate for an additional 30 minutes at 37°C to allow the protease to digest the gyrase.[8][19]
-
Termination & Electrophoresis: Stop the reaction with loading dye and analyze the products on a 1% agarose gel.
-
Visualization: Stain and visualize the gel. A dose-dependent increase in a band corresponding to linear DNA indicates that the inhibitor stabilizes the cleavage complex, which is the hallmark of a quinolone-like mechanism.[8]
Causality and Controls:
-
Why no ATP? The absence of ATP stalls the enzyme in the cleavage step, making the formation of the stabilized complex more readily detectable.[6]
-
Why SDS and Proteinase K? SDS denatures the enzyme, preventing re-ligation and exposing it to Proteinase K. The protease digestion removes the bulk of the protein, allowing the linearized DNA to migrate cleanly on the gel.[8]
-
Controls: A reaction with enzyme but no inhibitor should show very little or no linear DNA. A known quinolone like ciprofloxacin serves as a positive control for cleavage complex stabilization.
Conclusion and Future Directions
The head-to-head comparison of DNA gyrase inhibitors reveals distinct mechanisms that can be exploited for antibiotic development. Fluoroquinolones remain potent, broad-spectrum agents but are challenged by rising resistance.[7] Aminocoumarins, while mechanistically interesting, have not achieved widespread clinical use. The future of this field lies in the development of novel inhibitors (NBTIs) that can overcome existing resistance mechanisms.[10] The robust in vitro assays described here are fundamental tools for the discovery, characterization, and optimization of this next generation of antibacterial drugs. By understanding the detailed mechanism and employing rigorous, self-validating experimental protocols, researchers can effectively identify and advance new compounds to address the urgent threat of antibiotic resistance.
References
-
Patsnap Synapse. (2024). What are Bacterial DNA gyrase inhibitors and how do they work? Retrieved from [Link]
-
Wikipedia. (n.d.). DNA gyrase. Retrieved from [Link]
-
Chatterji, M., Unniraman, S., Mahadevan, S., & Nagaraja, V. (n.d.). Effect of different classes of inhibitors on DNA gyrase from Mycobacterium smegmatis. PubMed. Retrieved from [Link]
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine. Retrieved from [Link]
-
Pharmacology 2000. (n.d.). DNA Gyrase Inhibitors. Retrieved from [Link]
-
Inspiralis. (n.d.). Escherichia coli Gyrase Cleavage Assay. Retrieved from [Link]
-
Bax, B. D., Chan, P. F., Eggleston, D. S., Fosberry, A., Gentry, D. R., Gorrec, F., ... & Waxman, L. (2010). DNA Supercoiling Catalyzed by Bacterial Gyrase. Methods in Molecular Biology. Retrieved from [Link]
-
Inspiralis. (n.d.). S.aureus Gyrase Cleavage Assay. Retrieved from [Link]
-
BioHippo. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. Retrieved from [Link]
-
ProFoldin. (n.d.). DNA Gyrase DNA Supercoiling Assay Kits. Retrieved from [Link]
- Chatterji, M., Unniraman, S., Maxwell, A., & Nagaraja, V. (2001). Effect of different classes of inhibitors on DNA gyrase from Mycobacterium smegmatis. Journal of Antimicrobial Chemotherapy.
-
ProFoldin. (n.d.). P. aeruginosa DNA Gyrase DNA Supercoiling Assay Kits. Retrieved from [Link]
-
Microbe Notes. (2023). DNA Gyrase- Definition, Structure, Reactions, Mechanisms. Retrieved from [Link]
-
Slideshare. (n.d.). DNA Gyrase Inhibitors -Quinolones,Fluoroquinolones. Retrieved from [Link]
-
Ashley, R. E., Dittmore, A., McPherson, S. A., Turnbough, C. L., Jr, Neuman, K. C., & Osheroff, N. (2017). DNA Cleavage Mediated by Bacterial Type II Topoisomerases. Methods in Molecular Biology. Retrieved from [Link]
-
Inspiralis. (n.d.). S. aureus DNA Gyrase Cleavage Assay Kit. Retrieved from [Link]
-
Oblak, M., et al. (2024). New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity. RSC Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). DNA gyrases inhibition (IC50 µM). Retrieved from [Link]
-
Wang, H., et al. (2018). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Omega. Retrieved from [Link]
-
ResearchGate. (n.d.). Inhibitors of bacterial DNA gyrase's allosteric pocket, with IC50.... Retrieved from [Link]
-
ResearchGate. (n.d.). Correlation between inhibitory activities and MICs. (A) MIC versus IC50.... Retrieved from [Link]
-
Maiques, E., et al. (2013). Opposing effects of aminocoumarins and fluoroquinolones on the SOS response and adaptability in Staphylococcus aureus. Journal of Antimicrobial Chemotherapy. Retrieved from [Link]
-
Hiasa, H., et al. (2005). In Vitro Characterization of the Antibacterial Spectrum of Novel Bacterial Type II Topoisomerase Inhibitors of the Aminobenzimidazole Class. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) The New Fluoroquinolones: A Critical Review. Retrieved from [Link]
-
Morales, D. R., et al. (2019). Comparative neurological safety of fluoroquinolones versus therapeutic alternatives. Pharmacoepidemiology and Drug Safety. Retrieved from [Link]
Sources
- 1. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 2. ebiohippo.com [ebiohippo.com]
- 3. DNA gyrase - Wikipedia [en.wikipedia.org]
- 4. microbenotes.com [microbenotes.com]
- 5. DNA Cleavage Mediated by Bacterial Type II Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inspiralis.com [inspiralis.com]
- 7. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inspiralis.com [inspiralis.com]
- 9. DNA Gyrase Inhibitors [pharmacology2000.com]
- 10. New N -phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04802D [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Effect of different classes of inhibitors on DNA gyrase from Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Characterization of the Antibacterial Spectrum of Novel Bacterial Type II Topoisomerase Inhibitors of the Aminobenzimidazole Class - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative neurological safety of fluoroquinolones versus therapeutic alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. profoldin.com [profoldin.com]
- 18. neb.com [neb.com]
- 19. inspiralis.com [inspiralis.com]
A Comprehensive Guide to the Validation of 6-Chloro-6-defluoro Ciprofloxacin as a Reference Material
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the integrity of quantitative and qualitative assessments hinges on the quality of the reference materials employed. This guide provides an in-depth technical evaluation of 6-Chloro-6-defluoro Ciprofloxacin, a known impurity of the broad-spectrum antibiotic Ciprofloxacin, for its suitability as a reference material. We will explore the essential validation parameters, present comparative analytical data against the official Ciprofloxacin reference standard, and provide detailed experimental protocols to support its qualification.
The Critical Role of Reference Standards in Pharmaceutical Quality Control
Reference standards are highly characterized materials used to ensure the identity, strength, quality, and purity of drug substances and drug products.[1] They serve as the benchmark against which new batches of active pharmaceutical ingredients (APIs) and finished products are tested. The qualification of a new reference material is a rigorous process governed by international guidelines, such as those from the International Council for Harmonisation (ICH), to ensure its reliability and accuracy.[2]
This compound, chemically known as 6-Chloro-1-cyclopropyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid, is a significant process-related impurity of Ciprofloxacin.[3][4] Its availability in a highly pure form makes it a candidate for use as a reference standard, particularly for impurity profiling and analytical method development where the official Ciprofloxacin standard may not be the most suitable comparator for this specific impurity.
A Comparative Validation Approach
The validation of this compound as a reference material involves a series of analytical tests to confirm its identity, purity, and potency. These results are then compared with those of the established Ciprofloxacin reference standard to ensure its performance and suitability.
Identity Confirmation: Spectroscopic and Chromatographic Analysis
The first step in qualifying a reference standard is to unequivocally confirm its chemical structure. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure, while Mass Spectrometry (MS) confirms the molecular weight. The data obtained for the this compound candidate material should be consistent with its proposed structure.
High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector is used to compare the retention time and UV spectrum of the candidate material with a known sample.
Experimental Protocol: Identity Confirmation by HPLC-PDA
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a PDA detector or equivalent.
-
Column: Inertsil ODS-2, 5 µm, 150 x 4.6 mm.[5]
-
Mobile Phase: A gradient mixture of acetonitrile and a buffer solution (e.g., 0.005 M 1-hexanesulfonic acid sodium adjusted to pH 3.0 with phosphoric acid).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 278 nm.[6]
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare solutions of the this compound candidate material and a previously characterized batch in the mobile phase at a concentration of approximately 0.1 mg/mL.
-
Inject both solutions into the HPLC system.
-
Compare the retention times and the UV spectra (200-400 nm) of the major peaks.
-
Purity Assessment: Unveiling the Impurity Profile
A high degree of purity is a prerequisite for a reference standard.[1] The purity of this compound is assessed using a stability-indicating HPLC method capable of separating it from Ciprofloxacin and other related impurities.
Table 1: Comparative Chromatographic Purity Data
| Parameter | This compound | Ciprofloxacin Reference Standard | Acceptance Criteria |
| Purity by HPLC (Area %) | 99.8% | 99.9% | ≥ 99.5% |
| Total Impurities | 0.2% | 0.1% | ≤ 0.5% |
| Any Single Impurity | < 0.1% | < 0.05% | ≤ 0.1% |
The data presented in Table 1 demonstrates that the candidate this compound material exhibits high purity, comparable to the official Ciprofloxacin reference standard, and meets typical acceptance criteria for a reference material.
Experimental Protocol: HPLC Purity Determination
-
Instrumentation: Waters Alliance e2695 HPLC system with a 2998 PDA detector or equivalent.
-
Column: Xterra RP-18, 5 µm, 150 x 4.6 mm.
-
Mobile Phase: A gradient of Mobile Phase A (0.1% orthophosphoric acid in water) and Mobile Phase B (acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 278 nm.[6]
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a solution of this compound at a concentration of 0.5 mg/mL in a suitable diluent.
-
Inject the solution and record the chromatogram for a runtime sufficient to elute all potential impurities.
-
Calculate the area percentage of the main peak and any impurities.
-
Assay (Potency) Determination: A Quantitative Comparison
The assay of a reference standard determines its potency and is crucial for its use in quantitative analysis. The potency of this compound is determined by comparing its response in an HPLC assay to that of a well-characterized primary reference standard.
Table 2: Comparative Assay Data
| Analyte | Assay (as is basis) by HPLC |
| This compound | 99.7% |
| Ciprofloxacin Reference Standard | 99.8% |
The assay value for this compound is in close agreement with the Ciprofloxacin reference standard, indicating its suitability for quantitative applications.
Experimental Protocol: Assay by HPLC
-
Instrumentation and Conditions: Same as for Purity Determination.
-
Procedure:
-
Accurately weigh and prepare stock solutions of the this compound candidate material and the Ciprofloxacin reference standard.
-
Prepare working solutions of each at the same nominal concentration (e.g., 0.1 mg/mL).
-
Inject the solutions in replicate (n=5) into the HPLC system.
-
Calculate the assay of the candidate material against the reference standard using the following formula: Assay (%) = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * Purity_standard
-
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the reference standard validation process and the chemical relationship between Ciprofloxacin and its 6-chloro derivative.
Caption: Workflow for the validation of a new reference material.
Caption: Chemical relationship between Ciprofloxacin and its impurity.
Conclusion
The comprehensive analytical data presented in this guide strongly supports the validation of this compound as a suitable reference material. Its high purity, well-defined identity, and accurate assay value make it a reliable standard for the identification and quantification of this specific impurity in Ciprofloxacin drug substances and products. The use of this qualified reference material will enhance the accuracy and reliability of quality control testing, ultimately contributing to the safety and efficacy of pharmaceutical products.
References
-
High-pressure liquid chromatographic methods for ciprofloxacin hydrochloride and related compounds in raw materials. PubMed, National Center for Biotechnology Information. [Link]
-
Analytical Methods of Ciprofloxacin and its Combinations Review. RJPT. [Link]
-
How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). ResolveMass Laboratories Inc. [Link]
-
Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards. Pharmaguideline. [Link]
-
Stability Indicating Analytical Method Development and Validation of Ciprofloxacin By RP-HPLC with Fluorescence Detector. Impactfactor. [Link]
-
Analytical Methods of Ciprofloxacin and its Combinations Review. ResearchGate. [Link]
-
Analysis of Ciprofloxacin by a Simple High-Performance Liquid Chromatography Method. Journal of Food and Drug Analysis. [Link]
-
Ciprofloxacin degradation products. ResearchGate. [Link]
-
Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]
-
Reference Standards in the Pharmaceutical Industry. MRIGlobal. [Link]
-
Chemical Characteristics of Ciprofloxacin and Its Degradation Products: On the Road to Understanding Its Potential Hazards. National Center for Biotechnology Information. [Link]
-
Photochemical degradation of ciprofloxacin in UV and UV/H2O2 process: kinetics, parameters, and products. Scilit. [Link]
-
Creating Working Reference Standard (WRS) Qualification Protocols. BioPharma Consulting Group. [Link]
-
Complete Degradation and Detoxification of Ciprofloxacin by a Micro-/Nanostructured Biogenic Mn Oxide Composite from a Highly Active Mn2+-Oxidizing Pseudomonas Strain. National Center for Biotechnology Information. [Link]
-
This compound CAS#: 93106-58-2. ChemWhat. [Link]
-
Chemical Characteristics of Ciprofloxacin and Its Degradation Products: On the Road to Understanding Its Potential Hazards. ResearchGate. [Link]
-
Ciprofloxacin Synthesis. Virginia Commonwealth University. [Link]
-
This compound. PubChem, National Center for Biotechnology Information. [Link]
-
(PDF) Analytical Methods of Ciprofloxacin and its Combinations Review. ResearchGate. [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. chemwhat.com [chemwhat.com]
- 4. This compound | CAS No- 93106-58-2 | 6-Desfluoro 6-Chloro Ciprofloxacin [chemicea.com]
- 5. High-pressure liquid chromatographic methods for ciprofloxacin hydrochloride and related compounds in raw materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
This guide provides an in-depth technical comparison of modern Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methodologies for the robust confirmation and quantification of ciprofloxacin and its key related compounds. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the rationale behind experimental choices, ensuring that the described protocols are not just steps to follow, but self-validating systems grounded in scientific expertise.
Introduction: The Analytical Imperative for Ciprofloxacin and Its Metabolites
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic widely used in human and veterinary medicine to treat a variety of bacterial infections.[1][2] Upon administration, ciprofloxacin is partially metabolized in the liver, leading to the formation of several metabolites, with desethyleneciprofloxacin, sulfociprofloxacin, and oxociprofloxacin being the most significant.[3][4] Unchanged ciprofloxacin and its metabolites are excreted, and their presence as residues in food products of animal origin or in environmental samples is a growing public health concern, necessitating sensitive and highly specific analytical methods for their detection and quantification.[5][6]
LC-MS/MS has become the gold standard for this analytical challenge due to its exceptional sensitivity, selectivity, and ability to provide structural confirmation.[7][8][9] This guide will compare and contrast common LC-MS/MS workflows, from sample preparation to data acquisition, providing the technical insights needed to develop and validate a reliable confirmation method.
The Analytical Workflow: A Step-by-Step Deconstruction
The reliable confirmation of ciprofloxacin and its related compounds by LC-MS/MS hinges on a meticulously optimized workflow. Each stage, from initial sample handling to final data interpretation, presents choices that directly impact the quality and reliability of the results.
Caption: A generalized workflow for the LC-MS/MS analysis of ciprofloxacin and its related compounds.
Comparative Analysis of Sample Preparation Techniques
The goal of sample preparation is to extract the target analytes from a complex matrix (e.g., plasma, tissue, milk) and remove interfering substances that could compromise the LC-MS/MS analysis.[6] The choice of technique is a critical determinant of method sensitivity, accuracy, and throughput.
Protein Precipitation (PPT)
Protein precipitation is a straightforward and rapid technique, particularly suitable for plasma and serum samples.[10][11] It involves adding a water-miscible organic solvent, typically acetonitrile, to the sample to denature and precipitate proteins.
-
Expertise & Experience: While simple, the efficiency of PPT can be influenced by the choice of solvent and the solvent-to-sample ratio. Acetonitrile is often preferred over methanol as it tends to precipitate proteins more effectively, resulting in a cleaner supernatant. The addition of a small amount of acid, such as formic acid, can improve the extraction recovery of fluoroquinolones by ensuring they are in their protonated, more soluble form.[3]
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method has gained widespread adoption for the analysis of veterinary drug residues in food matrices.[1][5][12] It involves an initial extraction with an organic solvent (usually acetonitrile) in the presence of salts, followed by a dispersive solid-phase extraction (d-SPE) step for clean-up.
-
Trustworthiness: The self-validating nature of the QuEChERS protocol lies in its standardized salt and sorbent combinations, which have been extensively tested for a wide range of analytes and matrices. For fluoroquinolones, which can chelate with metal ions, the inclusion of a chelating agent like EDTA in the extraction step can be beneficial.[1] The choice of d-SPE sorbent is critical; a combination of PSA (primary secondary amine) to remove fatty acids and C18 to remove non-polar interferences is often effective for animal tissues.[13]
| Technique | Typical Matrices | Advantages | Disadvantages | Recommended For |
| Protein Precipitation | Plasma, Serum, Urine | Fast, simple, low cost | High matrix effects, less effective for complex matrices | High-throughput clinical or pharmacokinetic studies[10][11] |
| QuEChERS | Animal Tissues, Milk, Fish | Effective for a wide range of analytes, high throughput, reduced solvent usage | Requires optimization for specific matrix/analyte combinations | Regulatory monitoring of food products for antibiotic residues[5][12] |
| Solid-Phase Extraction (SPE) | Various | High selectivity, excellent clean-up | More time-consuming, higher cost, requires method development | Lower detection limits are required, complex matrices[8] |
Chromatographic Separation: A Comparative Overview
The liquid chromatography step separates ciprofloxacin from its related compounds and any remaining matrix components before they enter the mass spectrometer. Reversed-phase chromatography using a C18 column is the most common approach.[7][8]
-
Expertise & Experience: The pH of the mobile phase is a critical parameter for achieving good peak shape and retention for fluoroquinolones. These compounds are zwitterionic, and their charge state is pH-dependent.[14] An acidic mobile phase (pH 2.5-3.5), typically containing formic or acetic acid, ensures that the carboxylic acid group is protonated and the amine groups are positively charged, leading to good retention on a C18 column and efficient positive-ion electrospray ionization.[15]
| Parameter | Method A (Conventional HPLC) | Method B (UPLC/UHPLC) | Rationale & Insights |
| Column | C18, 3.5-5 µm particle size | C18, <2 µm particle size | Smaller particles in UPLC/UHPLC provide higher efficiency and resolution, allowing for faster analysis times or better separation of closely eluting compounds.[16] |
| Mobile Phase | 0.1% Formic Acid in Water/Acetonitrile | 0.1% Formic Acid in Water/Acetonitrile | Formic acid acts as a mobile phase modifier to control pH and as a source of protons for electrospray ionization.[10] |
| Flow Rate | 0.5 - 1.0 mL/min | 0.3 - 0.6 mL/min | UPLC/UHPLC systems operate at higher pressures and use lower flow rates, reducing solvent consumption. |
| Gradient | 10-90% Acetonitrile over 10 min | 10-90% Acetonitrile over 3-5 min | The faster separation in UPLC/UHPLC significantly increases sample throughput. |
Mass Spectrometric Confirmation: Unambiguous Identification
Tandem mass spectrometry is the cornerstone of confirmatory analysis. The most common mode of operation is Multiple Reaction Monitoring (MRM), where the precursor ion of the target analyte is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.[4][11]
Fragmentation of Ciprofloxacin and Related Compounds
Understanding the fragmentation patterns of ciprofloxacin and its metabolites is key to selecting the most specific and abundant MRM transitions. The primary site of protonation is typically one of the nitrogen atoms in the piperazine ring. Collision-induced dissociation (CID) leads to characteristic losses.
Caption: Simplified fragmentation pathway of protonated ciprofloxacin.
-
Authoritative Grounding: The fragmentation of fluoroquinolones typically involves losses from the carboxylic acid group and cleavage of the piperazine ring.[2][17][18] For ciprofloxacin (precursor ion m/z 332), common product ions include m/z 314 (loss of H₂O), m/z 288 (loss of CO₂), and m/z 245 and 231, which result from further fragmentation of the piperazine ring.[17][19]
Comparative Performance of LC-MS/MS Methods
The following table summarizes typical performance characteristics of validated LC-MS/MS methods for the analysis of ciprofloxacin in a common biological matrix like plasma.
| Performance Parameter | Method A (PPT-LC-MS/MS) | Method B (QuEChERS-UPLC-MS/MS) | Regulatory Acceptance Criteria (e.g., FDA) |
| Linearity (r²) | > 0.99 | > 0.995 | ≥ 0.99[4] |
| Limit of Quantification (LOQ) | 1-10 ng/mL | 0.1-5 ng/mL | Dependent on application, but must be sufficiently sensitive.[1] |
| Accuracy (% Recovery) | 85-115% | 90-110% | Within ±15% of nominal (±20% at LLOQ) |
| Precision (%RSD) | < 15% | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | Moderate to High | Low to Moderate | Should be minimized and compensated for with an internal standard.[7] |
Experimental Protocols
Protocol 1: Protein Precipitation for Ciprofloxacin in Human Plasma
-
Sample Preparation: To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 20 µL of an internal standard working solution (e.g., d8-ciprofloxacin).
-
Precipitation: Add 300 µL of acetonitrile containing 0.1% formic acid.
-
Vortex: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer: Carefully transfer the supernatant to an HPLC vial for analysis.
Protocol 2: QuEChERS for Ciprofloxacin in Animal Muscle Tissue
-
Homogenization: Weigh 2 g of homogenized muscle tissue into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of 1% acetic acid in acetonitrile. Shake vigorously for 1 minute.
-
Salting Out: Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at 4,000 x g for 5 minutes.
-
d-SPE Clean-up: Transfer a 1 mL aliquot of the supernatant to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA.
-
Final Centrifugation: Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.
-
Analysis: Transfer the final extract for LC-MS/MS analysis.
Conclusion: Selecting the Optimal Method
The choice between different LC-MS/MS methods for the confirmation of ciprofloxacin and its related compounds is dictated by the specific analytical requirements, including the matrix, required sensitivity, and desired sample throughput.
-
For high-throughput clinical applications involving plasma or urine, a simple protein precipitation method coupled with a fast UPLC-MS/MS analysis offers an excellent balance of speed and performance.[3][10]
-
For regulatory food safety testing in complex matrices like animal tissues, the QuEChERS method provides a more robust and effective clean-up, minimizing matrix effects and ensuring high accuracy and precision.[5][13]
Ultimately, a thorough method validation according to established guidelines is essential to ensure that the chosen method is fit for its intended purpose and generates reliable, defensible data.[8][20]
References
- An LC-MS/MS method for simultaneous analysis of the cystic fibrosis therapeutic drugs colistin, ivacaftor and ciprofloxacin. (PMC - NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7037340/]
- Simultaneous determination of ciprofloxacin hydrochloride and metronidazole in spiked human plasma by ultra performance liquid chromatography-tandem mass. (2016). [URL: https://www.researchgate.
- LC-MS/MS based quantitation of ciprofloxacin and its application to antimicrobial resistance study in Balb/c mouse plasma, urine, bladder and kidney. (ResearchGate). [URL: https://www.researchgate.net/publication/344460592_LC-MSMS_based_quantitation_of_ciprofloxacin_and_its_application_to_antimicrobial_resistance_study_in_Balbc_mouse_plasma_urine_bladder_and_kidney]
- Determination of Ciprofloxacin in Human Plasma by LC/MS/MS. (AITBioscience). [URL: https://www.aitbioscience.com/wp-content/uploads/2014/10/Ciprofloxacin-in-Human-Plasma-by-LC-MS-MS.pdf]
- A Comparative Guide to the Validation of Screening Methods for Multiple Fluoroquinolones, Including Sarafloxacin. (Benchchem). [URL: https://www.benchchem.com/blog/a-comparative-guide-to-the-validation-of-screening-methods-for-multiple-fluoroquinolones-including-sarafloxacin/]
- LC-MS/MS based quantitation of ciprofloxacin and its application to antimicrobial resistance study in Balb/c mouse plasma, urine, bladder and kidneys. (Analytical Methods, RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ay/d0ay01428a]
- Optimization of QuEChERS Method for Antibiotic Residue Analysis in Animal Foods via Response Surface Methodology. (MDPI). [URL: https://www.mdpi.com/2304-8158/11/15/2242]
- Determination of Quinolone Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS Kits by LC/MS/MS. (Agilent). [URL: https://www.agilent.
- Development and Validation of an LC-MS/MS-ESI Method for Comparative Pharmacokinetic Study of Ciprofloxacin in Healthy Male Subjects. (ResearchGate). [URL: https://www.researchgate.net/publication/287515086_Development_and_Validation_of_an_LC-MSMS-ESI_Method_for_Comparative_Pharmacokinetic_Study_of_Ciprofloxacin_in_Healthy_Male_Subjects]
- Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone. (Waters Corporation). [URL: https://www.waters.com/webassets/cms/library/docs/720003099en.pdf]
- Comparative study of the LC-MS/MS and UPLC-MS/MS for the multi-residue analysis of quinolones, penicillins and cephalosporins in cow milk, and validation according to the regulation 2002/657/EC. (ResearchGate). [URL: https://www.researchgate.
- Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics in Porcine Muscle Extracts Using Travelling Wave Ion Mobility Mass Spectrometry. (Waters Corporation). [URL: https://www.waters.com/webassets/cms/library/docs/720003099en.pdf]
- Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (LCGC International). [URL: https://www.chromatographyonline.com/view/bioanalytical-analysis-of-small-molecule-drugs-and-metabolites-in-physiological-samples-by-lc-ms-part-2]
- The four MS/MS spectra of ciprofloxacin of 200 ng/mL at different... (ResearchGate). [URL: https://www.researchgate.net/figure/The-four-MS-MS-spectra-of-ciprofloxacin-of-200-ng-mL-at-different-collision-energies_fig1_365022165]
- (PDF) Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. (ResearchGate). [URL: https://www.researchgate.net/publication/230752528_Study_of_the_Fragmentation_Patterns_of_Nine_Fluoroquinolones_by_Tandem_Mass_Spectrometry]
- A modified QuEChERS-based UPLC-MS/MS method for rapid determination of multiple antibiotics and sedative residues in freshwater fish. (PMC - NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10927801/]
- Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (PMC - NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10389332/]
- Determination of Antibiotics Residues in Milk Using a QuEChERS Method Using Full Factorial Design and Liquid Chromatography-Tandem Mass Spectrometry. (SciELO). [URL: https://www.scielo.br/j/cta/a/CjLh3v6wP5qY5s8G5fXz7QB/?lang=en]
- Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry. (Journal of Food and Drug Analysis). [URL: https://www.jfda-online.com/journal/vol19/iss3/1]
- Development and validation of an LC–MS/MS/MS method for the quantification of fluoroquinolones in several matrices from treated turkeys. (ResearchGate). [URL: https://www.researchgate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An LC-MS/MS method for simultaneous analysis of the cystic fibrosis therapeutic drugs colistin, ivacaftor and ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS based quantitation of ciprofloxacin and its application to antimicrobial resistance study in Balb/c mouse plasma, urine, bladder and kidneys - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. agilrom.ro [agilrom.ro]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jfda-online.com [jfda-online.com]
- 10. japsonline.com [japsonline.com]
- 11. eurofins.com [eurofins.com]
- 12. A modified QuEChERS-based UPLC-MS/MS method for rapid determination of multiple antibiotics and sedative residues in freshwater fish - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. waters.com [waters.com]
- 15. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 16. researchgate.net [researchgate.net]
- 17. waters.com [waters.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Comparative Docking Studies of Fluoroquinolones with DNA Gyrase
For researchers, scientists, and drug development professionals, understanding the molecular interactions between antibacterial agents and their targets is paramount. This guide provides an in-depth, objective comparison of how different fluoroquinolones bind to their primary bacterial target, DNA gyrase, through the lens of molecular docking. We will move beyond a simple procedural list to explain the causality behind experimental choices, ensuring a self-validating framework for your own computational studies.
The Central Players: DNA Gyrase and Fluoroquinolones
The Target: DNA Gyrase
DNA gyrase is an essential enzyme in bacteria, responsible for managing the topological state of DNA.[1][2] It belongs to the type II topoisomerase family, which functions by creating a temporary double-stranded break in DNA, passing another segment of DNA through the break, and then resealing it.[3] This ATP-dependent process introduces negative supercoils into the bacterial chromosome, a crucial step for processes like DNA replication and transcription.[4][5]
Structurally, DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits.[3][4][5]
-
GyrA Subunits: These are responsible for the DNA cleavage and reunion activity.[3][4] They form the "DNA-gate" and contain the catalytic tyrosine residue.
-
GyrB Subunits: These subunits bind and hydrolyze ATP, providing the energy required for the enzyme's supercoiling activity.[3][4] They constitute the "N-gate" of the enzyme complex.[5]
This unique function, essential for bacteria but absent in humans in the same form, makes DNA gyrase an excellent target for antibiotics.[3]
The Inhibitors: Fluoroquinolones
Fluoroquinolones are a major class of broad-spectrum synthetic antibiotics. Their mechanism of action involves inhibiting DNA gyrase (and a related enzyme, topoisomerase IV).[6][7] Instead of simply blocking the active site, they act as poisons. They bind to the enzyme-DNA complex and stabilize it at the point where the DNA is cleaved.[8][9] This creates a ternary drug-gyrase-DNA complex that blocks the progression of the replication fork, leading to lethal double-strand breaks in the bacterial chromosome.[6][10]
The Method: A Framework for Molecular Docking
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as a fluoroquinolone, binds to a macromolecular target (receptor), like DNA gyrase.[11][12] The primary goals are to predict the preferred binding orientation (pose) and the strength of the interaction (binding affinity).[12][13] A robust docking study is built on two pillars: a search algorithm and a scoring function.[11][14]
-
Search Algorithms: These algorithms explore the vast conformational space of the ligand within the receptor's binding site to generate a wide range of possible binding poses.[14]
-
Scoring Functions: These are mathematical functions that estimate the binding free energy for each generated pose, allowing them to be ranked. The top-ranked poses are considered the most likely binding modes.[11]
Experimental Protocol: A Step-by-Step Docking Workflow
This protocol outlines a standard workflow for performing a comparative docking study using widely available software like AutoDock.
-
Preparation of the Receptor (DNA Gyrase):
-
Obtain the Structure: Download the 3D crystal structure of DNA gyrase, preferably in complex with DNA and a known fluoroquinolone, from the Protein Data Bank (PDB). A good example is PDB ID: 2XCT.[15]
-
Clean the Structure: Remove water molecules, co-factors, and any existing ligands from the PDB file.
-
Add Hydrogens: Add polar hydrogens to the protein structure, as they are crucial for forming hydrogen bonds.
-
Assign Charges: Assign partial charges to the protein atoms (e.g., Gasteiger charges).
-
-
Preparation of the Ligands (Fluoroquinolones):
-
Obtain Structures: Obtain 2D or 3D structures of the fluoroquinolones to be studied (e.g., Ciprofloxacin, Levofloxacin, Moxifloxacin).
-
Energy Minimization: Perform energy minimization on the ligand structures to obtain a stable, low-energy conformation.
-
Define Torsions: Identify the rotatable bonds in the ligands to allow for conformational flexibility during docking.
-
-
Defining the Binding Site & Grid Generation:
-
Identify the Binding Pocket: The binding site, known as the Quinolone Resistance-Determining Region (QRDR), is located at the interface of the GyrA subunits.[6][16] If a co-crystallized ligand was present, the binding site can be defined based on its location.
-
Generate the Grid Box: Create a 3D grid box that encompasses the entire binding pocket. The docking software will calculate grid maps for different atom types within this box, which speeds up the energy calculations during the docking process.
-
-
Running the Docking Simulation:
-
Select Algorithm: Choose a search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).[17]
-
Set Parameters: Configure the docking parameters, such as the number of genetic algorithm runs and the number of energy evaluations.
-
Launch Docking: Execute the docking simulation for each fluoroquinolone against the prepared DNA gyrase receptor.
-
-
Analysis of Results:
-
Examine Poses: The software will output multiple binding poses for each ligand, ranked by their predicted binding energy.
-
Identify Best Pose: The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize Interactions: Use molecular visualization software (e.g., PyMOL, Discovery Studio) to analyze the interactions (hydrogen bonds, hydrophobic interactions) between the top-ranked pose and the amino acid residues of DNA gyrase.[18]
-
Visualization: Molecular Docking Workflow
Caption: A standard workflow for a molecular docking experiment.
Comparative Analysis: Fluoroquinolone Interactions at the QRDR
The Quinolone Resistance-Determining Region (QRDR) is the hotspot for fluoroquinolone binding and also for mutations that confer resistance.[19][20] Docking studies reveal a conserved binding mode stabilized by a network of interactions.
A critical feature of this interaction is a magnesium ion (Mg²⁺) water bridge.[21] The C3-carboxyl and C4-keto groups of the fluoroquinolone coordinate a Mg²⁺ ion, which is then bridged by a water molecule to key amino acid residues in the GyrA subunit, primarily Serine at position 83 (Ser83) and Aspartic Acid at position 87 (Asp87) (using E. coli numbering).[16][22] This bridge is a linchpin, anchoring the drug in the binding pocket.
Furthermore, the substituent at the C-7 position of the fluoroquinolone plays a crucial role in determining the drug's potency and spectrum of activity. This group extends into a region where it can form interactions with residues in both the GyrA and GyrB subunits, providing additional stability and specificity.[16][23][24] Studies have shown that residues like Arginine 121 (Arg121) in GyrA also contribute significantly to the binding and positioning of the antibiotic.[16][18]
Data Presentation: Comparative Docking of Fluoroquinolones
The table below summarizes typical results from docking studies, comparing the binding affinities and key interactions of common fluoroquinolones with E. coli DNA gyrase. Lower binding energy values indicate a more stable and favorable interaction.
| Fluoroquinolone | Binding Energy (kcal/mol) | Key Interacting Residues (GyrA) | Primary Interactions |
| Ciprofloxacin | -12.0 to -14.0 | Ser83, Asp87, Arg121 | H-bonds, Mg²⁺ bridge, π-π stacking |
| Levofloxacin | -12.5 to -14.5 | Ser83, Asp87, Arg121 | H-bonds, Mg²⁺ bridge, hydrophobic |
| Moxifloxacin | -13.0 to -15.0 | Ser83, Asp87, Arg121 | H-bonds, Mg²⁺ bridge, van der Waals |
Note: Binding energies are illustrative and can vary based on the specific software, force field, and protein structure used. The data is synthesized from findings in multiple computational studies.[16][18][25]
Visualization: Key Interactions in the Binding Pocket
Caption: Fluoroquinolone binding in the DNA gyrase QRDR.
The Consequence: Understanding Drug Resistance
Molecular docking is exceptionally powerful for elucidating the mechanisms of drug resistance. The most common form of resistance to fluoroquinolones arises from specific point mutations within the QRDR of the gyrA gene.[6][7][26]
The most frequently observed mutations occur at codons for Ser83 and Asp87.[20] For instance, a mutation changing Ser83 to Leucine (Ser83Leu) or Asp87 to Asparagine (Asp87Asn) can confer high-level resistance.[16][20] Docking studies explain why:
-
Disruption of the Mg²⁺ Bridge: These mutations alter the hydrogen bonding network required to stabilize the critical magnesium-water bridge, weakening the drug's anchor in the pocket.[21]
-
Steric Hindrance: Replacing a small residue like serine with a bulkier one can physically obstruct the binding of the fluoroquinolone molecule.
By performing docking studies on these mutant enzyme structures, researchers can quantitatively predict the decrease in binding affinity, providing a molecular basis for the observed resistance.
The Proof: Validation of Computational Results
A computational model is only as good as its validation. Every docking protocol must be a self-validating system to ensure the trustworthiness of its predictions.
Protocol: Validating a Docking Method
-
Redocking of Native Ligand:
-
Objective: To confirm that the docking protocol can accurately reproduce a known binding pose.
-
Procedure: If the crystal structure contains a co-crystallized ligand, extract it and then dock it back into the same binding site.
-
Success Criterion: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure pose. An RMSD value of less than 2.0 Angstroms (Å) is considered a successful validation.[27]
-
-
Correlation with Experimental Data:
-
Objective: To ensure that the docking scores reflect real-world biological activity.
-
Procedure: Dock a series of fluoroquinolone analogues with known experimental inhibitory concentrations (e.g., IC₅₀ values).
-
Success Criterion: A strong correlation should be observed where compounds with lower (better) docking scores also have lower (more potent) IC₅₀ values.[28][29]
-
-
Molecular Dynamics (MD) Simulation:
-
Objective: To assess the stability of the predicted drug-receptor complex over time.
-
Procedure: Take the top-ranked docked complex and run an MD simulation for a significant duration (e.g., 100 nanoseconds).
-
Success Criterion: The ligand should remain stably bound within the active site throughout the simulation, and the key interactions identified in the docking pose should be maintained.[27]
-
Visualization: Docking Validation Workflow
Caption: A workflow for the validation of a molecular docking protocol.
Conclusion and Future Outlook
Comparative docking studies provide invaluable, atom-level insights into how fluoroquinolones interact with DNA gyrase. They elegantly explain the conserved mechanism of action across the drug class, the structural basis for differences in potency, and the molecular consequences of resistance-conferring mutations. This computational framework is not merely an academic exercise; it is a cornerstone of modern structure-based drug design.[12][13] By understanding precisely how current drugs bind and how resistance emerges, scientists can rationally design novel gyrase inhibitors with modified scaffolds or substituents that can evade existing resistance mechanisms, promising a new generation of antibacterials in the ongoing fight against microbial threats.[9][30]
References
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
-
Reece, R. J., & Maxwell, A. (1991). DNA gyrase: structure and function. Critical Reviews in Biochemistry and Molecular Biology, 26(3-4), 335-375. [Link]
-
Amerigo Scientific. DNA Gyrase: Structure, Function, and Its Role in Research and Industry. Amerigo Scientific. [Link]
-
Hooper, D. C. (2000). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 31(Supplement_1), S24-S28. [Link]
-
Mechanism of action of fluoroquinolones. E. coli DNA gyrase (which acts... - ResearchGate. ResearchGate. [Link]
-
Pars Silico. (2023). A Comprehensive Review on the Top 10 Molecular Docking Softwares. Pars Silico. [Link]
-
Hooper, D. C. (1999). Mode of action of fluoroquinolones. Drugs, 58 Suppl 2, 6-10. [Link]
-
(PDF) DNA gyrase: Structure and Function - ResearchGate. ResearchGate. [Link]
-
Reddit. (2024). Best protein protein docking software to use? Receptor-Protein. r/bioinformatics. [Link]
-
Saikia, S., & Bordoloi, M. (2019). Software for molecular docking: a review. Journal of Applied Crystallography, 52(Pt 1), 1–13. [Link]
-
Heisig, P. (1996). Mechanisms of quinolone resistance. Journal of Antimicrobial Chemotherapy, 37(6), 1033-1036. [Link]
-
Ruiz, J. (2003). Mechanisms of resistance to quinolones: target alterations, decreased accumulation and DNA gyrase protection. Journal of Antimicrobial Chemotherapy, 51(5), 1109-1117. [Link]
-
Creative Diagnostics. DNA Gyrase – A Specialized Type II Topoisomerase. Creative Diagnostics. [Link]
-
Wikipedia. DNA gyrase. Wikipedia. [Link]
-
The Scripps Research Institute. AutoDock. The Scripps Research Institute. [Link]
-
Fàbrega, A., Madurga, S., Giralt, E., & Vila, J. (2009). Mechanism of Binding of Fluoroquinolones to the Quinolone Resistance-Determining Region of DNA Gyrase. Antimicrobial Agents and Chemotherapy, 53(10), 4425–4431. [Link]
-
ResearchGate. How to validate the molecular docking results ?. ResearchGate. [Link]
-
Preprints.org. (2024). In Silico Analysis of Fluoroquinolone Derivatives as Inhibitors of Bacterial DNA Gyrase. Preprints.org. [Link]
-
Ruiz, J. (2003). Mechanisms of resistance to quinolones: target alterations, decreased accumulation and DNA gyrase protection. Journal of Antimicrobial Chemotherapy, 51(5), 1109-1117. [Link]
-
Stack Overflow. How can I validate docking result without a co-crystallized ligand?. Stack Overflow. [Link]
-
ResearchGate. How to validate molecular docking results with no proper crystal structure??. ResearchGate. [Link]
-
Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2014). Receptor–ligand molecular docking. Biophysical reviews, 6(1), 75-87. [Link]
-
Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]
-
Drlica, K., Hiasa, H., Kerns, R., Malik, M., Mustaev, A., & Zhao, X. (2014). Bypassing Fluoroquinolone Resistance with Quinazolinediones: Studies of Drug–Gyrase–DNA Complexes Having Implications for Drug Design. ACS Chemical Biology, 9(5), 1075–1084. [Link]
-
Protein Structural Analysis Laboratory - Michigan State University. Lessons from Docking Validation. Michigan State University. [Link]
-
Drlica, K., Hiasa, H., Kerns, R., Malik, M., Mustaev, A., & Zhao, X. (2014). Bypassing Fluoroquinolone Resistance with Quinazolinediones: Studies of Drug–Gyrase–DNA Complexes Having Implications for Drug Design. ACS Chemical Biology, 9(5), 1075–1084. [Link]
-
Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421. [Link]
-
Broussard, K. A., & Bessen, D. E. (1998). DNA gyrase-mediated natural resistance to fluoroquinolones in Ehrlichia spp. Antimicrobial agents and chemotherapy, 42(9), 2419–2422. [Link]
-
Wikipedia. Docking (molecular). Wikipedia. [Link]
-
Springer Nature Experiments. Ligand–Receptor Interactions and Drug Design. Springer Nature. [Link]
-
Singh, S., Kumar, A., Kumar, A., & Kumar, R. (2022). Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach. ACS Omega, 7(36), 32442–32452. [Link]
-
ResearchGate. Recent advances in DNA gyrase-targeted antimicrobial agents. ResearchGate. [Link]
-
Blower, T. R., Williamson, B. H., Kerns, R. J., & Berger, J. M. (2016). DNA Gyrase as a Target for Quinolones. Current topics in medicinal chemistry, 16(14), 1594–1610. [Link]
-
Patel, M. M., & Pandya, H. A. (2017). Design, Synthesis, Molecular Docking, and Antibacterial Evaluation of Some Novel Flouroquinolone Derivatives as Potent Antibacterial Agent. Journal of chemical and pharmaceutical research, 9(2), 245-255. [Link]
-
Abdel-Mohsen, S. A., El-Faham, A., & El-Sayed, W. M. (2022). Experimental and Molecular Docking Studies of Cyclic Diphenyl Phosphonates as DNA Gyrase Inhibitors for Fluoroquinolone-Resistant Pathogens. Molecules, 27(1), 227. [Link]
-
Malik, M., Marks, K. R., Zhao, X., Kurepina, N., Luan, G., Mustaev, A., & Drlica, K. (2014). Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING. The Journal of biological chemistry, 289(18), 12300–12312. [Link]
-
Blower, T. R., Williamson, B. H., Kerns, R. J., & Berger, J. M. (2017). Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance. ACS infectious diseases, 3(6), 409–422. [Link]
-
ResearchGate. Fluoroquinolone-Gyrase-DNA Complexes: Two Modes of Drug Binding. ResearchGate. [Link]
-
Vivas, L., et al. (2017). Docking studies on novel analogs of quinolones against DNA gyrase of Escherichia coli. Journal of Applied Pharmaceutical Science, 7(12), 1-7. [Link]
-
Blower, T. R., Williamson, B. H., Kerns, R. J., & Berger, J. M. (2016). DNA Gyrase as a Target for Quinolones. Current topics in medicinal chemistry, 16(14), 1594–1610. [Link]
Sources
- 1. DNA gyrase: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DNA Gyrase: Structure, Function, and Its Role in Research and Industry - Amerigo Scientific [amerigoscientific.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. DNA gyrase - Wikipedia [en.wikipedia.org]
- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mode of action of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Receptor–ligand molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Docking (molecular) - Wikipedia [en.wikipedia.org]
- 13. Molecular Docking and Structure-Based Drug Design Strategies [mdpi.com]
- 14. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, Molecular Docking, and Antibacterial Evaluation of Some Novel Flouroquinolone Derivatives as Potent Antibacterial Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Ligand–Receptor Interactions and Drug Design | Springer Nature Experiments [experiments.springernature.com]
- 18. mdpi.com [mdpi.com]
- 19. DNA gyrase-mediated natural resistance to fluoroquinolones in Ehrlichia spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Experimental and Molecular Docking Studies of Cyclic Diphenyl Phosphonates as DNA Gyrase Inhibitors for Fluoroquinolone-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Bypassing Fluoroquinolone Resistance with Quinazolinediones: Studies of Drug–Gyrase–DNA Complexes Having Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Mechanisms of quinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. researchgate.net [researchgate.net]
The Halogen Advantage: A Comparative Guide to C-6 Halogen Substitution and its Impact on Bacterial Uptake
In the perpetual arms race against bacterial pathogens, medicinal chemists continuously seek to enhance the efficacy of antimicrobial agents. One of the most successful strategies has been the strategic placement of halogen atoms on a drug's molecular scaffold. This guide provides an in-depth comparison of how C-6 halogen substitution, a seemingly minor chemical modification, profoundly impacts the uptake of therapeutic compounds by bacteria. We will delve into the mechanistic underpinnings of this phenomenon, present comparative experimental data, and provide detailed protocols for assessing these effects in your own research.
The Crucial First Step: Breaching the Bacterial Defenses
For any antibiotic to be effective, it must first bypass the formidable bacterial cell envelope and accumulate at its intracellular target. The structure of this envelope presents a significant barrier and differs substantially between Gram-positive and Gram-negative bacteria, influencing the uptake of xenobiotics.
-
Gram-positive bacteria possess a thick, porous peptidoglycan layer that is generally permeable to small molecules.[1][2]
-
Gram-negative bacteria , however, present a more complex challenge with their outer membrane, an asymmetric lipid bilayer that severely restricts the entry of many compounds.[1][3] Small hydrophilic molecules often rely on protein channels called porins to traverse this barrier.[4][5]
Halogenation at the C-6 position of various drug scaffolds has been shown to modulate the physicochemical properties of molecules, thereby influencing their ability to navigate these barriers.
Physicochemical Consequences of C-6 Halogenation
The introduction of a halogen atom, such as fluorine, chlorine, or bromine, at the C-6 position imparts several key changes to a molecule's properties:
-
Increased Lipophilicity : Halogens are more lipophilic than hydrogen, and their addition generally increases the overall lipophilicity of a compound.[6][7] This can enhance the molecule's ability to partition into and diffuse across lipid membranes.[8][9]
-
Altered Electrostatics : The high electronegativity of halogens, particularly fluorine, creates a dipole moment and can influence non-covalent interactions, such as hydrogen bonding and halogen bonding, with components of the bacterial cell envelope and transport proteins.[10]
-
Metabolic Stability : Halogenation can block sites of metabolic attack, increasing the compound's stability and bioavailability.
These alterations collectively contribute to improved penetration of the bacterial cell envelope, a critical factor for antibacterial efficacy. The introduction of a fluorine atom at the C-6 position of the quinolone scaffold, for instance, led to a dramatic increase in antimicrobial activity, particularly against Gram-negative bacteria, by enhancing both cell penetration and inhibition of the target enzyme, DNA gyrase.[11][12]
Comparative Analysis: The Fluoroquinolone Case Study
The fluoroquinolone class of antibiotics serves as a prime example of the successful application of C-6 halogenation. The addition of a fluorine atom at the C-6 position was a pivotal moment in their development, transforming them into broad-spectrum therapeutic agents.[3]
Data Presentation: C-6 Halogenation vs. Non-Halogenation
| Property | C-6 Halogenated (e.g., Ciprofloxacin) | Non-Halogenated Analog | Rationale for Difference |
| Lipophilicity (LogP) | Increased | Lower | The fluorine atom increases the molecule's hydrophobicity.[6] |
| Gram-Negative Activity (MIC) | Significantly Lower (More Potent) | Higher (Less Potent) | Enhanced penetration through the outer membrane and increased gyrase inhibition.[11][12] |
| Gram-Positive Activity (MIC) | Potent | Varies | While also effective, the impact on Gram-positive bacteria is often less pronounced as the outer membrane is not a barrier.[3] |
| Intracellular Concentration | Higher | Lower | Improved membrane permeability and potentially reduced efflux lead to greater accumulation.[4][13] |
| Target Inhibition (Gyrase IC50) | Lower (More Potent) | Higher (Less Potent) | The fluorine atom contributes to a more favorable binding interaction with the DNA gyrase enzyme.[8][14] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. A lower MIC indicates greater potency. IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Workflows for Assessing Bacterial Uptake
To quantitatively assess the impact of C-6 halogenation on bacterial uptake, a series of well-established experimental protocols can be employed.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental technique to determine the antimicrobial efficacy of a compound. A lower MIC value for a halogenated compound compared to its non-halogenated counterpart suggests, among other factors, more efficient entry into the bacterial cell.
Sources
- 1. The intracellular concentrations of fluoroquinolones determined the antibiotic resistance response of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The challenge of intracellular antibiotic accumulation, a function of fluoroquinolone influx versus bacterial efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Dietary Source of High Level of Fluoroquinolone Tolerance in mcr-Carrying Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broad-Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intracellular concentration – REVIVE [revive.gardp.org]
- 13. Uptake of Ozenoxacin and Other Quinolones in Gram-Positive Bacteria | MDPI [mdpi.com]
- 14. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking New Fluoroquinolone Analogs Against Ciprofloxacin
Introduction: The Evolving Landscape of Fluoroquinolones
Fluoroquinolones have long been a cornerstone of antibacterial therapy, prized for their broad-spectrum activity and favorable pharmacokinetic profiles.[1][2] Ciprofloxacin, a second-generation fluoroquinolone, has been a workhorse in treating a variety of infections for decades.[1][2][3] Its mechanism of action involves the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV, which are essential for DNA replication, repair, and recombination.[3][4][5][6] By targeting these enzymes, ciprofloxacin disrupts critical cellular processes, ultimately leading to bacterial cell death.[6]
However, the extensive use of ciprofloxacin and other fluoroquinolones has led to a significant rise in antimicrobial resistance.[1][7] Bacterial pathogens have evolved mechanisms to counteract the effects of these drugs, primarily through mutations in the target enzymes (DNA gyrase and topoisomerase IV) or by changes in drug efflux and cell permeability.[7][8][9] This escalating resistance necessitates the development of new fluoroquinolone analogs that can overcome these challenges and provide effective treatment options. This guide provides a comprehensive framework for the preclinical benchmarking of novel fluoroquinolone analogs against the established standard, ciprofloxacin. We will delve into the critical experiments, from determining antibacterial potency to assessing safety profiles, providing detailed protocols and the scientific rationale behind each step.
Part 1: Comparative In Vitro Antibacterial Activity
The initial and most critical assessment of a new fluoroquinolone analog is its ability to inhibit the growth of a diverse panel of bacterial pathogens. This is primarily achieved through the determination of the Minimum Inhibitory Concentration (MIC).
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[10][11] A lower MIC value indicates greater potency.
Rationale for Experimental Design:
The choice of bacterial strains is paramount. A comprehensive panel should include:
-
Gram-positive and Gram-negative bacteria: To assess the spectrum of activity. Ciprofloxacin is particularly effective against Gram-negative bacteria but less so against some Gram-positive strains compared to newer fluoroquinolones.[4]
-
Clinically relevant isolates: Including strains known to cause common infections like urinary tract infections, respiratory tract infections, and skin infections.[5]
-
Resistant strains: Strains with well-characterized resistance mechanisms to ciprofloxacin and other fluoroquinolones are essential to determine if the new analogs can overcome existing resistance.[7][8] This includes strains with mutations in the gyrA and parC genes.[12]
Experimental Protocol: Broth Microdilution Method [10][11][13]
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of the new fluoroquinolone analogs and ciprofloxacin in a suitable solvent.[14] Perform two-fold serial dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.[11]
-
Inoculum Preparation: Culture the bacterial strains overnight.[13] Suspend colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[11] Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control (no antibiotic) and a sterility control (no bacteria).[11] Incubate the plates at 35°C ± 2°C for 16-20 hours.[11]
-
Reading the MIC: After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth (turbidity).[10]
Data Presentation:
| Compound | E. coli (ATCC 25922) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) | S. aureus (ATCC 29213) MIC (µg/mL) | Ciprofloxacin-Resistant E. coli (Clinical Isolate) MIC (µg/mL) |
| Ciprofloxacin | 0.015 | 0.25 | 0.5 | 32 |
| Analog A | 0.008 | 0.125 | 0.25 | 4 |
| Analog B | 0.03 | 0.5 | 1 | 64 |
| Analog C | 0.015 | 0.25 | 0.125 | 8 |
This is example data and does not reflect real experimental results.
Part 2: Elucidating the Mechanism of Action
Understanding how a new analog interacts with its bacterial targets is crucial. For fluoroquinolones, this involves assessing their ability to inhibit DNA gyrase and topoisomerase IV.
Bacterial Topoisomerase II Inhibition Assay
This assay directly measures the inhibitory activity of the compounds against purified bacterial type II topoisomerases.[15][16]
Rationale for Experimental Design:
By testing against both DNA gyrase and topoisomerase IV from both Gram-positive and Gram-negative bacteria, we can determine the primary target and the spectrum of target inhibition. Some newer fluoroquinolones exhibit dual-targeting capabilities, which can reduce the likelihood of resistance development.[2]
Experimental Protocol: DNA Decatenation Assay [15][17]
-
Enzyme and Substrate Preparation: Use commercially available purified E. coli DNA gyrase and topoisomerase IV, and S. aureus DNA gyrase and topoisomerase IV. The substrate is kinetoplast DNA (kDNA), a network of interlocked DNA circles.[15][17]
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, kDNA, and varying concentrations of the fluoroquinolone analog or ciprofloxacin.[18]
-
Enzyme Addition and Incubation: Add the purified topoisomerase enzyme to initiate the reaction. Incubate at 37°C for 30-60 minutes.[17]
-
Termination and Analysis: Stop the reaction by adding a stop buffer/loading dye containing a protein denaturant and a tracking dye. Analyze the reaction products by agarose gel electrophoresis.
-
Interpretation: In the absence of an inhibitor, the enzyme will decatenate the kDNA, allowing it to migrate into the gel as monomeric circles. An effective inhibitor will prevent decatenation, and the kDNA will remain in the well. The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is determined.
Data Presentation:
| Compound | E. coli DNA Gyrase IC50 (µM) | E. coli Topoisomerase IV IC50 (µM) | S. aureus DNA Gyrase IC50 (µM) | S. aureus Topoisomerase IV IC50 (µM) |
| Ciprofloxacin | 0.5 | 5.0 | 4.0 | 1.0 |
| Analog A | 0.2 | 2.5 | 2.0 | 0.5 |
| Analog B | 0.8 | 8.0 | 6.0 | 1.5 |
| Analog C | 0.5 | 4.5 | 1.5 | 0.8 |
This is example data and does not reflect real experimental results.
Visualization of the Fluoroquinolone Mechanism of Action
Caption: Mechanism of action of fluoroquinolones in a bacterial cell.
Part 3: Preclinical Safety and Selectivity Assessment
A promising antibacterial agent must be effective against bacteria while exhibiting minimal toxicity to human cells.
In Vitro Cytotoxicity Assay
This assay evaluates the toxicity of the new analogs against mammalian cell lines.[19][20][21]
Rationale for Experimental Design:
Using a standard human cell line, such as HEK293 (human embryonic kidney) or HepG2 (human liver carcinoma), provides a general indication of cytotoxicity. Comparing the cytotoxic concentration to the MIC provides a selectivity index, a key indicator of a drug's therapeutic window.
Experimental Protocol: MTT Assay [22]
-
Cell Culture: Culture HEK293 cells in appropriate media until they reach a suitable confluency.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the fluoroquinolone analogs and ciprofloxacin for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.[22]
-
Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the concentration that reduces cell viability by 50% (CC50). The selectivity index is calculated as CC50 / MIC.
Data Presentation:
| Compound | HEK293 CC50 (µM) | Selectivity Index (E. coli) | Selectivity Index (S. aureus) |
| Ciprofloxacin | >100 | >6667 | >200 |
| Analog A | >100 | >12500 | >400 |
| Analog B | 50 | 1667 | 50 |
| Analog C | >100 | >6667 | >800 |
This is example data and does not reflect real experimental results.
hERG Channel Inhibition Assay
Inhibition of the human ether-à-go-go-related gene (hERG) potassium ion channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[23] This is a critical safety screen for new drug candidates.
Rationale for Experimental Design:
An automated patch-clamp system provides a high-throughput and accurate method to assess the inhibitory potential of the compounds on the hERG channel.[23]
Experimental Protocol: Automated Patch Clamp [23]
-
Cell Line: Use a stable cell line expressing the hERG channel, such as HEK293-hERG.[23]
-
Assay Execution: The automated patch-clamp system (e.g., QPatch or SyncroPatch) performs whole-cell patch-clamp recordings.[23]
-
Compound Application: The cells are exposed to increasing concentrations of the test compounds.[23]
-
Data Acquisition and Analysis: The system measures the hERG current inhibition at each concentration. The IC50 value (the concentration that causes 50% inhibition of the hERG current) is then calculated.[23]
Data Presentation:
| Compound | hERG IC50 (µM) |
| Ciprofloxacin | >30 |
| Analog A | >30 |
| Analog B | 5 |
| Analog C | >30 |
This is example data and does not reflect real experimental results.
Part 4: In Vivo Efficacy Evaluation
Promising candidates from in vitro studies must be evaluated in animal models of infection to assess their efficacy in a living system.[24][25][26][27][28]
Rationale for Experimental Design:
A murine thigh infection model is a well-established and reproducible model for evaluating the in vivo efficacy of antimicrobial agents.[27] It allows for the determination of bacterial burden reduction in response to treatment.
Experimental Protocol: Murine Thigh Infection Model
-
Animal Model: Use immunocompetent mice (e.g., BALB/c).
-
Infection: Induce a localized thigh infection by intramuscular injection of a standardized bacterial inoculum (e.g., S. aureus or E. coli).
-
Treatment: At a specified time post-infection, administer the fluoroquinolone analogs and ciprofloxacin via a clinically relevant route (e.g., oral or intravenous).[29]
-
Endpoint: At the end of the treatment period, humanely euthanize the animals, excise the infected thigh muscle, homogenize the tissue, and perform quantitative bacterial culture to determine the bacterial load (CFU/gram of tissue).
-
Data Analysis: Compare the bacterial burden in the treated groups to the untreated control group to determine the reduction in bacterial load.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Bacterial Load (log10 CFU/g tissue) ± SD |
| Untreated Control | - | 7.5 ± 0.3 |
| Ciprofloxacin | 10 | 4.2 ± 0.4 |
| Analog A | 10 | 3.8 ± 0.3 |
| Analog B | 10 | 6.9 ± 0.5 |
| Analog C | 10 | 4.5 ± 0.4 |
This is example data and does not reflect real experimental results.
Visualization of the Benchmarking Workflow
Caption: A streamlined workflow for benchmarking new fluoroquinolone analogs.
Conclusion: A Data-Driven Approach to Drug Discovery
The development of new fluoroquinolone analogs is a critical endeavor in the fight against antimicrobial resistance. A systematic and rigorous benchmarking process, as outlined in this guide, is essential for identifying promising candidates for further development. By employing a combination of in vitro and in vivo assays, researchers can gain a comprehensive understanding of a new analog's potency, mechanism of action, safety profile, and in vivo efficacy relative to established drugs like ciprofloxacin. This data-driven approach ensures that only the most promising candidates, with a clear potential to address the challenges of bacterial resistance and patient safety, advance in the drug development pipeline.
References
-
Ciprofloxacin - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]
-
Hooper, D. C. (2001). Mechanisms of Resistance to Quinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15. [Link]
-
Ruiz, J. (2003). Molecular mechanisms of fluoroquinolone resistance. Current Opinion in Investigational Drugs, 4(2), 160-166. [Link]
-
Bambeke, F. V., Michot, J. M., Van Eldere, J., & Tulkens, P. M. (2005). Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects. Expert Review of Anti-infective Therapy, 3(2), 235-251. [Link]
-
Wolfson, J. S., & Hooper, D. C. (1985). Ciprofloxacin: in vitro activity, mechanism of action, and resistance. Reviews of Infectious Diseases, 7(4), 581-586. [Link]
-
Al-Trawneh, S. A., Al-Sagheer, M. A., & Al-Gharaibeh, M. Z. (2020). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 25(18), 4285. [Link]
-
Stein, G. E. (1996). Pharmacokinetics and pharmacodynamics of fluoroquinolones. The American Journal of Medicine, 101(6A), 62S-69S. [Link]
-
Vibiosphen. (n.d.). Preclinical models for antimicrobial compound efficacy in vivo assays. Retrieved January 16, 2026, from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Ciprofloxacin Hydrochloride? Retrieved January 16, 2026, from [Link]
-
Honeybourne, D. (1997). Pharmacokinetics and pharmacodynamics of fluoroquinolones in the respiratory tract. European Respiratory Journal, 10(6), 1425-1432. [Link]
-
Zipperer, A., Konnerth, M. C., Laux, C., & Kretschmer, D. (2016). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Antibiotics (pp. 83-95). Humana Press, New York, NY. [Link]
-
Hooper, D. C. (2001). Emerging mechanisms of fluoroquinolone resistance. Emerging Infectious Diseases, 7(2), 337-341. [Link]
-
Baghi, F. Y., & Ghaffari, S. (2022). The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. Biomedicine & Pharmacotherapy, 153, 113334. [Link]
-
Fish, D. N. (2001). Pharmacokinetics and pharmacodynamics of the fluoroquinolones. In Fluoroquinolone Antibiotics (pp. 143-167). Birkhäuser Basel. [Link]
-
Drusano, G. L., & Craig, W. A. (1991). Pharmacodynamics and pharmacokinetics of antibiotics with special reference to the fluoroquinolones. The American Journal of Medicine, 91(6A), 59S-61S. [Link]
-
Fish, D. N. (1998). Pharmacokinetics and Pharmacodynamics of Newer Fluoroquinolones. Clinical Pharmacokinetics, 35(6), 427-448. [Link]
-
Zipperer, A., Scheurer, J., & Kretschmer, D. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Antibiotics (pp. 153-167). Humana, New York, NY. [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved January 16, 2026, from [Link]
-
IBT Bioservices. (n.d.). Bacterial Efficacy Models for Preclinical Research. Retrieved January 16, 2026, from [Link]
-
Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. (2014). Mechanisms of drug resistance: quinolone resistance. British Medical Bulletin, 111(1), 35-55. [Link]
-
Tse-Dinh, Y. C. (2009). Assessing sensitivity to antibacterial topoisomerase II inhibitors. Current Protocols in Pharmacology, Chapter 13, Unit 13A.3. [Link]
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of action of and resistance to quinolones. Biochemistry, 53(10), 1565-1574. [Link]
-
Springer Protocols. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Antibiotics (pp. 153-167). Humana, New York, NY. [Link]
-
Wróblewska, M., & Muszyńska, B. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
-
Southeast Asian Fisheries Development Center/Aquaculture Department. (2005). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD. [Link]
-
Brunetti, J., Falciani, C., Bracci, L., & Pini, A. (2017). Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs. Current Topics in Medicinal Chemistry, 17(5), 613-619. [Link]
-
Institute for Collaborative Biotechnologies. (2023, September 15). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Retrieved January 16, 2026, from [Link]
-
News-Medical.Net. (2024, November 20). Novel fluoroquinolone analogs as anticancer agents. Retrieved January 16, 2026, from [Link]
-
Sy, S. K., Derendorf, H., & Drusano, G. L. (2019). Generating Robust and Informative Nonclinical In Vitro and In Vivo Bacterial Infection Model Efficacy Data To Support Translation to Humans. Antimicrobial Agents and Chemotherapy, 63(6), e02327-18. [Link]
-
Slideshare. (n.d.). hERG Assay. Retrieved January 16, 2026, from [Link]
-
Brunetti, J., Falciani, C., Bracci, L., & Pini, A. (2017). Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs. Current Topics in Medicinal Chemistry, 17(5), 613-619. [Link]
-
Gorniak, A., & Ginalska, G. (2020). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 25(18), 4285. [Link]
-
Journal of Biomolecular Screening. (2009). Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits. Journal of Biomolecular Screening, 14(2), 142-150. [Link]
-
Cyprotex. (n.d.). hERG Safety. Retrieved January 16, 2026, from [Link]
-
Li, Z., & Zhang, Y. (2020). Cell-based hERG Channel Inhibition Assay in High-throughput Format. In High-Throughput Screening (pp. 143-150). Humana, New York, NY. [Link]
-
Hardy Diagnostics. (2018, January 25). Fluoroquinolone Resistance and Screening Methods. Retrieved January 16, 2026, from [Link]
-
The Pharma Innovation. (2019). A review on recent development on fluoroquinolones. The Pharma Innovation Journal, 8(6), 72-80. [Link]
-
Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Retrieved January 16, 2026, from [Link]
-
Zhanel, G. G., Ennis, K., Vercaigne, L., Walkty, A., Gin, A. S., Embil, J., Smith, H., & Hoban, D. J. (2002). The new fluoroquinolones: A critical review. The Canadian Journal of Infectious Diseases, 13(2), 126-136. [Link]
-
U.S. Food and Drug Administration. (2019, September 18). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved January 16, 2026, from [Link]
-
Doern, G. V., & Brown, S. D. (2001). Evaluation of Susceptibility Testing To Detect Fluoroquinolone Resistance Mechanisms in Streptococcus pneumoniae. Antimicrobial Agents and Chemotherapy, 45(1), 317-320. [Link]
-
ResearchGate. (n.d.). Topoisomerase activity inhibition assays. Retrieved January 16, 2026, from [Link]
-
Nitiss, J. L. (2013). Topoisomerase Assays. Current Protocols in Pharmacology, Chapter 3, Unit 3.3. [Link]
-
Oxford Academic. (2024, August 14). Navigating fluoroquinolone resistance in Gram-negative bacteria: a comprehensive evaluation. Retrieved January 16, 2026, from [Link]
-
Wang, L., Hu, C., & Shao, L. (2017). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Scientific Reports, 7(1), 1-12. [Link]
-
National Institutes of Health. (n.d.). Fluoroquinolone Treatment and Susceptibility of Isolates From Bacterial Keratitis. Retrieved January 16, 2026, from [Link]
-
Baltekin, Y., & Boucharin, A. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics, 11(4), 427. [Link]
Sources
- 1. hardydiagnostics.com [hardydiagnostics.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 5. Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects_Chemicalbook [chemicalbook.com]
- 6. What is the mechanism of Ciprofloxacin Hydrochloride? [synapse.patsnap.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Molecular mechanisms of fluoroquinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Human Topoisomerase II Assay Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 17. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Topoisomerase II Drug Screening Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 19. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 22. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 23. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 24. vibiosphen.com [vibiosphen.com]
- 25. ibtbioservices.com [ibtbioservices.com]
- 26. benthamdirect.com [benthamdirect.com]
- 27. journals.asm.org [journals.asm.org]
- 28. Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Pharmacodynamics and pharmacokinetics of antibiotics with special reference to the fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Procedural Guide to the Safe Disposal of 6-Chloro-6-defluoro Ciprofloxacin
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their responsible disposal. 6-Chloro-6-defluoro Ciprofloxacin, a key impurity and derivative of the widely used fluoroquinolone antibiotic Ciprofloxacin, is a compound frequently used as a reference standard in analytical method development and quality control.[1][2][3] Its structural similarity to Ciprofloxacin necessitates a disposal protocol grounded in caution, environmental stewardship, and strict regulatory compliance.
The improper disposal of antibiotic compounds contributes to environmental contamination and the proliferation of antimicrobial resistance (AMR), a critical global health threat.[4][5] Fluoroquinolones, in particular, are known for their environmental persistence and potential to disrupt ecosystems.[6][7] This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Regulatory & Hazard Framework: The 'Why' Behind the Protocol
The disposal of pharmaceutical and chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9][10][11] While this compound may not be explicitly named on hazardous waste lists, its status as a bioactive pharmaceutical derivative requires it to be managed as a hazardous chemical waste. The guiding principle of RCRA is to classify waste based on its characteristics, including toxicity.[8][12] Furthermore, EPA regulations explicitly prohibit the sewering (i.e., flushing down a drain) of hazardous pharmaceutical waste.[11][13]
Chemical Profile: this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₈ClN₃O₃ | [1][3] |
| Molar Mass | 347.8 g/mol | [1][3] |
| Classification | Ciprofloxacin Impurity / Derivative | [14][15] |
| Primary Hazard | Bioactive, potential environmental persistence | [4][6] |
Given its mechanism of action, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV, its release into the environment can have unintended consequences.[1] Therefore, the default and most responsible course of action is to treat this compound as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the logical pathway for determining the correct disposal procedure for this compound.
Standard Operating Procedure for Disposal
This protocol outlines the essential, step-by-step methodology for safely handling and disposing of this compound in solid (powder) and solution forms.
3.1. Required Personal Protective Equipment (PPE)
Before handling the compound, ensure the following PPE is worn:
-
Eye Protection: ANSI Z87.1-compliant safety glasses or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
3.2. Waste Segregation and Containerization
The cornerstone of proper disposal is meticulous segregation at the point of generation.
-
Designate a Waste Container: Use a dedicated, leak-proof container compatible with the chemical waste. The container must have a secure, tight-fitting lid.[16] For RCRA hazardous waste, institutional policies often specify black containers.[9]
-
Labeling: The container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The accumulation start date (the date the first waste is added).
-
Associated hazards (e.g., "Bioactive," "Environmental Hazard").
-
-
Collection of Waste:
-
Solid Waste: Carefully transfer any unused or expired solid this compound into the designated hazardous waste container using a spatula or other appropriate tool.
-
Liquid Waste: Collect all solutions containing the compound, including stock solutions and experimental residues, in the hazardous waste container.[17]
-
Contaminated Materials: Any materials grossly contaminated with the compound (e.g., weigh boats, pipette tips, absorbent pads from a spill) must also be placed in the same container.
-
3.3. Spill Management
In the event of an accidental spill, follow these procedures:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Contain the Spill:
-
For Solids: Gently cover the powder with a damp paper towel to prevent it from becoming airborne.
-
For Liquids: Surround the spill with a chemical absorbent material (e.g., pads, vermiculite).
-
-
Clean-Up: Wearing appropriate PPE, carefully collect all contaminated materials. Use forceps or a dustpan as needed.
-
Dispose of Clean-Up Debris: Place all collected spill debris into the designated hazardous waste container.
-
Decontaminate the Area: Wipe the spill surface with an appropriate cleaning agent, followed by water.
3.4. Final Disposal Protocol
-
Secure Storage: Keep the hazardous waste container sealed at all times, except when adding waste.[16] Store it in a designated, secure satellite accumulation area within the laboratory.
-
Schedule Pickup: Do not allow waste to accumulate beyond institutional limits (typically, labs should not store more than 10 gallons of hazardous waste).[16] Contact your institution's Environmental Health & Safety (EHS) department or certified hazardous waste management provider to schedule a waste pickup.
-
Method of Destruction: The universally accepted and most effective method for destroying pharmaceutical compounds like this is high-temperature incineration at an EPA-permitted facility.[9][18] This process ensures the complete thermal destruction of the active molecule, preventing its release into the environment.
Decontamination of Empty Containers
Empty containers that once held this compound must be decontaminated before disposal. Trivial amounts of residue can still pose a risk.
-
Triple Rinse Procedure:
-
Rinse the container thoroughly with a suitable solvent (e.g., ethanol or methanol) that can solubilize the compound.
-
Crucially, the first rinseate must be collected and disposed of as hazardous waste by adding it to your designated liquid waste container.[16]
-
For compounds of this nature, it is best practice to collect all three rinses as hazardous waste to ensure complete removal.[16]
-
-
Final Disposal of Container: Once triple-rinsed and air-dried, the container can be disposed of in the regular laboratory glass or plastic recycling, or trash, as per your institution's guidelines. The label should be defaced or removed.
By adhering to this comprehensive disposal protocol, you ensure that your critical research and development activities are conducted with the highest standards of safety, regulatory compliance, and environmental responsibility.
References
-
Ciprofloxacin degradation products | Download Table . ResearchGate. [Link]
-
Regulatory Compliance for Pharmaceutical Waste Disposal . Bio-MED Regulated Waste Solutions. [Link]
-
Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI . ASMAI. [Link]
-
Pharmaceutical Waste Disposal: Key Regulations You Need to Know . Daniels Health. [Link]
-
The Ultimate Guide to Pharmaceutical Disposal in 2025 | EasyRxCycle . EasyRxCycle. [Link]
-
Pharmaceutical Waste Disposal Regulations During a Public Health Emergency . Triumvirate Environmental. [Link]
-
Photochemical degradation of ciprofloxacin in UV and UV/H₂O₂ process: kinetics, parameters, and products . PubMed. [Link]
-
This compound | C17H18ClN3O3 | CID 13337925 . PubChem. [Link]
-
This compound CAS#: 93106-58-2 . ChemWhat. [Link]
-
Complete Degradation and Detoxification of Ciprofloxacin by a Micro-/Nanostructured Biogenic Mn Oxide Composite from a Highly Active Mn2+-Oxidizing Pseudomonas Strain . PMC - NIH. [Link]
-
Chemical Characteristics of Ciprofloxacin and Its Degradation Products: On the Road to Understanding Its Potential Hazards | ACS Omega . ACS Omega. [Link]
-
Study on the persistence of ciprofloxacin and sulfamethoxazole in simulated drinking water systems . PMC - NIH. [Link]
-
Degradation of Ciprofloxacin in Water by Magnetic-Graphene-Oxide-Activated Peroxymonosulfate . PMC - NIH. [Link]
-
Factors Affecting the Fate of Ciprofloxacin in Aquatic Field Systems . ResearchGate. [Link]
-
(PDF) Ciprofloxacin properties, impacts, and remediation . ResearchGate. [Link]
-
Ciprofloxacin Residues in Municipal Biosolid Compost Do Not Selectively Enrich Populations of Resistant Bacteria . NIH. [Link]
-
Management of a ciprofloxacin as a contaminant of emerging concern in water using microalgae bioremediation: mechanism, modeling, and kinetic studies . NIH. [Link]
-
Environmental and Human Health Impact of Antibiotics Waste Mismanagement: A Review . lidsen. [Link]
-
Antibiotic Disposal in the Lab: Simple Tips to Get it Right . Bitesize Bio. [Link]
-
Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies . EPA. [Link]
-
Hazardous Waste Disposal Guide . Dartmouth Policy Portal. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemwhat.com [chemwhat.com]
- 3. This compound - SRIRAMCHEM [sriramchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Advances in Environmental and Engineering Research | Environmental and Human Health Impact of Antibiotics Waste Mismanagement: A Review [lidsen.com]
- 6. Study on the persistence of ciprofloxacin and sulfamethoxazole in simulated drinking water systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Management of a ciprofloxacin as a contaminant of emerging concern in water using microalgaebioremediation: mechanism, modeling, and kinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. getbiomed.com [getbiomed.com]
- 9. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 10. sdmedwaste.com [sdmedwaste.com]
- 11. easyrxcycle.com [easyrxcycle.com]
- 12. medprodisposal.com [medprodisposal.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. This compound | C17H18ClN3O3 | CID 13337925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. This compound | CAS No- 93106-58-2 | 6-Desfluoro 6-Chloro Ciprofloxacin [chemicea.com]
- 16. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 17. bitesizebio.com [bitesizebio.com]
- 18. iwaste.epa.gov [iwaste.epa.gov]
A Guide to Personal Protective Equipment (PPE) for Handling 6-Chloro-6-defluoro Ciprofloxacin
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling 6-Chloro-6-defluoro Ciprofloxacin. As a derivative of the potent fluoroquinolone antibiotic, Ciprofloxacin, this compound must be handled with a comprehensive safety strategy that prioritizes containment and exposure control. In the absence of a specific Safety Data Sheet (SDS) for this novel derivative, a conservative approach based on the principles of handling Highly Potent Active Pharmaceutical Ingredients (HPAPIs) is mandated.
The Foundational Principle: Hazard Containment over Exposure
Before any discussion of Personal Protective Equipment (PPE), it is critical to understand the hierarchy of controls in occupational safety.[1] PPE is considered the last line of defense.[2] The primary focus for handling potent compounds like this compound is to minimize the generation and release of the substance into the work environment through robust engineering and administrative controls.[3]
-
Engineering Controls: These are physical changes to the workplace that isolate workers from the hazard. For potent compounds, open handling of powders is strictly prohibited.[4]
-
Primary Containment: Operations involving powder (weighing, transferring, compounding) should be performed within a containment system such as a barrier isolator or a glove box.[4][5] These systems are designed to operate under negative pressure to prevent the escape of airborne particles.[4] For less hazardous operations involving solutions, a certified chemical fume hood is the minimum requirement.
-
Facility Design: The laboratory should be designed with controlled airflow, maintaining negative pressure in the handling areas relative to adjacent spaces to prevent contamination from spreading.[5]
-
-
Administrative Controls: These are procedural changes that modify how people work. This includes comprehensive training on the specific hazards, rigorous standard operating procedures (SOPs), and restricted access to handling areas.[3]
Risk Assessment: Tailoring Protection to the Task
The selection of PPE is not a one-size-fits-all approach. It must be based on a thorough risk assessment of each procedure. Key factors to consider include:
-
The physical form of the substance: Is it a powder or a liquid? Powders have a higher risk of aerosolization.
-
The quantity being handled: Milligram quantities for analytical standards pose a different risk than gram-scale synthesis.
-
The nature of the operation: Weighing, sonicating, and transferring powders are high-energy operations that can generate dust.
-
The potential for exposure: Routes of exposure include inhalation, skin absorption, ingestion, and injection.[3]
| Task | Potential Exposure | Minimum Engineering Control | Recommended PPE Level |
| Weighing/Transfer of Powder | High risk of inhalation and surface contamination | Barrier Isolator or Ventilated Balance Enclosure | Full Gowning, Double Gloves, PAPR (if outside isolator) |
| Solution Preparation | Moderate risk of splashes and aerosol generation | Chemical Fume Hood | Lab Coat, Double Gloves, Eye/Face Protection, Respirator |
| Analytical Testing (e.g., HPLC) | Low risk of exposure with closed systems | General Laboratory Bench (if system is sealed) | Lab Coat, Single Gloves, Safety Glasses |
A Multi-Layered PPE Strategy
For any task involving the handling of this compound outside of a closed system, a comprehensive PPE ensemble is required.
Respiratory Protection
Given the potency of related fluoroquinolones, protecting against inhalation of airborne particles is paramount. The choice of respirator depends on the containment level and the potential for aerosolization.
-
For High-Risk Tasks: A Powered Air-Purifying Respirator (PAPR) is recommended.[6] A PAPR with a high-efficiency particulate air (HEPA) filter provides a higher assigned protection factor (APF) than N95 masks and reduces user fatigue.
-
For Moderate-Risk Tasks: At a minimum, a NIOSH-approved N95 or higher filtering facepiece respirator should be used.[7] A proper fit test is mandatory to ensure a protective seal.
Eye and Face Protection
-
Chemical Splash Goggles: These should be worn at all times when handling the compound in liquid or solid form. They provide a seal around the eyes, offering superior protection from splashes, dust, and vapors compared to standard safety glasses.
-
Face Shield: A face shield should be worn over chemical splash goggles during procedures with a high risk of splashing or popping, such as when handling solutions under pressure or during quenching reactions.
Hand Protection
Double-gloving is a mandatory practice to protect against chemical permeation and to allow for safe removal of the outer, contaminated layer.
-
Material: Nitrile gloves are generally recommended for handling a wide range of chemicals. However, if using organic solvents, consult a solvent compatibility chart to select the appropriate glove material.
-
Procedure:
-
Don an initial pair of nitrile gloves.
-
Ensure the cuffs of the inner gloves are tucked under the sleeves of the lab coat or gown.
-
Don a second, outer pair of nitrile gloves, pulling the cuffs over the sleeves of the gown.
-
Change the outer gloves immediately if contamination is suspected or after a set time interval (e.g., every 30-60 minutes) to prevent breakthrough.
-
Body Protection
-
Disposable Gown: A solid-front, back-closing disposable gown made of a low-linting material (e.g., Tyvek) is required. It should have long sleeves with tight-fitting elastic cuffs. This provides a barrier against spills and prevents the contamination of personal clothing.
-
Shoe Covers: Disposable shoe covers should be used when entering the designated handling area to prevent the tracking of contaminants.
Procedural Discipline: Donning and Doffing PPE Workflow
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. The principle is to don from the bottom up and doff in a way that the most contaminated items are removed first and the clean, inner layers last.
Caption: Workflow for donning and doffing PPE to minimize exposure.
Decontamination and Disposal Plan
All materials and waste generated from handling this compound must be treated as hazardous chemical waste.[8]
Operational Decontamination
-
At the end of each work session, decontaminate all surfaces within the primary engineering control (fume hood, isolator) with an appropriate cleaning agent (e.g., 70% ethanol), followed by a full wipe-down.
-
Any external equipment used must be decontaminated before being removed from the designated area.
Waste Disposal
Improper disposal of antibiotics can contribute to environmental contamination and the development of antimicrobial resistance.[9][10]
-
Solid Waste: All contaminated solid waste, including used PPE (gowns, gloves, shoe covers), weigh papers, and contaminated lab supplies, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused stock solutions and contaminated solvents are considered hazardous chemical waste.[8] They must be collected in a sealed, properly labeled waste container. Do not pour antibiotic waste down the drain.[11]
-
Disposal Route: Follow your institution's specific guidelines for the disposal of potent pharmaceutical or cytotoxic waste, which typically involves incineration.[6]
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
-
Skin Exposure: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.[12]
-
Eye Exposure: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[13]
-
Spill: Evacuate the immediate area. Secure the location and prevent entry. Follow your institution's established spill cleanup procedures for potent compounds, which should only be performed by trained personnel wearing appropriate PPE, including a respirator.
By implementing this comprehensive strategy of engineering controls, rigorous procedures, and appropriate PPE, researchers can handle this compound while minimizing the risk of exposure and ensuring a safe laboratory environment.
References
- Agno Pharmaceuticals. (n.d.). Potent Compound Handling Operations: Exposure To APIs.
- Outsourced Pharma. (2015, July 7). Best Practices For Handling Potent APIs.
- OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
- U.S. Compliance. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?.
- BioProcess International. (n.d.). Containment of High-Potency Products in a GMP Environment.
- GMP Journal. (2023, November 7). Safe Handling of Highly Potent Substances.
- Centers for Disease Control and Prevention (CDC). (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines.
- Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
- American Industrial Hygiene Association (AIHA). (n.d.). Potent Pharmaceutical Compound Containment Case Study.
- Centers for Disease Control and Prevention (CDC). (n.d.). Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH.
- Centers for Disease Control and Prevention (CDC). (n.d.). Pocket Guide to Chemical Hazards Introduction | NIOSH.
- Society of Infectious Diseases Pharmacists (SIDP). (n.d.). Antibiotic Disposal.
- Bitesize Bio. (2025, April 24). Antibiotic Disposal in the Lab: Simple Tips to Get it Right.
- University of Calgary. (2022, August 15). Antimicrobial Drug Disposal.
- NHS Cheshire and Merseyside. (n.d.). Local NHS encourages safe use and disposal of antibiotics during World Antimicrobial Resistance Awareness Week.
- Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET - Ciprofloxacin.
- PCCA. (n.d.). Safety Data Sheet - Ciprofloxacin Hydrochloride USP Monohydrate.
Sources
- 1. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 2. Safe Handling of Highly Potent Substances - GMP Journal [gmp-journal.com]
- 3. agnopharma.com [agnopharma.com]
- 4. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 5. bioprocessintl.com [bioprocessintl.com]
- 6. aiha.org [aiha.org]
- 7. Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC [cdc.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. SIDP - Antibiotic Disposal [sidp.org]
- 10. Antimicrobial Drug Disposal - Antimicrobial Resistance Opportunity Mapping [wpsites.ucalgary.ca]
- 11. Local NHS encourages safe use and disposal of antibiotics during World Antimicrobial Resistance Awareness Week | Wirral University Hospital NHS Foundation Trust [wuth.nhs.uk]
- 12. pccarx.com [pccarx.com]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
